molecular formula C8H17Cl B074152 3-Chlorooctane CAS No. 1117-79-9

3-Chlorooctane

Cat. No.: B074152
CAS No.: 1117-79-9
M. Wt: 148.67 g/mol
InChI Key: FYNJWLOOBINARS-UHFFFAOYSA-N
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Description

3-Chlorooctane is a medium-chain alkyl halide that serves as a versatile building block and intermediate in advanced organic synthesis and materials science research. Its primary research value lies in its application as an alkylating agent, where it is used to introduce the n-octyl group into various molecular scaffolds, and as a substrate in nucleophilic substitution reactions (SN1 and SN2) to study reaction mechanisms and kinetics. The eight-carbon chain with a terminal chlorine atom provides an optimal balance of lipophilicity and reactivity, making it particularly valuable for the synthesis of specialty chemicals, liquid crystals, and polymers. Researchers utilize this compound in the development of surfactants, lubricants, and plasticizers, where its structural properties can influence the physical characteristics of the final product. Furthermore, it finds application as an inert solvent or co-solvent in specific reaction systems and as a standard in gas chromatography and mass spectrometry for analytical method development and calibration. This compound is strictly for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorooctane
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InChI

InChI=1S/C8H17Cl/c1-3-5-6-7-8(9)4-2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNJWLOOBINARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10883649
Record name Octane, 3-chloro-
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Molecular Weight

148.67 g/mol
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CAS No.

1117-79-9
Record name 3-Chlorooctane
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Record name Octane, 3-chloro-
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Record name Octane, 3-chloro-
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Record name Octane, 3-chloro-
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Record name 3-chlorooctane
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Foundational & Exploratory

An In-depth Technical Guide to 3-Chlorooctane (CAS No. 1117-79-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chlorooctane, a secondary alkyl halide with the CAS number 1117-79-9.[1][2][3][4][5] Included is a summary of its chemical and physical properties, detailed experimental protocols for its synthesis, and an analysis of its characteristic spectral data. Furthermore, this document explores the reactivity and potential applications of this compound, particularly as an intermediate in organic synthesis and its prospective role in the development of pharmaceutical compounds. Safety and handling information for this compound is also thoroughly addressed.

Chemical and Physical Properties

This compound is a colorless liquid belonging to the family of organic halogen compounds.[4] It is characterized by the presence of a chlorine atom on the third carbon of an eight-carbon chain. This structure leads to its classification as a secondary alkyl halide.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 1117-79-9[1][2][3][4][5]
Molecular Formula C₈H₁₇Cl[1][2][4][5]
Molecular Weight 148.67 g/mol [2][4]
Boiling Point 173.4 °C at 760 mmHg[4]
Density 0.862 g/cm³[4]
Refractive Index 1.423[4]
Flash Point 52.5 °C[4]
Vapor Pressure 1.69 mmHg at 25°C[4]
Synonyms Octane, 3-chloro-[2][3][4][5]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the nucleophilic substitution reaction of 3-octanol (B1198278) with a suitable chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to the clean nature of the reaction, where the byproducts are gaseous sulfur dioxide and hydrogen chloride.

Experimental Protocol: Synthesis from 3-Octanol

Objective: To synthesize this compound from 3-octanol via reaction with thionyl chloride.

Materials:

  • 3-octanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (optional, as a base)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a well-ventilated fume hood, place 3-octanol into a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride to the stirred alcohol. An equimolar amount or a slight excess of thionyl chloride is typically used. If pyridine is used, it is added to the alcohol before the thionyl chloride.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours or until the reaction is complete (monitoring by TLC or GC is recommended).

  • Carefully pour the reaction mixture over ice water to quench the reaction and dissolve any inorganic salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation to obtain the pure product.

Diagram 1: Synthesis Workflow

G Workflow for the Synthesis of this compound A 1. React 3-octanol with thionyl chloride B 2. Quench reaction with ice water A->B C 3. Extract with diethyl ether B->C D 4. Wash with water, NaHCO3, and brine C->D E 5. Dry with anhydrous MgSO4 D->E F 6. Purify by fractional distillation E->F

Caption: A schematic of the synthesis process for this compound.

Spectral Data and Characterization

The structure of this compound can be confirmed through various spectroscopic methods.

Table 2: Summary of Spectral Data for this compound

Spectroscopy Characteristic Features
¹H NMR Signals corresponding to the different proton environments in the molecule. The proton on the carbon bearing the chlorine atom (C3) will appear as a multiplet at a downfield chemical shift compared to the other alkyl protons.
¹³C NMR A signal for the carbon atom bonded to chlorine (C3) will be observed at a characteristic downfield chemical shift (typically in the range of 50-70 ppm). The other seven carbon signals will appear in the upfield alkyl region.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Common fragmentation patterns include the loss of the chlorine atom and cleavage of the carbon-carbon bonds adjacent to the chlorine.
Infrared (IR) Spectroscopy The IR spectrum will be dominated by C-H stretching and bending vibrations. A C-Cl stretching vibration is expected in the fingerprint region (typically 600-800 cm⁻¹).

Diagram 2: Predicted Mass Spectrometry Fragmentation of this compound

G Predicted Mass Spectrometry Fragmentation Pathway parent [CH3(CH2)4CH(Cl)CH2CH3]⁺˙ m/z = 148/150 frag1 [CH3(CH2)4CHCH2CH3]⁺ m/z = 113 parent->frag1 - Cl˙ frag2 [C6H13]⁺ m/z = 85 parent->frag2 α-cleavage frag3 [C2H5]⁺ m/z = 29 parent->frag3 α-cleavage

Caption: Key fragmentation pathways of this compound in mass spectrometry.

Reactivity and Applications

As a secondary alkyl halide, this compound can undergo a variety of chemical transformations, making it a useful intermediate in organic synthesis.

  • Nucleophilic Substitution Reactions: this compound can react with a wide range of nucleophiles to introduce different functional groups at the C3 position. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

  • Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo elimination to form a mixture of octene isomers.

  • Grignard Reagent Formation: Reaction with magnesium metal can lead to the formation of the corresponding Grignard reagent, which is a powerful carbon nucleophile used in the formation of new carbon-carbon bonds.

In the context of drug development, this compound is not typically an active pharmaceutical ingredient itself. Instead, its value lies in its utility as a building block for the synthesis of more complex molecules with potential biological activity. Its alkyl chain can be incorporated into larger structures to modify properties such as lipophilicity, which can be crucial for a drug's pharmacokinetic profile.

Safety and Handling

GHS Hazard Classification (Predicted):

  • Flammable Liquids: Category 4

  • Aspiration Hazard: Category 1

  • Hazardous to the Aquatic Environment, Long-Term Hazard: Category 1

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Store away from incompatible materials such as strong oxidizing agents and bases.

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

References

An In-depth Technical Guide to the Chemical Properties of 3-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-chlorooctane, tailored for researchers, scientists, and professionals in drug development. This document details the compound's key characteristics, experimental protocols for its synthesis and analysis, and its reactivity profile.

Core Chemical and Physical Properties

This compound is a secondary alkyl halide with the chemical formula C₈H₁₇Cl.[1][2][3] It is a colorless liquid under standard conditions and sees use as an alkylating agent in organic synthesis.[4] Its physical and chemical properties are summarized in the tables below.

Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₈H₁₇Cl[1][2][3]
Molecular Weight 148.674 g/mol [1][5][6]
Boiling Point 173.4 °C at 760 mmHg[5][6][7]
Melting Point -41.9 °C (estimate)[5]
Density 0.862 g/cm³[5][6][7]
Refractive Index 1.423[5][6][7]
Vapor Pressure 1.69 mmHg at 25 °C[5][6][7]
Flash Point 52.5 °C[5][6][7]
Solubility of this compound
SolventSolubilityNotesSource(s)
Water LowThe long nonpolar hydrocarbon chain limits solubility in polar solvents.[4]
Organic Solvents SolubleGenerally soluble in nonpolar solvents like hexane (B92381) and ether.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

Spectroscopic Properties of this compound
Spectroscopic TechniqueKey DataSource(s)
Mass Spectrometry (GC-MS) Top peaks (m/z): 55, 70, 41[8]
Infrared (IR) Spectroscopy Data available from NIST/EPA Gas-Phase Infrared Database.[2][5]
¹H NMR Spectroscopy Predicted spectra available.[1][3]
¹³C NMR Spectroscopy Predicted spectra available.[1][3][9]
Kovats Retention Index Semi-standard non-polar: 1006; Standard polar: 1166[8][10]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. While specific peer-reviewed protocols for this compound are not abundant, the following procedures are based on well-established methods for the synthesis and handling of secondary alkyl halides.[4][11][12]

Synthesis of this compound from 3-Octanol (B1198278)

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of the hydroxyl group in 3-octanol with a chloride ion.[12] The use of thionyl chloride (SOCl₂) is a preferred method for converting secondary alcohols to alkyl chlorides as it minimizes carbocation rearrangements and produces gaseous byproducts that are easily removed.[12][13]

Materials:

  • 3-Octanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a base to neutralize HCl byproduct)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-octanol in anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (and a stoichiometric amount of pyridine, if used) from the dropping funnel with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and carefully pour it over crushed ice.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Purification of this compound

The crude this compound can be purified by fractional distillation to yield the pure product.[4]

Procedure:

  • Set up a fractional distillation apparatus.

  • Heat the crude this compound in the distillation flask.

  • Collect the fraction that distills at the boiling point of this compound (173.4 °C at atmospheric pressure).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for confirming the identity and purity of this compound.[14][15]

A Representative Protocol:

  • Column: A non-polar capillary column (e.g., Agilent CP-Al₂O₃/KCl).[16]

  • Carrier Gas: Helium.[10]

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 60 °C, ramp to 180 °C at 5 °C/min.[16]

  • MS Detector: Electron ionization (EI) at 70 eV.[15]

  • Sample Preparation: Dilute the this compound sample in a volatile organic solvent such as pentane.[17]

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and purification of this compound.

Synthesis_Workflow Synthesis of this compound Start Start: 3-Octanol in Diethyl Ether Reaction Reaction with SOCl2 (and optional Pyridine) Start->Reaction Cooling (Ice Bath) Workup Aqueous Workup: 1. Ice Quench 2. NaHCO3 Wash 3. Brine Wash Reaction->Workup After Reflux Drying Drying over MgSO4 Workup->Drying Evaporation Solvent Removal Drying->Evaporation Crude Crude this compound Evaporation->Crude

Caption: Workflow for the synthesis of this compound.

Purification_Workflow Purification of this compound Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Heating Pure Pure this compound Distillation->Pure Collect Fraction at 173.4 °C

Caption: Workflow for the purification of this compound.

Reactivity and Stability

This compound is a relatively stable compound but can undergo nucleophilic substitution and elimination reactions, typical of secondary alkyl halides. It is utilized as an alkylating agent in organic synthesis.[4] Care should be taken to avoid strong bases, which can promote elimination reactions, and strong nucleophiles.

Safety and Handling

As with all halogenated hydrocarbons, this compound should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area or fume hood. It is a flammable liquid and should be kept away from heat, sparks, and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Molecular Structure of 3-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic analysis of 3-Chlorooctane. As a chiral alkyl halide, this compound serves as a versatile intermediate in organic synthesis, with potential applications in the development of novel pharmaceutical compounds. This document consolidates key data, presents detailed experimental protocols, and offers in-depth analysis of its spectroscopic characteristics to support advanced research and development activities.

Chemical Identity and Physical Properties

This compound is a chlorinated hydrocarbon with the chemical formula C₈H₁₇Cl.[1] Its IUPAC name is this compound.[1] The molecule consists of an eight-carbon chain with a chlorine atom substituted at the third carbon position. This substitution creates a chiral center, resulting in two enantiomeric forms: (R)-3-chlorooctane and (S)-3-chlorooctane.[2]

The physical and chemical properties of this compound are summarized in the table below, providing a valuable reference for experimental design and application.

PropertyValueReference(s)
Molecular Formula C₈H₁₇Cl[1]
Molecular Weight 148.67 g/mol [1]
CAS Number 1117-79-9[1][3]
Appearance Colorless liquid (predicted)[4]
Boiling Point 173.4 °C at 760 mmHg[5]
Density 0.862 g/cm³[5]
Refractive Index 1.423[5]
Solubility Soluble in organic solvents (e.g., ether, ethanol); Insoluble in water[4]

Synthesis and Purification

The most common laboratory synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in 3-octanol (B1198278). Thionyl chloride (SOCl₂) is a frequently used reagent for this conversion due to the clean reaction byproducts (SO₂ and HCl as gases).

Experimental Protocol: Synthesis of this compound from 3-Octanol

Objective: To synthesize this compound via the reaction of 3-octanol with thionyl chloride.

Materials:

  • 3-octanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (optional, as a base to neutralize HCl)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-octanol and anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride from the dropping funnel to the stirred solution of 3-octanol. The reaction is exothermic and produces HCl gas. If pyridine is used, it should be present in the flask with the alcohol to neutralize the acid as it forms.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture may be gently heated to reflux to ensure the reaction goes to completion.

  • Once the reaction is complete, carefully pour the mixture over crushed ice to quench any remaining thionyl chloride.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation.

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification 3-Octanol 3-Octanol Reaction_Mixture Reaction_Mixture 3-Octanol->Reaction_Mixture  + SOCl2, Ether Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching  Ice Washing Washing Quenching->Washing  H2O, NaHCO3, Brine Drying Drying Washing->Drying  MgSO4 Evaporation Evaporation Drying->Evaporation  Rotovap Distillation Distillation Evaporation->Distillation  Fractional 3-Chlorooctane_Product 3-Chlorooctane_Product Distillation->3-Chlorooctane_Product

Caption: Synthesis and purification workflow for this compound.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on each carbon. The proton on the carbon bearing the chlorine (C3) will be the most deshielded among the alkyl protons.

Proton AssignmentApproximate Chemical Shift (ppm)Multiplicity
CH₃ (C8)~0.9Triplet
CH₃ (C1)~1.0Triplet
CH₂ (C4-C7)~1.2-1.6Multiplets
CH₂ (C2)~1.7Multiplet
CH (C3)~3.9Multiplet
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom attached to the electronegative chlorine atom (C3) will be significantly downfield.

Carbon AssignmentApproximate Chemical Shift (ppm)
C8~14
C1~10
C5, C6, C7~22-32
C4~36
C2~29
C3~65
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups.

Wavenumber (cm⁻¹)Vibrational Mode
2850-2960C-H (alkane) stretching
1450-1470C-H (alkane) bending
650-750C-Cl stretching
Mass Spectrometry

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope, with an intensity ratio of approximately 3:1 to the M⁺ peak (containing ³⁵Cl).

Predicted Fragmentation Pathway:

G M [C8H17Cl]+• m/z = 148/150 F1 [C8H17]+• m/z = 113 M->F1 -Cl• F2 [C6H13]+• m/z = 85 M->F2 -C2H4Cl• F3 [C5H11]+• m/z = 71 M->F3 -C3H6Cl• F4 [C4H9]+• m/z = 57 M->F4 -C4H8Cl•

References

An In-depth Technical Guide to the Synthesis of 3-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-chlorooctane, a valuable alkyl halide intermediate in organic synthesis. The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and logical diagrams to facilitate a thorough understanding of the synthetic processes.

Core Synthesis Pathways

The synthesis of this compound is most effectively achieved through two principal routes: the nucleophilic substitution of 3-octanol (B1198278) and the hydrochlorination of octenes. Each pathway offers distinct advantages and considerations regarding starting materials, reaction conditions, and potential byproducts.

Chlorination of 3-Octanol

The conversion of 3-octanol to this compound is a standard nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom. Several chlorinating agents can be employed for this transformation, with thionyl chloride (SOCl₂) being a common and effective choice.

Materials:

  • 3-Octanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (optional, as a base)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-octanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. The reaction is exothermic and will produce hydrogen chloride and sulfur dioxide gases, which should be vented through a proper scrubbing system. For reactions where inversion of stereochemistry is desired, pyridine can be added to the reaction mixture.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux gently for 1-2 hours to ensure the reaction goes to completion.

  • After cooling, slowly pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Quantitative Data:

ParameterValueReference
Starting Material3-Octanol
ReagentThionyl Chloride (SOCl₂)
Expected YieldModerate to High
Boiling Point of this compound173.4 °C at 760 mmHg[2]
Density of this compound0.862 g/cm³[2]

Logical Relationship for the Chlorination of 3-Octanol

G Figure 1: Reaction of 3-Octanol with Thionyl Chloride A 3-Octanol C This compound A->C + SOCl₂ B Thionyl Chloride (SOCl₂) B->C D SO₂ + HCl C->D Byproducts

Figure 1: Reaction of 3-Octanol with Thionyl Chloride.
Hydrochlorination of Octenes

The addition of hydrogen chloride (HCl) across the double bond of an octene is another viable route to this compound. The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the chloride ion adds to the more substituted carbon atom. Therefore, both oct-2-ene and oct-3-ene (B8807844) can serve as precursors to this compound.

Materials:

  • Oct-2-ene or Oct-3-ene

  • Anhydrous hydrogen chloride (gas or solution in a suitable solvent like diethyl ether)

  • Anhydrous diethyl ether (as solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • Dissolve the octene (either oct-2-ene or oct-3-ene) in anhydrous diethyl ether in a flask cooled in an ice-salt bath.

  • Bubble anhydrous hydrogen chloride gas through the solution, or add a saturated solution of HCl in diethyl ether. The reaction should be carried out under anhydrous conditions to prevent the formation of byproducts such as octanols.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, wash the ethereal solution with a cold, dilute solution of sodium bicarbonate to remove excess HCl, followed by a wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting this compound by fractional distillation.

Quantitative Data:

ParameterValueReference
Starting MaterialOct-2-ene or Oct-3-ene
ReagentHydrogen Chloride (HCl)
Expected YieldGood to Excellent
Boiling Point of this compound173.4 °C at 760 mmHg[2]
Density of this compound0.862 g/cm³[2]

Signaling Pathway for the Hydrochlorination of Oct-2-ene

G Figure 2: Hydrochlorination of Oct-2-ene cluster_0 Reaction Pathway A Oct-2-ene B Protonation (Markovnikov) A->B + H⁺ C Secondary Carbocation at C3 B->C D Chloride Attack C->D + Cl⁻ E This compound D->E

Figure 2: Hydrochlorination of Oct-2-ene.

Data Presentation: Spectroscopic Information for this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Spectroscopic TechniqueKey Data PointsReference
¹H NMR Spectra available in public databases.[3]
¹³C NMR Spectra available in public databases.[3][4]
Mass Spectrometry (GC-MS) m/z Top Peak: 55, 2nd Highest: 70, 3rd Highest: 41.[3]
Infrared (IR) Spectroscopy Spectra available in public databases (NIST, SpectraBase).[3][5]

Conclusion

This guide outlines the two most practical and efficient laboratory-scale synthesis pathways for this compound. The choice between the chlorination of 3-octanol and the hydrochlorination of octenes will depend on the availability of starting materials, desired yield, and the specific experimental capabilities of the laboratory. The provided protocols and data serve as a robust foundation for the successful synthesis and characterization of this important chemical intermediate. Researchers are advised to consult the cited literature for further details and to adhere to all standard laboratory safety procedures when handling the reagents mentioned.

References

An In-depth Technical Guide to the Physical Properties of 3-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Chlorooctane (CAS No. 1117-79-9). The information is curated for professionals in research and development who require precise data for experimental design, process development, and theoretical modeling. This document presents quantitative data in a structured format, outlines general experimental protocols for the determination of these properties, and includes a visualization of a common synthetic pathway.

Core Physical and Chemical Properties

This compound is a secondary chloroalkane with the chemical formula C₈H₁₇Cl.[1] Its physical characteristics are crucial for its application in organic synthesis and for understanding its behavior in various chemical systems.

Data Presentation: Physical Properties of this compound

The following table summarizes the key physical properties of this compound based on available data.

PropertyValueReference(s)
Molecular Formula C₈H₁₇Cl[1][2]
Molecular Weight 148.67 g/mol [3]
Boiling Point 173.4°C at 760 mmHg[1][2]
Melting Point -41.9°C (estimate)[2][4]
Density 0.862 g/cm³[1][2]
Refractive Index 1.423[1][2]
Flash Point 52.5°C[1][2]
Vapor Pressure 1.69 mmHg at 25°C[1][2]
Solubility in Water Low / Very slightly soluble[5][6]
Solubility in Organic Solvents Soluble in nonpolar solvents (e.g., hexane, ether)[5]
LogP (Octanol/Water Partition Coefficient) 3.584 (estimate)[7]

Experimental Protocols

While specific, detailed experimental protocols for the determination of every physical property of this compound are not widely published, the following are generalized and widely accepted methodologies for haloalkanes that are directly applicable.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for small sample volumes.

Apparatus:

  • Thiele tube

  • Thermometer (-10°C to 200°C)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or oil bath)

  • Mineral oil

Procedure:

  • A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

  • A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube filled with mineral oil, ensuring the sample is fully immersed.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Determination of Density

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately measured.

  • The pycnometer is filled with distilled water, and its mass is measured to determine the exact volume of the pycnometer at a specific temperature.

  • The pycnometer is then emptied, dried, and filled with this compound.

  • The mass of the pycnometer filled with this compound is measured.

  • The density is calculated by dividing the mass of the this compound by the volume of the pycnometer. The density of haloalkanes generally increases with the atomic mass of the halogen and the number of halogen atoms, and decreases with an increasing number of carbon atoms.[6][9]

Determination of Refractive Index

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • A few drops of this compound are placed on the surface of the lower prism.

  • The prisms are closed and locked.

  • The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • The refractive index is read from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Synthetic Pathway Visualization

This compound is commonly synthesized in the laboratory via the nucleophilic substitution of 3-octanol. The following diagram illustrates the logical workflow for this synthesis.

Synthesis_of_3_Chlorooctane node_3_octanol 3-Octanol node_reaction Nucleophilic Substitution (SN1 or SN2) node_3_octanol->node_reaction Reactant node_reagent Thionyl Chloride (SOCl₂) or Conc. HCl / ZnCl₂ node_reagent->node_reaction Reagent node_3_chlorooctane This compound node_reaction->node_3_chlorooctane Crude Product node_byproducts Byproducts (e.g., SO₂, HCl) node_reaction->node_byproducts node_purification Purification (e.g., Distillation) node_3_chlorooctane->node_purification node_final_product Pure this compound node_purification->node_final_product Final Product

Caption: Synthetic pathway for this compound from 3-octanol.

References

Technical Guide to the Safe Handling of 3-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the known properties and inferred safety protocols for 3-Chlorooctane.

Chemical and Physical Properties

The following table summarizes the known quantitative data for this compound.

PropertyValueSource
Molecular Formula C₈H₁₇Cl--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 148.67 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2]
CAS Number 1117-79-9--INVALID-LINK--[1], --INVALID-LINK--[2]
Appearance Colorless liquid (predicted)Inferred
Density 0.862 g/cm³--INVALID-LINK--[1]
Boiling Point 173.4 °C at 760 mmHg--INVALID-LINK--[1]
Flash Point 52.5 °C--INVALID-LINK--[1]
Vapor Pressure 1.69 mmHg at 25°C--INVALID-LINK--[1]
Refractive Index 1.423--INVALID-LINK--[1]
Water Solubility Low--INVALID-LINK--[3]
LogP 3.58410--INVALID-LINK--[1]

Hazard Identification and GHS Classification (Inferred)

While a specific GHS classification for this compound is not available, based on its flash point and the data for 1-Chlorooctane, the following hazards can be inferred.

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 4H227: Combustible liquid
Aspiration Hazard Category 1H304: May be fatal if swallowed and enters airways
Hazardous to the Aquatic Environment, Long-Term Hazard Category 1H410: Very toxic to aquatic life with long lasting effects

Signal Word: Danger

Potential Health Effects:

  • Inhalation: Vapors may be irritating to the respiratory tract. High concentrations may cause dizziness, headache, and nausea.

  • Skin Contact: May cause skin irritation. Prolonged or repeated contact may lead to dermatitis.

  • Eye Contact: May cause eye irritation.

  • Ingestion: Harmful if swallowed. Aspiration into the lungs can cause chemical pneumonitis, which can be fatal.

Experimental Protocols: Safe Handling and Emergency Procedures

Due to the lack of specific experimental safety protocols for this compound, the following section outlines general best practices for handling combustible, potentially toxic liquids and provides first-aid measures based on protocols for similar chemicals.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this compound to determine the appropriate level of PPE. The following are general recommendations:

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles. A face shield may be necessary for splash hazards.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended for extended handling.
Body Protection Flame-retardant lab coat and a chemical-resistant apron.
Respiratory Protection All work should be conducted in a certified chemical fume hood. If there is a risk of exposure above permissible limits, a respirator may be necessary.
Footwear Closed-toe, chemical-resistant shoes.
Handling and Storage
  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Keep away from heat, sparks, and open flames.

    • Ground all equipment to prevent static discharge.

    • Avoid contact with skin and eyes.

    • Avoid breathing vapors.

    • Keep containers tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents.

    • Keep containers tightly sealed.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.
Skin Contact Immediately wash the contaminated skin with soap and water. If this chemical penetrates the clothing, immediately remove the clothing and wash the skin with soap and water. Get medical attention if irritation persists.
Eye Contact Immediately and thoroughly flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids. Get medical attention immediately.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Get medical attention immediately.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.

  • Specific Hazards: The substance is combustible. Vapors are heavier than air and may travel to a source of ignition and flash back. Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate the area. Wear appropriate PPE. Remove all sources of ignition.

  • Environmental Precautions: Prevent the substance from entering drains and waterways.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.

Visualizations

General Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a combustible and potentially hazardous liquid like this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Fume Hood & Equipment Select_PPE->Prepare_Work_Area Don_PPE Don PPE Prepare_Work_Area->Don_PPE Transfer_Chemical Transfer/Use Chemical Don_PPE->Transfer_Chemical Monitor_Conditions Monitor for Spills/Exposure Transfer_Chemical->Monitor_Conditions Spill Spill Occurs Transfer_Chemical->Spill Exposure Exposure Occurs Transfer_Chemical->Exposure Clean_Work_Area Clean Work Area Monitor_Conditions->Clean_Work_Area Segregate_Waste Segregate Hazardous Waste Clean_Work_Area->Segregate_Waste Doff_PPE Doff & Dispose of PPE Segregate_Waste->Doff_PPE Evacuate Evacuate Area Spill->Evacuate First_Aid Administer First Aid Exposure->First_Aid Notify_Supervisor Notify Supervisor/Safety Officer Evacuate->Notify_Supervisor First_Aid->Notify_Supervisor

Caption: Logical workflow for the safe handling of this compound.

This guide provides a starting point for the safe handling of this compound. It is imperative to consult with your institution's environmental health and safety department for specific guidance and to always handle unknown or poorly characterized substances with extreme caution.

References

An In-depth Technical Guide to the Stereoisomers of 3-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-chlorooctane, a chiral alkyl halide. Given the limited direct experimental data available for this specific compound, this guide synthesizes information from analogous compounds and established principles of stereochemistry, synthesis, and chiral separation. It is intended to serve as a foundational resource for professionals in drug development and chemical research who are working with or have an interest in chiral halogenated alkanes.

Introduction to the Stereoisomers of this compound

This compound possesses a single stereocenter at the third carbon atom, giving rise to a pair of enantiomers: (R)-3-chlorooctane and (S)-3-chlorooctane. These stereoisomers are non-superimposable mirror images of each other and, consequently, exhibit identical physical properties in an achiral environment, such as boiling point and density. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This optical activity is a key characteristic for differentiating and quantifying the enantiomers.

The distinct spatial arrangement of atoms in each enantiomer can lead to significantly different biological activities, a critical consideration in drug development where one enantiomer may be therapeutically active while the other is inactive or even harmful.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₇Cl--INVALID-LINK--
Molecular Weight 148.67 g/mol --INVALID-LINK--
Boiling Point 173.4 °C at 760 mmHg--INVALID-LINK--
Density 0.862 g/cm³--INVALID-LINK--
Refractive Index 1.423--INVALID-LINK--
SMILES CCCCCC(CC)Cl--INVALID-LINK--
InChIKey FYNJWLOOBINARS-UHFFFAOYSA-N--INVALID-LINK--

Note on Specific Rotation: While a specific value for this compound is not documented, for the structurally similar (S)-2-chloropentane, a specific rotation of -12.00° has been reported.[1] This suggests that the specific rotation for the enantiomers of this compound is likely to be of a similar order of magnitude.

Synthesis of Racemic this compound

Racemic this compound can be synthesized from the corresponding achiral precursor, 3-octanol (B1198278), through a nucleophilic substitution reaction. A common and effective method involves the use of thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of Racemic this compound from 3-Octanol

Materials:

  • 3-Octanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (optional, as a base)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-octanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution. The reaction is exothermic and generates HCl gas. If pyridine is used, it is typically added prior to the thionyl chloride to neutralize the generated HCl.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and slowly pour it over crushed ice.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent using a rotary evaporator to obtain crude this compound.

  • Purify the product by fractional distillation under reduced pressure.

Diagram 1: Synthesis of Racemic this compound

G 3-Octanol 3-Octanol Reaction_Mixture 3-Octanol->Reaction_Mixture SOCl2 SOCl2 SOCl2->Reaction_Mixture Racemic_3_Chlorooctane Racemic_3_Chlorooctane Reaction_Mixture->Racemic_3_Chlorooctane Reflux

A simplified workflow for the synthesis of racemic this compound.

Separation of Stereoisomers

The separation of the (R) and (S) enantiomers of this compound, a process known as resolution, is crucial for studying their individual properties and biological activities. Due to their identical physical properties, specialized techniques are required.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation of this compound (General Approach)

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral stationary phase column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H, or a cyclodextrin-based column).

Mobile Phase:

  • A mixture of n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is typically used for normal-phase chiral HPLC. The optimal ratio needs to be determined empirically. For example, a starting point could be 99:1 (n-hexane:isopropanol).

Procedure:

  • Dissolve a small amount of racemic this compound in the mobile phase.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min).

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers using a UV detector (detection of alkyl halides can be challenging due to the lack of a strong chromophore; a low wavelength such as 210 nm may be used, or a refractive index detector could be an alternative).

  • Optimize the separation by adjusting the mobile phase composition and flow rate to achieve baseline resolution of the two enantiomeric peaks.

Diagram 2: Chiral HPLC Separation Workflow

G Racemic_Sample Racemic_Sample Chiral_Column Chiral_Column Racemic_Sample->Chiral_Column Injection Separated_Enantiomers (R)-3-chlorooctane (S)-3-chlorooctane Chiral_Column->Separated_Enantiomers Elution

Workflow for the separation of this compound enantiomers by chiral HPLC.
Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another effective method for the separation of volatile enantiomers like this compound. This technique employs a capillary column coated with a chiral stationary phase.

Experimental Protocol: Chiral GC Separation of this compound (General Approach)

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based column such as a Chiraldex G-TA).

Carrier Gas:

  • Helium or Hydrogen at an appropriate flow rate.

Procedure:

  • Dissolve the racemic this compound in a volatile solvent (e.g., hexane).

  • Set the GC oven temperature program. An initial isothermal period followed by a temperature ramp is common to achieve good separation.

  • Inject a small volume of the sample into the GC.

  • The enantiomers will separate on the chiral column and be detected by the FID.

  • Optimize the temperature program and carrier gas flow rate to maximize the resolution between the two enantiomeric peaks.

Conclusion

While specific experimental data for the stereoisomers of this compound is sparse, this guide provides a robust framework for its synthesis and chiral separation based on established chemical principles and data from analogous compounds. The provided protocols for the synthesis of the racemic mixture and the general approaches for chiral HPLC and GC separation offer a starting point for researchers. The successful separation and characterization of the individual enantiomers of this compound are essential for any further investigation into their unique biological and chemical properties, particularly in the context of drug discovery and development. Further research is warranted to determine the specific rotation of each enantiomer and to develop optimized and validated chiral separation methods.

References

An In-depth Technical Guide to the Solubility of 3-Chlorooctane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chlorooctane in various organic solvents. Understanding the solubility of this haloalkane is critical for its application in organic synthesis, as a reaction medium, and in the development of pharmaceutical compounds where it may be used as a starting material or an intermediate. This document presents qualitative and estimated quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of solubility principles.

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces and polarity tend to be miscible or soluble in one another. This compound possesses a long, nonpolar eight-carbon alkyl chain and a polar carbon-chlorine bond. This dual character dictates its solubility behavior, making it generally soluble in nonpolar and moderately polar organic solvents, while exhibiting low solubility in highly polar solvents like water.[1] The energy required to break the existing intermolecular forces within both the solute and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.[2]

Data Presentation: Solubility of this compound

SolventChemical FormulaPolarity IndexPredicted Solubility ( g/100 mL)Qualitative Solubility
HexaneC₆H₁₄0.1> 50Miscible
Diethyl Ether(C₂H₅)₂O2.8> 50Miscible
AcetoneC₃H₆O5.1> 50Miscible
EthanolC₂H₅OH5.2> 50Very Soluble
Methanol (B129727)CH₃OH6.6> 50Very Soluble
Carbon TetrachlorideCCl₄1.6~ 30-50Soluble
WaterH₂O10.2< 0.1Insoluble

Disclaimer: The quantitative data presented in this table are estimations based on the solubility of structurally similar compounds and general chemical principles. Experimental verification is recommended for precise measurements.

Experimental Protocols

Determining the solubility of a liquid like this compound in an organic solvent can be achieved through several established methods. Below are detailed protocols for qualitative and quantitative determination.

Method 1: Qualitative Determination of Miscibility

This method provides a rapid assessment of whether two liquids are miscible in all proportions.

Materials:

  • This compound

  • Solvent of interest

  • Calibrated droppers or pipettes

  • Small, clear glass test tubes (e.g., 13x100 mm)

  • Vortex mixer or shaker

Procedure:

  • Add 1 mL of the solvent to a clean, dry test tube.

  • Using a separate calibrated dropper, add this compound dropwise to the solvent.

  • After each drop, cap the test tube and vortex or shake vigorously for 10-15 seconds.

  • Visually inspect the mixture against a well-lit background. The formation of a single, clear, homogeneous phase indicates miscibility. The presence of cloudiness, schlieren lines that persist after mixing, or the formation of distinct layers indicates immiscibility or partial miscibility.

  • Continue adding this compound up to an equal volume of the solvent (1 mL) to confirm complete miscibility.

Method 2: Quantitative Determination of Solubility (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a substance in a solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Glass vials or flasks with airtight seals

  • Constant temperature water bath or incubator

  • Vortex mixer or orbital shaker

  • Syringe with a membrane filter (e.g., 0.45 µm PTFE)

  • Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

  • Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. "Excess" means that there should be a visible, undissolved phase of this compound.

  • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture using a shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined experimentally.

  • After the equilibration period, allow the mixture to stand undisturbed in the constant temperature bath for several hours to allow the phases to separate.

  • Carefully withdraw a sample from the solvent phase using a syringe fitted with a membrane filter to remove any undissolved droplets of this compound.

  • Dilute the sampled solution with the pure solvent to a concentration that falls within the calibration range of the analytical instrument.

  • Analyze the diluted sample using an appropriate analytical method, such as gas chromatography, to determine the concentration of this compound.

  • Calculate the solubility in the desired units (e.g., g/100 mL) based on the measured concentration and the dilution factor.

Mandatory Visualization

The following diagram illustrates the logical relationship between the polarity of a solvent and the expected solubility of this compound.

G cluster_solute This compound cluster_solvents Organic Solvents cluster_solubility Expected Solubility Solute Predominantly Nonpolar (Long Alkyl Chain) + Slightly Polar (C-Cl bond) Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Similar Intermolecular Forces (van der Waals) ModeratelyPolar Moderately Polar (e.g., Diethyl Ether, Acetone) Solute->ModeratelyPolar Favorable Dipole-Dipole and van der Waals Interactions Polar Polar (e.g., Ethanol, Methanol) Solute->Polar Some Favorable Interactions HighlyPolar Highly Polar (e.g., Water) Solute->HighlyPolar Unfavorable Interactions (Disruption of H-bonds) Miscible Miscible / Very High Nonpolar->Miscible ModeratelyPolar->Miscible High High Polar->High Low Low / Insoluble HighlyPolar->Low

Caption: Relationship between solvent polarity and this compound solubility.

References

Spectroscopic data of 3-Chlorooctane (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chlorooctane, a halogenated alkane. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~4.07m-H-3
~1.75m-H-2, H-4
~1.2-1.5m-H-5, H-6, H-7
~1.05t~7.0H-1
~0.89t~7.0H-8

Note: Precise chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. The data presented is a representative spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~65.5C-3
~38.0C-4
~31.8C-2
~29.1C-6
~26.5C-5
~22.6C-7
~14.1C-8
~10.1C-1

Note: Carbon assignments are based on typical chemical shift ranges for alkyl halides.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong C-H stretching and bending vibrations.

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2960-2850StrongC-H stretch (alkane)
1465MediumC-H bend (methylene)
1380MediumC-H bend (methyl)
~725StrongC-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
148/150~1 / ~0.3[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
119~5[M - C₂H₅]⁺
91~20[C₇H₁₅]⁺ (Loss of Cl)
70~30[C₅H₁₀]⁺
69~40[C₅H₉]⁺
57~80[C₄H₉]⁺
56~60[C₄H₈]⁺
55100[C₄H₇]⁺ (Base Peak)
43~75[C₃H₇]⁺
41~70[C₃H₅]⁺

Note: The presence of the M and M+2 peaks in an approximate 3:1 ratio is characteristic of a compound containing one chlorine atom.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques described. Specific parameters for the acquisition of the data presented may vary.

4.1 NMR Spectroscopy

A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and placed in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, such as a Bruker AC-300, operating at a field strength of 300 MHz for protons.[1] For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

4.2 Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum is often recorded using the neat liquid. A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr). The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum.

4.3 Mass Spectrometry

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound, such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight, Fragmentation MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

Thermochemical Data of 3-Chlorooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available thermochemical data for 3-Chlorooctane. Due to a scarcity of direct experimental data for this specific compound, this guide also details the application of estimation methodologies, specifically Benson's group additivity method, and outlines a standard experimental protocol for the determination of the enthalpy of formation of liquid chloroalkanes. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical engineering who require reliable thermochemical data for process design, safety analysis, and molecular modeling.

Physicochemical and Thermochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueUnitsSource
Molecular FormulaC8H17Cl-[1][2]
CAS Number1117-79-9-[1][2]
Molecular Weight148.67 g/mol [1][2]
Boiling Point173.4°C at 760 mmHg[3]
Density0.862g/cm³[3]
Flash Point52.5°C[3]

Table 2: Enthalpy of Isomerization Reaction

ReactionΔrH° (liquid phase)UnitsSource
2-Chlorooctane <=> this compound-0.13kJ/mol[1]

Estimation of Enthalpy of Formation using Benson's Group Additivity Method

In the absence of direct experimental data, Benson's group additivity method is a widely used and reliable technique for estimating the standard enthalpy of formation (ΔfH°) of organic compounds.[3][4] This method is based on the principle that the thermochemical properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.

The this compound molecule can be dissected into the following Benson groups:

  • 2 x C-(C)(H)₃: Two terminal methyl groups.

  • 5 x C-(C)₂(H)₂: Five methylene (B1212753) groups in the alkyl chain.

  • 1 x C-(Cl)(C)₂(H): One methine group bonded to the chlorine atom and two other carbon atoms.

The standard enthalpy of formation can be calculated using the following equation:

ΔfH°(this compound) = 2 * [C-(C)(H)₃] + 5 * [C-(C)₂(H)₂] + 1 * [C-(Cl)(C)₂(H)]

Table 3: Benson Group Additivity Values for Enthalpy of Formation (Liquid Phase)

GroupContribution (ΔfH°)UnitsSource
C-(C)(H)₃-10.00kcal/mol[1]
C-(C)₂(H)₂-5.00kcal/mol[1]
C-(Cl)(C)₂(H)Not readily availablekcal/mol-

The following diagram illustrates the logical workflow for estimating the enthalpy of formation of this compound using Benson's group additivity method.

A This compound Molecule B Dissect into Benson Groups A->B C 2 x C-(C)(H)3 5 x C-(C)2(H)2 1 x C-(Cl)(C)2(H) B->C D Obtain Group Additivity Values (GAVs) C->D E Sum of GAVs D->E F Estimated ΔfH° of this compound E->F

Estimation workflow for enthalpy of formation.

Experimental Protocol: Determination of Enthalpy of Formation of Liquid Chloroalkanes by Bomb Calorimetry

The standard enthalpy of formation of a liquid organochlorine compound such as this compound can be determined experimentally using bomb calorimetry. This technique measures the heat of combustion at constant volume, from which the enthalpy of combustion and subsequently the enthalpy of formation can be calculated.

1. Principle:

A known mass of the liquid sample is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath of the calorimeter. By measuring the temperature change of the water, the heat of combustion can be determined.

2. Apparatus:

  • Adiabatic bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Crucible (platinum or silica)

  • Ignition wire (platinum or nichrome)

  • Benzoic acid (for calibration)

  • High-precision thermometer or digital temperature sensor

  • Analytical balance

3. Procedure:

a. Calibration of the Calorimeter:

  • Accurately weigh approximately 1 g of benzoic acid into the crucible.

  • Cut a 10 cm piece of ignition wire, weigh it, and attach it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

  • Place the crucible in the bomb head.

  • Carefully assemble the bomb, sealing it tightly.

  • Pressurize the bomb with pure oxygen to approximately 30 atm.

  • Place the bomb in the calorimeter bucket containing a known mass of water.

  • Allow the system to reach thermal equilibrium and record the initial temperature.

  • Ignite the sample by passing a current through the ignition wire.

  • Record the temperature at regular intervals until a maximum temperature is reached and the temperature starts to fall.

  • After the experiment, release the pressure from the bomb, and weigh any unburned ignition wire.

  • Calculate the heat capacity of the calorimeter (C_cal) using the known heat of combustion of benzoic acid.

b. Combustion of this compound:

  • Accurately weigh a gelatin capsule containing approximately 0.8-1.0 g of this compound.

  • Follow the same procedure as for the calibration (steps 3a.2 to 3a.10), using the encapsulated this compound sample.

  • After combustion, the bomb is washed with a known volume of distilled water, and the washings are titrated to determine the amount of hydrochloric acid and any other acids formed. This is crucial for correcting the heat of combustion.

4. Calculations:

  • Calculate the corrected temperature rise (ΔT): Account for heat exchange with the surroundings using appropriate methods (e.g., Regnault-Pfaundler method).

  • Calculate the total heat released (q_total): q_total = C_cal * ΔT

  • Calculate the heat of combustion of the sample (q_comb): q_comb = q_total - q_wire - q_acid, where q_wire is the heat from the combustion of the ignition wire and q_acid is the heat of formation of the acids.

  • Calculate the constant volume heat of combustion (ΔU_c): ΔU_c = q_comb / moles of sample

  • Calculate the standard enthalpy of combustion (ΔH_c°): ΔH_c° = ΔU_c + Δn_gas * R * T, where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).

  • Calculate the standard enthalpy of formation (ΔfH°): Use Hess's Law with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

The following diagram outlines the experimental workflow for bomb calorimetry.

cluster_0 Calibration cluster_1 Sample Measurement cluster_2 Data Analysis A Weigh Benzoic Acid B Assemble and Pressurize Bomb A->B C Combustion in Calorimeter B->C D Measure ΔT C->D E Calculate Calorimeter Heat Capacity D->E K Calculate ΔHc° E->K F Weigh this compound Sample G Assemble and Pressurize Bomb F->G H Combustion in Calorimeter G->H I Measure ΔT H->I J Titrate Acid Products H->J I->K J->K L Calculate ΔfH° using Hess's Law K->L

Experimental workflow for bomb calorimetry.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and highlighted the current lack of comprehensive experimental thermochemical values. The guide provides a framework for estimating the enthalpy of formation using Benson's group additivity method, while also noting the critical missing group value for the chlorinated carbon center. Furthermore, a detailed, standard experimental protocol for determining the enthalpy of formation of liquid chloroalkanes via bomb calorimetry has been presented. For researchers and professionals requiring precise thermochemical data for this compound, experimental determination as outlined in this guide is strongly recommended. Future work should focus on the experimental measurement of the thermochemical properties of this compound and the determination of the Benson group additivity value for C-(Cl)(C)₂(H) to improve the accuracy of predictive models for this and similar compounds.

References

An In-depth Technical Guide to 3-Chlorooctane: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chlorooctane (CAS No. 1117-79-9), a secondary alkyl halide. The document details its historical context, a robust experimental protocol for its synthesis from 3-octanol (B1198278), a thorough compilation of its physicochemical and spectroscopic properties, and a discussion of its applications in organic synthesis, particularly as a precursor for more complex molecules relevant to research and drug development.

Historical Context and Discovery

The specific discovery of this compound is not well-documented with a singular date or attributed to a specific researcher. Its history is intrinsically linked to the broader development of synthetic organic chemistry in the 19th century. During this era, systematic methods for the formation of carbon-halogen bonds were established, enabling the conversion of readily available starting materials like alkanes and alcohols into alkyl halides.

Key methodologies that emerged during this period and are relevant to the synthesis of this compound include:

  • Conversion of Alcohols to Alkyl Halides: This became a reliable and versatile method for introducing a halogen into an organic molecule. The use of reagents like hydrogen halides and, later, thionyl chloride, allowed for the controlled replacement of a hydroxyl group with a chlorine atom.

  • Hydrohalogenation of Alkenes: The addition of hydrogen halides across the double bond of an alkene was another foundational method for preparing haloalkanes.

  • Free Radical Halogenation of Alkanes: While less selective for producing a specific isomer like this compound, the reaction of alkanes with halogens in the presence of UV light was an early method for producing chlorinated hydrocarbons.

The availability of 3-octanol as a precursor and the establishment of these general synthetic principles allowed for the routine preparation of this compound, making it an accessible building block for further chemical synthesis.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in 3-octanol using a chlorinating agent. Thionyl chloride (SOCl₂) is a preferred reagent for this transformation as it produces gaseous byproducts (SO₂ and HCl), which simplifies the purification of the final product. The reaction proceeds via an Sₙ2-like mechanism.

Experimental Protocol: Synthesis of this compound from 3-Octanol

Objective: To synthesize this compound by reacting 3-octanol with thionyl chloride.

Materials:

  • 3-octanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (optional, as a base to neutralize HCl)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-octanol (1 equivalent) in anhydrous diethyl ether. If using, add pyridine (1.1 equivalents). Cool the flask in an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred solution of 3-octanol over 30-60 minutes. Maintain the temperature at 0-5 °C during the addition. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours or until the reaction is complete (monitor by TLC or GC).

  • Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Caution: The bicarbonate wash may produce CO₂, so vent the separatory funnel frequently.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 1117-79-9[1][2][3]
Molecular Formula C₈H₁₇Cl[1][2][3]
Molecular Weight 148.674 g/mol [1][2][3]
Appearance Colorless liquid
Boiling Point 173.4 °C at 760 mmHg
Density 0.862 g/cm³
Refractive Index 1.423
Flash Point 52.5 °C
Melting Point -41.9 °C (estimate)
Vapor Pressure 1.69 mmHg at 25 °C
Table 2: Spectroscopic Data for this compound
Spectroscopy TypeKey Peaks/SignalsReference(s)
¹H NMR Data available on SpectraBase[4]
¹³C NMR Predicted data available on SpectraBase[5]
Mass Spectrometry (EI) Key fragments (m/z): 91, 69, 43, 41, 55, 29, 27[1]
Infrared (IR) Spectroscopy Key absorptions (cm⁻¹): ~2960, ~2930, ~2870 (C-H stretch), ~1460 (C-H bend), ~680 (C-Cl stretch)[2]

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate in organic synthesis. Its utility stems from the reactivity of the C-Cl bond, which can participate in a variety of nucleophilic substitution and elimination reactions.

  • Nucleophilic Substitution: The chlorine atom serves as a good leaving group, allowing for the introduction of a wide range of functional groups through reaction with various nucleophiles. This makes this compound a useful precursor for the synthesis of more complex molecules, including potential pharmaceutical intermediates. For example, it can be used to introduce an octyl group at a specific position in a target molecule.

  • Synthesis of Heterocyclic Compounds: A notable application is in the synthesis of sulfur-containing heterocycles. For instance, a derivative of this compound, this compound-1-thiol, is a prime candidate for intramolecular cyclization.[6][7] The thiol group can be deprotonated to form a nucleophilic thiolate, which then attacks the carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction to form a substituted tetrahydrothiophene (B86538) ring.[7] Tetrahydrothiophene and its derivatives are important structural motifs in medicinal chemistry.

  • Organometallic Chemistry: Alkyl halides like this compound can be used to prepare organometallic reagents, such as Grignard reagents (by reaction with magnesium), which are powerful tools for forming new carbon-carbon bonds.

Due to its simple structure and clear reactivity, this compound serves as a valuable model compound and building block for developing and understanding new synthetic methodologies.

Mandatory Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1. Experimental Workflow for the Synthesis of this compound cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants 3-Octanol Anhydrous Diethyl Ether Pyridine (optional) Setup Round-bottom flask Ice Bath (0-5 °C) Addition Slow dropwise addition of Thionyl Chloride (SOCl₂) Setup->Addition Stirring Stir at room temperature (1-2 hours) Addition->Stirring Quench Pour onto crushed ice Stirring->Quench Wash Sequential Wash: 1. Cold Water 2. Sat. NaHCO₃ 3. Brine Quench->Wash Dry Dry organic layer (anhydrous MgSO₄) Wash->Dry Concentrate Remove solvent (Rotary Evaporator) Dry->Concentrate Distill Fractional Distillation (under reduced pressure) Concentrate->Distill Product Pure this compound Distill->Product

Figure 1. Experimental Workflow for the Synthesis of this compound
Logical Relationship: Application in Heterocycle Synthesis

Logical_Pathway Figure 2. Logical Pathway from this compound to a Heterocyclic Scaffold Start This compound Intermediate This compound-1-thiol (Bifunctional Intermediate) Start->Intermediate Further Functionalization Deprotonation Base-mediated Deprotonation Intermediate->Deprotonation Thiolate Thiolate Anion (Nucleophile) Deprotonation->Thiolate Cyclization Intramolecular Sₙ2 Attack Thiolate->Cyclization Product Substituted Tetrahydrothiophene Cyclization->Product Application Scaffold for Medicinal Chemistry Research Product->Application

Figure 2. Logical Pathway from this compound to a Heterocyclic Scaffold

References

3-Chlorooctane: A Synthetic Halocarbon with No Known Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorooctane, a halogenated alkane, is a synthetic compound with no evidence of natural occurrence based on current scientific literature. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties and synthetic methodologies. While the natural biosynthesis of many organohalogens is a well-documented phenomenon, this compound has not been identified as a product of any known biological or geological process. This document will serve as a resource for professionals in research and drug development by summarizing the key characteristics of this compound and placing it within the broader context of halogenated hydrocarbons.

Introduction: The Absence of this compound in Nature

Organohalogens are a diverse class of chemical compounds, with thousands identified from natural sources, including bacteria, fungi, marine organisms, and plants.[1] These compounds exhibit a wide range of biological activities and play various roles in their producing organisms. The biosynthesis of these molecules often involves specific halogenating enzymes.[1]

Despite the vast number of naturally occurring organohalogens, extensive searches of chemical databases and scientific literature reveal no documented instances of this compound as a natural product.[2][3][4][5] Its presence is consistently associated with synthetic chemical processes. Therefore, this guide will focus on the synthetic nature and chemical properties of this compound.

Chemical and Physical Properties of this compound

This compound is a colorless liquid with the chemical formula C₈H₁₇Cl.[2][3] Understanding its physical and chemical properties is crucial for its application in research and synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₇Cl[2][3]
Molecular Weight 148.67 g/mol [2][6]
CAS Number 1117-79-9[3][5]
Appearance Colorless Liquid[7][8]
Boiling Point 173-175 °C
Density 0.869 g/mL at 25 °C
Solubility Insoluble in water; Soluble in organic solvents[7][8]
IUPAC Name This compound[2][4]

Note: Some physical properties like boiling point and density may have slight variations depending on the source and purity.

Synthetic Methodologies for this compound

As a synthetic compound, this compound can be prepared through various established organic chemistry reactions. The most common methods involve the halogenation of alkanes or the conversion of alcohols.

Free-Radical Halogenation of Octane (B31449)

One potential, though less specific, method for synthesizing this compound is the free-radical chlorination of octane.[9][10] This reaction is typically initiated by UV light and results in a mixture of monochlorinated isomers (1-chlorooctane, 2-chlorooctane (B146373), this compound, and 4-chlorooctane) and polychlorinated products.[9][10]

Experimental Protocol: General Procedure for Free-Radical Chlorination

  • Reactants: n-Octane and chlorine gas (Cl₂).

  • Initiation: The reaction mixture is exposed to UV light to initiate the homolytic cleavage of Cl₂ into two chlorine radicals (Cl•).

  • Propagation:

    • A chlorine radical abstracts a hydrogen atom from an octane molecule to form hydrogen chloride (HCl) and an octyl radical.

    • The octyl radical then reacts with another molecule of Cl₂ to produce a chlorooctane isomer and a new chlorine radical.

  • Termination: The reaction is terminated by the combination of any two radical species.

  • Purification: The resulting mixture of chlorooctane isomers and other byproducts requires separation, typically through fractional distillation.

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl2 Cl_rad 2 Cl• Cl2->Cl_rad UV Light Octane Octane Octyl_rad Octyl• Octane->Octyl_rad + Cl• HCl HCl Chlorooctane Chlorooctane Octyl_rad->Chlorooctane + Cl2 Cl2_2 Cl2 Cl_rad_2 Cl• Rad_Rad Radical + Radical Product Stable Product Rad_Rad->Product

Caption: General workflow for free-radical chlorination of an alkane.

From Alkenes via Hydrohalogenation

A more specific method involves the hydrochlorination of an octene isomer. For the synthesis of this compound, the reaction of oct-2-ene or oct-3-ene (B8807844) with hydrogen chloride (HCl) would be appropriate. According to Markovnikov's rule, the addition of HCl to oct-2-ene would yield a mixture of 2-chlorooctane and this compound, while the addition to oct-3-ene would yield a mixture of this compound and 4-chlorooctane.

Hydrohalogenation Octene Oct-2-ene or Oct-3-ene 3_Chlorooctane This compound (and other isomers) Octene->3_Chlorooctane + HCl HCl HCl

Caption: Synthesis of this compound via hydrohalogenation of an alkene.

From Alcohols

The substitution reaction of an alcohol with a suitable chlorinating agent is a common and often more regioselective method for preparing alkyl chlorides. To synthesize this compound, 3-octanol (B1198278) would be the starting material.

Experimental Protocol: General Procedure for Conversion of 3-Octanol to this compound

  • Reactants: 3-Octanol and a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or concentrated hydrochloric acid (HCl).

  • Reaction Conditions: The reaction is typically carried out in an appropriate solvent and may require heating. The choice of reagent and conditions can influence the yield and purity of the product. For example, the reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

  • Work-up: The reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid.

  • Purification: The crude this compound is then dried and purified by distillation.

Alcohol_Substitution 3_Octanol 3-Octanol 3_Chlorooctane This compound 3_Octanol->3_Chlorooctane + Chlorinating Agent Chlorinating_Agent SOCl2, PCl3, or HCl

Caption: Synthesis of this compound from 3-octanol.

Potential Applications in Research and Drug Development

While not a natural product, this compound and other haloalkanes serve as important building blocks and intermediates in organic synthesis.[7][11] Their utility stems from the reactivity of the carbon-chlorine bond, which can participate in various substitution and elimination reactions.

In the context of drug development, the introduction of a halogen atom into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Although this compound itself is not a known therapeutic agent, it could be used as a precursor or a fragment in the synthesis of more complex, biologically active molecules.

Conclusion

References

Toxicological Profile of 3-Chlorooctane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

3-Chlorooctane is a halogenated alkane whose toxicological properties have not been extensively studied. Based on the available data for its structural isomer, 1-Chlorooctane (B87089), and the broader class of chlorinated hydrocarbons, this compound is anticipated to be a skin and eye irritant and may be harmful if swallowed, causing lung damage due to aspiration. It is expected to be very toxic to aquatic life with long-lasting effects. The metabolism of this compound is likely to proceed via oxidation, hydrolysis, and dehydrochlorination, potentially leading to the formation of reactive metabolites. Due to the lack of specific data, its potential for genotoxicity, carcinogenicity, and reproductive toxicity remains uncharacterized.

Chemical and Physical Properties

PropertyValueReference
Chemical FormulaC₈H₁₇Cl[1]
Molecular Weight148.68 g/mol [2]
CAS Number1117-79-9[1][2]
AppearanceLiquid (predicted)
Boiling Point183 °C (for 1-Chlorooctane)
Density0.875 g/cm³ at 25 °C (for 1-Chlorooctane)
Water Solubility0.02 g/L (practically insoluble) (for 1-Chlorooctane)[3]
logP (Octanol-Water Partition Coefficient)5.42 (for 1-Chlorooctane)[3]

Toxicological Data (Inferred from 1-Chlorooctane)

The following tables summarize the available toxicological data for 1-Chlorooctane, which can serve as a surrogate for estimating the potential hazards of this compound.

Acute Toxicity
EndpointSpeciesRouteResultReference
LD50-OralNo data available[4]
LD50-DermalNo data available[4]
LC50-InhalationNo data available[4]
Aspiration HazardHumanIngestionMay be fatal if swallowed and enters airways
Irritation and Sensitization
EndpointSpeciesResultMethodReference
Skin IrritationRabbitMild skin irritationDraize Test
Eye IrritationRabbitNo eye irritationDraize Test
Skin SensitizationGuinea pigDid not cause sensitizationBuehler Test (OECD 406)
Genotoxicity
Test TypeTest SystemMetabolic ActivationResultMethodReference
Ames testSalmonella typhimuriumWith and withoutNegativeOECD 471
Carcinogenicity

There is no data available to assess the carcinogenicity of 1-Chlorooctane.[4] No component of 1-chlorooctane at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.

Reproductive and Developmental Toxicity

No data is available regarding the reproductive or developmental toxicity of 1-Chlorooctane.[4]

Metabolism and Toxicokinetics

The metabolism of chlorinated alkanes is a key determinant of their toxicity.[5] While specific data for this compound is unavailable, the metabolic pathways for similar compounds involve several key reactions. The position of the chlorine atom on the alkyl chain can influence the rate and products of metabolism.

Potential Metabolic Pathways of this compound:

Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation This compound This compound Octan-3-ol Octan-3-ol This compound->Octan-3-ol Hydrolysis Dehydrochlorination_products Octene isomers This compound->Dehydrochlorination_products Dehydrochlorination Radical_intermediate 3-Octyl radical This compound->Radical_intermediate Reductive Dechlorination (Cytochrome P450) Octan-3-one Octan-3-one Octan-3-ol->Octan-3-one Oxidation Conjugated_metabolites Glucuronide or Sulfate conjugates Octan-3-ol->Conjugated_metabolites Oxidized_metabolites Further oxidized products Radical_intermediate->Oxidized_metabolites Oxidation Excretion Excretion Oxidized_metabolites->Excretion Conjugated_metabolites->Excretion Dermal_Irritation_Workflow cluster_setup Experimental Setup cluster_application Test Substance Application cluster_observation Observation and Scoring cluster_analysis Data Analysis and Classification Animal_Selection Select healthy young adult albino rabbits Acclimatization Acclimatize animals to laboratory conditions Animal_Selection->Acclimatization Site_Preparation Clip fur from the dorsal area of the trunk Acclimatization->Site_Preparation Dose_Application Apply 0.5 mL of this compound to a small area of skin Site_Preparation->Dose_Application Patching Cover the application site with a gauze patch and tape Dose_Application->Patching Exposure_Period Maintain exposure for 4 hours Patching->Exposure_Period Patch_Removal Remove the patch and wash the treated area Exposure_Period->Patch_Removal Observation_Points Observe for erythema and edema at 1, 24, 48, and 72 hours Patch_Removal->Observation_Points Scoring Score skin reactions according to a graded scale (e.g., Draize scale) Observation_Points->Scoring Calculate_Scores Calculate mean scores for each observation point Scoring->Calculate_Scores Classification Classify the substance based on the severity and reversibility of skin reactions Calculate_Scores->Classification

References

Environmental Fate of 3-Chlorooctane: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the environmental fate of 3-chlorooctane is limited in publicly available scientific literature. This guide therefore presents a predictive assessment based on the known properties and environmental behavior of analogous short- to medium-chain monochlorinated alkanes. The information herein is intended for researchers, scientists, and drug development professionals as a theoretical framework for understanding the likely environmental partitioning, degradation, and accumulation of this compound.

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its physicochemical properties. Due to the scarcity of direct experimental values for this compound, the following table presents estimated data based on Quantitative Structure-Activity Relationship (QSAR) models and values for structurally similar compounds like other monochlorinated octanes and short-chain chloroalkanes. These properties suggest that this compound will have low water solubility and a tendency to partition from the aqueous phase into organic matter and soil.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueImplication for Environmental Fate
Molecular FormulaC8H17Cl-
Molecular Weight148.67 g/mol -
Water Solubility1 - 10 mg/LLow mobility in water; tendency to adsorb to sediment and soil organic carbon.
Vapor Pressure0.1 - 1 mmHg at 25°CModerate volatility; may partition to the atmosphere from surface waters and soil.
Log Kow (Octanol-Water Partition Coefficient)4.0 - 4.5High potential for bioaccumulation in fatty tissues of organisms. Strong affinity for organic matter.
Henry's Law Constant> 10^-3 atm·m³/molWill readily volatilize from aqueous solutions.

Environmental Degradation

The persistence of this compound in the environment is determined by its susceptibility to both biotic and abiotic degradation processes.

Biodegradation

The primary mechanism for the environmental breakdown of this compound is expected to be aerobic biodegradation by microorganisms. Bacteria capable of utilizing alkanes are widespread in soil and water. The initial step in the degradation of chlorinated alkanes often involves an oxidative dehalogenation or a hydrolytic dehalogenation.

Predicted Aerobic Biodegradation Pathway:

Microorganisms are expected to metabolize this compound through an initial oxidation step, catalyzed by a monooxygenase enzyme, to form an unstable intermediate that subsequently releases the chloride ion. The resulting octanol (B41247) would then be further oxidized to octanoic acid and enter the beta-oxidation pathway for fatty acids, ultimately being mineralized to carbon dioxide and water.

G cluster_biodegradation Predicted Aerobic Biodegradation of this compound A This compound B 3-Hydroxyoctane (or Octan-3-ol) A->B Monooxygenase C Octan-3-one B->C Alcohol Dehydrogenase D Fatty Acid Metabolism (Beta-Oxidation) C->D Further Oxidation E CO2 + H2O + Cl- D->E Mineralization

Caption: Predicted aerobic biodegradation pathway for this compound.

Table 2: Estimated Biodegradation Data for this compound Analogues

Compound ClassHalf-life in Water (Aerobic)Half-life in Soil (Aerobic)Notes
Short-Chain ChloroalkanesDays to WeeksWeeks to MonthsDegradation rate is dependent on microbial community, temperature, and nutrient availability.
Monochlorinated OctanesWeeksMonthsExpected to be moderately persistent. Adaptation of microbial populations can enhance degradation rates.
Abiotic Degradation

Abiotic degradation processes are likely to be of minor importance for this compound compared to biodegradation.

  • Hydrolysis: As a secondary chloroalkane, this compound is expected to be resistant to hydrolysis under typical environmental pH conditions (pH 5-9). The estimated hydrolysis half-life is likely to be on the order of years.

  • Photolysis: this compound does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). Therefore, direct photolysis in water or on soil surfaces is not expected to be a significant degradation pathway. In the atmosphere, it may undergo indirect photo-oxidation by reacting with hydroxyl radicals, but its moderate volatility means only a fraction of the total environmental load will be present in the gas phase.

Bioaccumulation

The high estimated Log Kow value for this compound suggests a significant potential for bioaccumulation in aquatic and terrestrial organisms. Compounds with a Log Kow greater than 3 are generally considered to have the potential to bioconcentrate in the fatty tissues of organisms.

Table 3: Predicted Bioaccumulation Potential

ParameterPredicted ValueInterpretation
Log Kow4.0 - 4.5High potential to partition into lipids.
Bioconcentration Factor (BCF)500 - 2000 L/kgLikely to be classified as bioaccumulative. The BCF in fish and other aquatic organisms is expected to be significant.

Experimental Protocols

To definitively determine the environmental fate of this compound, a series of standardized laboratory tests would be required. The following outlines key experimental methodologies.

Biodegradation Assessment

A tiered approach, starting with a ready biodegradability test, is recommended.

Protocol: OECD 301D - Ready Biodegradability: Closed Bottle Test

  • Preparation: A defined concentration of this compound (typically 2-10 mg/L) is added as the sole source of organic carbon to a mineral medium inoculated with a mixed population of microorganisms from a domestic wastewater treatment plant.

  • Incubation: The solution is dispensed into sealed bottles, leaving no headspace, and incubated in the dark at a constant temperature (20 ± 1°C) for 28 days.

  • Measurement: The depletion of dissolved oxygen (DO) is measured at regular intervals and compared to control bottles containing only the inoculum. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).

  • Pass Criteria: A compound is considered readily biodegradable if it reaches >60% of its ThOD within the 28-day period and within a 10-day window following the start of biodegradation.

G cluster_workflow Workflow for OECD 301D Biodegradability Test A Prepare Mineral Medium + Inoculum B Add this compound (Test Substance) A->B C Fill & Seal Bottles (No Headspace) B->C D Incubate at 20°C for 28 days (in dark) C->D E Measure Dissolved Oxygen Periodically D->E F Calculate % ThOD E->F

Caption: Experimental workflow for the OECD 301D Closed Bottle Test.

Bioaccumulation Assessment

The bioconcentration factor (BCF) can be determined using a fish bioaccumulation study.

Protocol: OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure

  • Acclimation: A suitable fish species (e.g., Rainbow Trout or Zebrafish) is acclimated to laboratory conditions.

  • Exposure (Uptake Phase): Fish are exposed to a constant, low concentration of this compound in the surrounding water for a period of time (e.g., 28 days). The concentration of the test substance in the water and in the fish tissue is measured at regular intervals.

  • Depuration Phase: After the uptake phase, the fish are transferred to clean, uncontaminated water. The concentration of the substance in the fish tissue is monitored over time to determine the rate of elimination.

  • Calculation: The BCF is calculated as the ratio of the concentration of the chemical in the fish (at steady state) to the concentration in the water.

Summary and Conclusion

Based on its chemical structure as a medium-chain monochlorinated alkane, this compound is predicted to be a moderately persistent and bioaccumulative substance. Its primary route of removal from the environment is likely to be aerobic biodegradation, although this process may be slow. Due to its low water solubility and high Log Kow, it will preferentially partition to soil, sediment, and biota. The lack of direct experimental data highlights a significant knowledge gap. The experimental protocols described herein provide a clear path forward for empirically determining the environmental fate of this compound to validate these predictions and support robust environmental risk assessments.

Chirality of 3-Chlorooctane: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An exploration of the stereochemical properties of 3-chlorooctane, detailing its synthesis, separation, and the profound implications of its chirality in pharmacological and chemical contexts.

Introduction to the Chirality of this compound

This compound, a halogenated alkane with the chemical formula C₈H₁₇Cl, possesses a chiral center at the third carbon atom. This gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. While seemingly subtle, this stereochemical difference can lead to significant variations in the biological activity, toxicity, and pharmacokinetic profiles of the molecule. In the realm of drug development, where molecular recognition is paramount, understanding and controlling the chirality of such compounds is of critical importance. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, can result in one enantiomer exhibiting therapeutic effects while the other may be inactive or even elicit adverse reactions.[1][2][3] This guide provides a comprehensive technical overview of the chirality of this compound, including its synthesis, analytical separation, and the broader implications for researchers and professionals in the pharmaceutical sciences.

Physicochemical Properties of this compound Enantiomers

PropertyValue
Molecular Formula C₈H₁₇Cl
Molecular Weight 148.67 g/mol [4]
Boiling Point (racemate) 173.4 °C at 760 mmHg[5]
Density (racemate) 0.862 g/cm³[5]
Refractive Index (racemate) 1.423[5]
Specific Rotation ([α]ᴅ) Data not available for individual enantiomers.

Enantioselective Synthesis of this compound

The preparation of enantiomerically enriched this compound typically involves the stereospecific conversion of a chiral precursor, most commonly the corresponding chiral alcohol, 3-octanol. The reaction of a chiral alcohol with a chlorinating agent can proceed with either inversion or retention of configuration at the stereocenter, depending on the chosen reagent and reaction conditions.

Synthesis via SN2 Reaction with Inversion of Configuration

A common and effective method for synthesizing a specific enantiomer of this compound with high stereochemical fidelity is through a nucleophilic substitution (SN2) reaction on the corresponding enantiopure 3-octanol. This reaction proceeds with inversion of configuration at the chiral center. For example, (S)-3-chlorooctane can be synthesized from (R)-3-octanol.

Conceptual Workflow for SN2 Synthesis of (S)-3-Chlorooctane:

SN2_Synthesis R_Octanol (R)-3-Octanol Activation Activation of -OH group R_Octanol->Activation Activated_Intermediate Activated Intermediate (e.g., Tosylate, Mesylate) Activation->Activated_Intermediate SN2_Reaction SN2 Reaction with Chloride source (e.g., LiCl) Activated_Intermediate->SN2_Reaction S_Chlorooctane (S)-3-Chlorooctane SN2_Reaction->S_Chlorooctane

Caption: Synthesis of (S)-3-chlorooctane from (R)-3-octanol via an SN2 mechanism.

Experimental Protocol: Synthesis of (S)-3-Chlorooctane from (R)-3-Octanol (General Procedure)

This protocol describes a general two-step procedure involving the activation of the alcohol followed by nucleophilic substitution.

Step 1: Activation of (R)-3-Octanol (e.g., Tosylation)

  • To a stirred solution of (R)-3-octanol (1.0 eq.) in anhydrous pyridine (B92270) or dichloromethane (B109758) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-3-octyl tosylate, which can be used in the next step without further purification.

Step 2: Nucleophilic Substitution with Chloride

  • Dissolve the crude (R)-3-octyl tosylate in a suitable polar aprotic solvent such as acetone (B3395972) or DMF.

  • Add an excess of a chloride salt, such as lithium chloride (LiCl) (3-5 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with a low-boiling-point organic solvent like pentane (B18724) or diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation.

  • The crude (S)-3-chlorooctane can be purified by fractional distillation under reduced pressure.

Enantiomeric Separation and Analysis

The separation and quantification of the enantiomers of this compound are crucial for both synthetic and analytical purposes. Chiral chromatography, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), are the most powerful techniques for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC utilizes a capillary column coated with a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Cyclodextrin derivatives are commonly used as CSPs for the separation of chiral halogenated hydrocarbons.

Workflow for Chiral GC Analysis:

Chiral_GC_Workflow Sample Racemic or Enantioenriched This compound Sample Injection Injection into GC System Sample->Injection Separation Separation on Chiral Capillary Column Injection->Separation Detection Detection (e.g., FID, MS) Separation->Detection Chromatogram Chromatogram with Separated Enantiomer Peaks Detection->Chromatogram Enantiomer_Receptor_Interaction cluster_enantiomers Chiral Drug cluster_receptor Chiral Receptor cluster_effects Biological Response R_Enantiomer (R)-Enantiomer Receptor Receptor Binding Site R_Enantiomer->Receptor High Affinity Binding (Eutomer) S_Enantiomer (S)-Enantiomer S_Enantiomer->Receptor Low or No Affinity Binding (Distomer) No_Effect No or Different Effect S_Enantiomer->No_Effect May lead to Therapeutic_Effect Therapeutic Effect Receptor->Therapeutic_Effect Leads to

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Chlorooctane from 3-Octanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorooctane is a halogenated hydrocarbon that can serve as a valuable intermediate in organic synthesis. Its applications include the introduction of an octyl group in the synthesis of more complex molecules and its use as a precursor for the formation of other functional groups via nucleophilic substitution. This document provides detailed application notes and protocols for the synthesis of this compound from 3-octanol (B1198278), a readily available secondary alcohol. The primary methods covered are the use of thionyl chloride (SOCl₂) and concentrated hydrochloric acid (HCl).

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is presented below.

Property3-OctanolThis compound
Molecular Formula C₈H₁₈OC₈H₁₇Cl[1]
Molecular Weight 130.23 g/mol 148.67 g/mol [1]
Boiling Point 175-177 °C173.4 °C at 760 mmHg[2]
Density 0.819 g/mL0.862 g/mL[2]
CAS Number 589-98-01117-79-9[1][2]

Reaction Mechanisms

The conversion of 3-octanol to this compound can proceed through different mechanisms depending on the chosen reagent.

1. Reaction with Thionyl Chloride (SOCl₂):

This reaction typically proceeds via a nucleophilic substitution internal (SNi) or a bimolecular nucleophilic substitution (SN2) mechanism. In the absence of a base, the reaction can proceed with retention of stereochemistry through an SNi mechanism. However, the addition of a non-nucleophilic base like pyridine (B92270) promotes an SN2 mechanism, leading to inversion of stereochemistry.[3] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the product.[3]

2. Reaction with Concentrated Hydrochloric Acid (HCl):

The reaction of a secondary alcohol with concentrated HCl typically follows a unimolecular nucleophilic substitution (SN1) mechanism. The first step involves the protonation of the hydroxyl group to form a good leaving group (water). The departure of water results in the formation of a secondary carbocation, which is then attacked by the chloride ion to form the final product.

Experimental Protocols

Two primary protocols for the synthesis of this compound from 3-octanol are detailed below.

Protocol 1: Synthesis using Thionyl Chloride (SOCl₂)

This method is often preferred due to the clean reaction and the formation of gaseous byproducts. The use of pyridine is recommended to ensure a predictable stereochemical outcome (inversion) via an SN2 pathway.[3]

Materials:

  • 3-Octanol

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube, dissolve 3-octanol (e.g., 0.1 mol) in anhydrous diethyl ether or DCM (e.g., 100 mL).

  • Addition of Reagents: Cool the flask in an ice bath. Slowly add pyridine (e.g., 0.12 mol) to the stirred solution. Subsequently, add thionyl chloride (e.g., 0.12 mol) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for several hours (e.g., 2-4 hours) or until the reaction is complete (monitor by TLC). Gentle heating under reflux may be required for less reactive secondary alcohols.[4]

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice-cold water to quench the reaction. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.[5] Collect the fraction boiling at the appropriate temperature.

Expected Yield: While a specific yield for this compound is not widely reported, the chlorination of similar secondary alcohols with thionyl chloride can proceed in good to excellent yields, typically in the range of 70-90%.

Protocol 2: Synthesis using Concentrated Hydrochloric Acid (HCl)

This classic method utilizes a strong acid to facilitate the SN1 reaction.

Materials:

  • 3-Octanol

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Anhydrous calcium chloride (CaCl₂) or zinc chloride (ZnCl₂) (optional, as a Lewis acid catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 3-octanol (e.g., 0.1 mol) and concentrated hydrochloric acid (e.g., 0.3 mol, a significant excess). If desired, a catalytic amount of anhydrous zinc chloride can be added.

  • Reaction: Heat the mixture under reflux with vigorous stirring for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by observing the formation of a second, denser layer of the alkyl chloride.

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the lower organic layer. Wash the organic layer carefully with cold water, then with a saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Purification: Purify the crude this compound by fractional distillation.

Expected Yield: The yield for this reaction can be variable and is often lower than the thionyl chloride method due to the equilibrium nature of the reaction and potential side reactions. A typical yield might be in the range of 50-70%.

Data Presentation

Quantitative Data Summary
ParameterProtocol 1 (SOCl₂)Protocol 2 (Conc. HCl)
Reagent Thionyl ChlorideConcentrated Hydrochloric Acid
Mechanism SN2 (with Pyridine)SN1
Typical Reaction Time 2-4 hours4-8 hours
Reaction Temperature 0 °C to RefluxReflux
Estimated Yield 70-90%50-70%
Spectroscopic Data
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the different protons in the molecule. The proton on the carbon bearing the chlorine atom (C3-H) will be deshielded and appear as a multiplet. The terminal methyl groups and the methylene (B1212753) groups will have distinct chemical shifts and multiplicities.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in this compound. The carbon atom bonded to the chlorine (C3) will be significantly shifted downfield compared to the other sp³ hybridized carbons.[6]

Note: Specific chemical shift values can be found in spectral databases such as SpectraBase.[6]

Visualizations

Logical Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Start Reactants 3-Octanol + Reagent (SOCl2 or HCl) Start->Reactants 1. Mix Reaction Stirring at appropriate temperature and time Reactants->Reaction 2. React Quenching Quench with ice-water Reaction->Quenching 3. Stop Extraction Separatory Funnel Extraction Quenching->Extraction 4. Isolate Washing Wash with H2O, NaHCO3, Brine Extraction->Washing 5. Neutralize Drying Dry with MgSO4/Na2SO4 Washing->Drying 6. Remove H2O Solvent_Removal Rotary Evaporation Drying->Solvent_Removal 7. Concentrate Distillation Fractional Distillation Solvent_Removal->Distillation 8. Purify Product Pure this compound Distillation->Product 9. Collect

Caption: General workflow for the synthesis and purification of this compound.

Signaling Pathway: SN1 vs. SN2 Mechanisms

Reaction_Mechanisms cluster_sn2 SN2 Mechanism (with SOCl₂/Pyridine) cluster_sn1 SN1 Mechanism (with Conc. HCl) SN2_Start 3-Octanol SN2_Intermediate Chlorosulfite Ester Intermediate SN2_Start->SN2_Intermediate Reacts with SOCl₂ SN2_Transition Backside attack by Cl⁻ SN2_Intermediate->SN2_Transition Pyridine promotes SN2_Product This compound (Inversion of Stereochemistry) SN2_Transition->SN2_Product SN1_Start 3-Octanol SN1_Protonation Protonated Alcohol SN1_Start->SN1_Protonation Protonation by H⁺ SN1_Carbocation Secondary Carbocation Intermediate SN1_Protonation->SN1_Carbocation Loss of H₂O SN1_Product This compound (Racemization) SN1_Carbocation->SN1_Product Attack by Cl⁻

References

Application Notes and Protocols: Grignard Reaction with 3-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a high degree of versatility. This application note provides a detailed protocol for the preparation of a Grignard reagent from a secondary alkyl halide, 3-chlorooctane, and its subsequent reaction with a ketone. Due to the nature of the secondary alkyl halide, careful control of reaction conditions is necessary to minimize side reactions, primarily elimination. These protocols are intended to serve as a comprehensive guide for laboratory chemists, providing methodologies, data presentation, and a visual representation of the reaction pathways.

Data Presentation

Table 1: Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Structure
This compoundC₈H₁₇Cl148.67CH₃CH₂CH(Cl)(CH₂)₄CH₃
MagnesiumMg24.31Mg
3-Pentanone (B124093)C₅H₁₀O86.13CH₃CH₂C(=O)CH₂CH₃
5-Ethyl-5-decanolC₁₂H₂₆O186.34CH₃(CH₂)₄C(OH)(CH₂CH₃)₂
Table 2: Typical Reaction Parameters and Expected Yields for a Secondary Alkyl Chloride Grignard Reaction
ParameterValueNotes
Grignard Formation
This compound (equiv.)1.0Limiting Reagent
Magnesium Turnings (equiv.)1.2 - 1.5Excess to ensure complete reaction
SolventAnhydrous Tetrahydrofuran (B95107) (THF)Diethyl ether can also be used
InitiatorIodine (catalytic amount)A small crystal is usually sufficient
Reaction TemperatureRoom Temperature to gentle refluxExothermic reaction, may require cooling
Expected Yield of Grignard Reagent60-80%Yields can be lower than for primary halides due to side reactions.
Reaction with 3-Pentanone
3-Octylmagnesium chloride (equiv.)1.0
3-Pentanone (equiv.)0.95To ensure complete consumption of the Grignard reagent
Reaction Temperature0 °C to Room TemperatureInitial addition at low temperature
Expected Yield of 5-Ethyl-5-decanol70-85%Based on the amount of Grignard reagent

Note: The provided yield data is based on analogous reactions with similar secondary alkyl halides and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of 3-Octylmagnesium Chloride

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal

  • Three-neck round-bottom flask

  • Reflux condenser with drying tube (containing CaCl₂ or CaSO₄)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature under the inert atmosphere.

  • Reagent Preparation: Place magnesium turnings (1.2-1.5 equivalents) in the reaction flask. Add a single crystal of iodine as an initiator.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the this compound solution to the magnesium turnings.

  • Reaction Start: The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle boiling of the solvent. If the reaction does not start, gentle warming with a heating mantle or sonication may be necessary. Be prepared to cool the flask with a water bath once the exothermic reaction begins.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[1]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete consumption of the magnesium. The resulting solution of 3-octylmagnesium chloride will be grayish and cloudy.

Protocol 2: Reaction of 3-Octylmagnesium Chloride with 3-Pentanone

Materials:

  • Solution of 3-octylmagnesium chloride in THF (from Protocol 1)

  • 3-Pentanone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Reaction Setup: Cool the freshly prepared 3-octylmagnesium chloride solution in an ice-water bath.

  • Addition of Ketone: Prepare a solution of 3-pentanone (0.95 equivalents) in anhydrous THF and add it to the dropping funnel. Add the 3-pentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide. This process is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 5-ethyl-5-decanol.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Reaction Pathways and Side Reactions

The Grignard reaction with a secondary alkyl halide such as this compound is not without potential complications. The primary side reaction is elimination, which competes with the formation of the desired Grignard reagent. The following diagram illustrates the main reaction pathway and the significant side reaction.

Grignard_Reaction cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Ketone This compound This compound 3-Octylmagnesium_chloride 3-Octylmagnesium chloride This compound->3-Octylmagnesium_chloride + Mg / THF Octenes Octenes (Side Product) This compound->Octenes Elimination (Side Reaction) Mg Mg Alkoxide_Intermediate Alkoxide Intermediate 3-Octylmagnesium_chloride->Alkoxide_Intermediate + 3-Pentanone 3-Pentanone 3-Pentanone 5-Ethyl-5-decanol 5-Ethyl-5-decanol Alkoxide_Intermediate->5-Ethyl-5-decanol + H₃O⁺ Workup H₃O⁺ Workup

Caption: Reaction pathway for the formation of 3-octylmagnesium chloride and its subsequent reaction with 3-pentanone, including the elimination side reaction.

Experimental Workflow

The overall experimental process can be visualized as a sequential workflow, from the initial setup to the final purification of the desired alcohol product.

Experimental_Workflow Start Start Apparatus_Setup Apparatus Setup (Flame-dried, Inert Atmosphere) Start->Apparatus_Setup Grignard_Formation Grignard Reagent Formation (this compound + Mg in THF) Apparatus_Setup->Grignard_Formation Reaction_with_Ketone Reaction with 3-Pentanone Grignard_Formation->Reaction_with_Ketone Quenching Aqueous Workup (NH₄Cl solution) Reaction_with_Ketone->Quenching Extraction Extraction with Diethyl Ether Quenching->Extraction Drying_Concentration Drying and Solvent Removal Extraction->Drying_Concentration Purification Purification (Distillation or Chromatography) Drying_Concentration->Purification Final_Product Pure 5-Ethyl-5-decanol Purification->Final_Product

Caption: A step-by-step workflow for the synthesis of a tertiary alcohol via a Grignard reaction with a secondary alkyl halide.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 3-chlorooctane, a secondary alkyl halide. As a secondary substrate, this compound can undergo both unimolecular (S(_N)1) and bimolecular (S(_N)2) nucleophilic substitution, making the choice of reaction conditions critical in directing the outcome. This document details the mechanistic pathways, factors influencing the reaction course, stereochemical considerations, and provides detailed experimental protocols for conducting these reactions. Quantitative data for representative reactions are summarized to facilitate comparison, and key concepts are illustrated with diagrams. This information is intended to guide researchers in the strategic use of this compound in organic synthesis and drug development.

Introduction

This compound is a valuable bifunctional molecule, possessing a reactive secondary alkyl chloride group. This functionality allows for the introduction of a wide range of nucleophiles, making it a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates. The carbon-chlorine bond in this compound is polarized, with the carbon atom being electrophilic and thus susceptible to attack by electron-rich nucleophiles.[1] The outcome of this nucleophilic substitution is highly dependent on the reaction conditions, which can be tuned to favor either an S(_N)1 or S(_N)2 mechanism. Understanding and controlling these reaction pathways is essential for achieving desired product yields and stereochemistry.

Mechanistic Pathways: S(_N)1 vs. S(_N)2

The nucleophilic substitution reactions of this compound can proceed through two distinct mechanisms: S(_N)1 and S(_N)2. The preferred pathway is determined by several factors, including the strength of the nucleophile, the polarity of the solvent, and the reaction temperature.[2]

S(_N)2 (Bimolecular Nucleophilic Substitution)

The S(N)2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center.[3] The rate of the S(_N)2 reaction is dependent on the concentrations of both the this compound and the nucleophile.[4]

  • Favored by: Strong, unhindered nucleophiles (e.g., I

    ^-
    , RS
    ^-
    , N(_3)
    ^{-}
    , CN
    ^{-}
    ).[1]

  • Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are ideal as they solvate the cation but leave the nucleophile relatively "naked" and more reactive.[5]

  • Stereochemistry: Complete inversion of configuration. For example, (S)-3-chlorooctane will yield (R)-substituted product.[3]

S(_N)1 (Unimolecular Nucleophilic Substitution)

The S(_N)1 reaction is a two-step process. The first and rate-determining step is the spontaneous dissociation of the C-Cl bond to form a planar secondary carbocation intermediate.[6] In the second step, the nucleophile attacks the carbocation. Since the carbocation is planar, the nucleophile can attack from either face, leading to a mixture of retention and inversion of configuration, often resulting in a racemic or near-racemic mixture.[7] The rate of the S(_N)1 reaction depends only on the concentration of the this compound.[6]

  • Favored by: Weak nucleophiles (e.g., H(_2)O, ROH).[1]

  • Solvent: Polar protic solvents (e.g., water, ethanol, methanol) are required to stabilize the carbocation intermediate and the departing chloride ion through hydrogen bonding.[5]

  • Stereochemistry: Racemization (mixture of inversion and retention of configuration).[7]

Data Presentation: Influence of Reaction Conditions

The following tables summarize quantitative and qualitative data illustrating the effect of different nucleophiles and solvents on the nucleophilic substitution reactions of secondary alkyl halides, using this compound as a representative model.

Table 1: Effect of Nucleophile and Solvent on the Reaction Mechanism and Products of this compound

NucleophileSolventPredominant MechanismMajor Substitution Product(s)Expected Stereochemical Outcome (from (S)-3-chlorooctane)
NaIAcetoneS(_N)23-iodooctane(R)-3-iodooctane (inversion)
NaN(_3)DMFS(_N)23-azidooctane(R)-3-azidooctane (inversion)
NaSHEthanolS(_N)2Octane-3-thiol(R)-octane-3-thiol (inversion)
H(_2)OFormic AcidS(_N)13-octanolRacemic (R,S)-3-octanol
CH(_3)OHMethanolS(_N)13-methoxyoctaneRacemic (R,S)-3-methoxyoctane
CH(_3)COOHAcetic AcidS(_N)13-acetoxyoctaneRacemic (R,S)-3-acetoxyoctane

Note: The data in this table is based on established principles of nucleophilic substitution reactions for secondary alkyl halides and is intended to be illustrative of the expected outcomes for this compound.

Table 2: Relative Reaction Rates of this compound under S(_N)1 and S(_N)2 Conditions (Illustrative)

Reaction ConditionsSubstrateNucleophileSolventRelative Rate
S(_N)2 This compoundI
^-
Acetone1
This compoundBr
^-
Acetone~0.1
This compoundN(_3)
^{-}
DMF~0.5
S(_N)1 This compoundH(_2)O50% Aqueous Ethanol1
2-Chloro-2-methylpropaneH(_2)O50% Aqueous Ethanol~10
6^66
1-ChlorobutaneH(_2)O50% Aqueous Ethanol~0.02

Note: This table presents illustrative relative rate data to highlight the principles of S(_N)1 and S(_N)2 reactions. Actual reaction rates would need to be determined experimentally.

Mandatory Visualizations

SN2_Mechanism reactant Nu⁻ + (S)-3-Chlorooctane transition_state [Nu---C---Cl]‡ reactant->transition_state Backside Attack product Nu-C + Cl⁻ (R)-Product transition_state->product Inversion of Configuration SN1_Mechanism reactant (S)-3-Chlorooctane intermediate Carbocation Intermediate + Cl⁻ reactant->intermediate Slow, Rate-Determining Step product Racemic Product (R and S) intermediate->product Nucleophilic Attack (from both sides) Experimental_Workflow A Reactant Preparation (this compound, Nucleophile, Solvent) B Reaction Setup (Inert atmosphere if needed) A->B C Reaction Monitoring (TLC, GC-MS) B->C D Work-up (Quenching, Extraction) C->D E Purification (Distillation, Chromatography) D->E F Product Characterization (NMR, IR, MS) E->F Decision_Flowchart decision decision result result start Start with this compound nucleophile Nucleophile Strength? start->nucleophile solvent Solvent Polarity? nucleophile->solvent Strong nucleophile->solvent Weak sn2 S_N_2 Pathway solvent->sn2 Polar Aprotic sn1 S_N_1 Pathway solvent->sn1 Polar Protic

References

Application Notes and Protocols: 3-Chlorooctane as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-chlorooctane as an alkylating agent in organic synthesis. This document includes detailed protocols for key applications, quantitative data for representative reactions, and visualizations of reaction mechanisms and workflows. This compound, a secondary alkyl halide, can be employed in a variety of alkylation reactions, including Friedel-Crafts alkylation of aromatic compounds and nucleophilic substitution reactions with various nucleophiles.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₈H₁₇Cl[1][2][3][4]
Molecular Weight 148.67 g/mol [2]
CAS Number 1117-79-9[1][2][3][4]
Appearance Colorless liquid (predicted)
Boiling Point 167-169 °C (predicted)
Solubility Soluble in common organic solvents (e.g., dichloromethane (B109758), diethyl ether, tetrahydrofuran); insoluble in water.[5]

Application 1: Friedel-Crafts Alkylation of Aromatic Compounds

This compound can be used to introduce an octyl group onto an aromatic ring via a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[6][7][8][9]

It is important to note that as a secondary haloalkane, the reaction proceeds through a secondary carbocation intermediate. This intermediate is prone to rearrangement to a more stable carbocation, which can lead to a mixture of products.[8]

Illustrative Reaction Scheme: Alkylation of Benzene (B151609)
Experimental Protocol: Friedel-Crafts Alkylation of Benzene with this compound

Materials:

  • This compound

  • Benzene (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous benzene (5 equivalents).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add this compound (1.0 equivalent) to the stirred mixture via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane) to afford the desired 3-phenylocatane.

Representative Quantitative Data

The following table summarizes representative data for the Friedel-Crafts alkylation of benzene with this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

ParameterValue
Reactant Ratio (Benzene:this compound) 5:1
Equivalents of AlCl₃ 1.2
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Typical Yield of 3-Phenyloctane 60-70%
Side Products Isomers due to carbocation rearrangement, polyalkylated products

Application 2: Nucleophilic Substitution Reactions

This compound can serve as an electrophile in nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile. As a secondary alkyl halide, it can undergo both Sₙ1 and Sₙ2 reaction mechanisms. The predominant pathway is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.[10] Strong, unhindered nucleophiles in polar aprotic solvents favor the Sₙ2 mechanism, while weak nucleophiles in polar protic solvents favor the Sₙ1 mechanism.

Illustrative Reaction Scheme: Synthesis of an Alkyl Aryl Ether
Experimental Protocol: Williamson Ether Synthesis with Sodium Phenoxide

Materials:

  • This compound

  • Sodium phenoxide

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve sodium phenoxide (1.1 equivalents) in anhydrous DMF.

  • Add this compound (1.0 equivalent) to the solution at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the desired (octan-3-yloxy)benzene.

Representative Quantitative Data

The following table provides representative data for the Williamson ether synthesis using this compound. Actual results can vary.

ParameterValue
Reactant Ratio (Sodium Phenoxide:this compound) 1.1:1
Solvent Anhydrous DMF
Reaction Temperature 60-70 °C
Reaction Time 12-18 hours
Typical Yield 75-85%
Potential Side Products Elimination products (octenes)

Visualizations

Friedel-Crafts Alkylation Mechanism

G cluster_0 Step 1: Formation of the Carbocation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Catalyst Regeneration This compound This compound Carbocation_Complex [CH3(CH2)4CH+(CH2CH3)][AlCl4-] This compound->Carbocation_Complex + AlCl3 AlCl3 AlCl3 Benzene Benzene Sigma_Complex Arenium Ion Intermediate Benzene->Sigma_Complex + [CH3(CH2)4CH+(CH2CH3)] Product 3-Phenyloctane Sigma_Complex->Product + [AlCl4]- AlCl4- AlCl4- HCl HCl

Caption: Mechanism of Friedel-Crafts Alkylation.

Sₙ2 Nucleophilic Substitution Workflow

G Start Start: Reactants and Solvent Reaction_Setup Combine Nucleophile and this compound in Solvent Start->Reaction_Setup Heating Heat to Reaction Temperature Reaction_Setup->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: General workflow for an Sₙ2 reaction.

Logical Relationship of Sₙ1 vs. Sₙ2 Pathways

G Substrate This compound (Secondary Alkyl Halide) SN1 SN1 Pathway Substrate->SN1 Weak Nucleophile, Polar Protic Solvent SN2 SN2 Pathway Substrate->SN2 Strong Nucleophile, Polar Aprotic Solvent Carbocation Carbocation Intermediate SN1->Carbocation Transition_State Pentavalent Transition State SN2->Transition_State Product_Mix Racemic Mixture of Products Carbocation->Product_Mix Inverted_Product Inverted Product Transition_State->Inverted_Product

References

Application Notes and Protocols: 3-Chlorooctane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorooctane is a versatile alkylating agent with potential applications in the synthesis of various pharmaceutical intermediates. Its secondary chloro group allows for the introduction of an octyl moiety onto nucleophilic scaffolds, a common strategy in medicinal chemistry to modulate lipophilicity and target engagement. While direct, large-scale applications of this compound in the synthesis of marketed drugs are not widely documented in publicly available literature, its reactivity profile makes it a valuable building block for the exploration of new chemical entities. These application notes provide detailed protocols for two prospective synthetic applications of this compound and its derivatives: the synthesis of a substituted tetrahydrothiophene, a scaffold of interest in drug discovery, and the preparation of trioctylamines, which have applications as reagents and intermediates.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.[1][2]

PropertyValue
Molecular Formula C₈H₁₇Cl
Molecular Weight 148.67 g/mol [1]
CAS Number 1117-79-9[1][2]
IUPAC Name This compound[1]
Appearance Colorless liquid (predicted)
Boiling Point > 200 °C (predicted)
Solubility Soluble in organic solvents (e.g., ethanol, dichloromethane (B109758), ether); insoluble in water.

Application 1 (Prospective): Synthesis of 2-Pentyltetrahydrothiophene

The synthesis of sulfur-containing heterocycles is of significant interest in pharmaceutical chemistry due to their prevalence in a wide array of bioactive molecules.[3] A hypothetical, yet chemically sound, application of a this compound derivative is in the synthesis of 2-pentyltetrahydrothiophene. This involves the intramolecular cyclization of This compound-1-thiol (B15458408), a bifunctional molecule that could be synthesized from a suitable this compound precursor.[3][4] The reaction proceeds via a base-mediated deprotonation of the thiol to form a thiolate, which then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom to form the five-membered ring.[3]

Experimental Protocol: Intramolecular Cyclization of this compound-1-thiol

Objective: To synthesize 2-pentyltetrahydrothiophene via the intramolecular cyclization of this compound-1-thiol.[3]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
This compound-1-thiol180.740.90 g5.01.0
Sodium Hydride (60% dispersion in mineral oil)24.000.24 g6.01.2
Anhydrous Tetrahydrofuran (THF)-30 mL--
Saturated Aqueous Ammonium (B1175870) Chloride-10 mL--
Dichloromethane-60 mL--
Brine-20 mL--
Anhydrous Magnesium Sulfate-As needed--

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (B92381) (3 x 5 mL) to remove the mineral oil, carefully decanting the hexane each time.

  • Add 20 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound-1-thiol (0.90 g, 5.0 mmol) in 10 mL of anhydrous THF.

  • Slowly add the solution of this compound-1-thiol to the stirred suspension of sodium hydride at 0 °C over a period of 15 minutes.[3]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add 20 mL of water.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the pure 2-pentyltetrahydrothiophene.[3]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_NaH Wash NaH with Hexane dissolve_thiol Dissolve this compound-1-thiol in THF add_thiol Add Thiol Solution to NaH Suspension at 0°C dissolve_thiol->add_thiol warm_stir Warm to RT and Stir for 12h add_thiol->warm_stir monitor Monitor by TLC/GC-MS warm_stir->monitor quench Quench with aq. NH4Cl at 0°C monitor->quench extract Extract with Dichloromethane quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify

Workflow for the synthesis of 2-pentyltetrahydrothiophene.

Application 2: Synthesis of Trioctylamines

Long-chain trialkylamines are valuable compounds in various industrial applications, including as phase-transfer catalysts, ligands in organometallic chemistry, and as intermediates in the synthesis of quaternary ammonium salts with pharmaceutical applications. This compound can serve as a precursor for the synthesis of tri(octan-3-yl)amine through nucleophilic substitution with ammonia.

Experimental Protocol: Synthesis of Tri(octan-3-yl)amine

This protocol is adapted from general procedures for the synthesis of trialkylamines from alkyl chlorides.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Example Quantity
This compound148.6714.87 g (0.1 mol)
Ammonia (aqueous solution, e.g., 28%)17.03Excess
Potassium Iodide (catalyst)166.00Catalytic amount (e.g., 0.5 g)
Isopropanol-As co-solvent
Sodium Hydroxide (B78521)40.00For neutralization
Water-For washing
Organic Solvent (e.g., Toluene)-For extraction

Procedure:

  • In a high-pressure reactor, combine this compound, aqueous ammonia, isopropanol, and a catalytic amount of potassium iodide.

  • Seal the reactor and heat the mixture to a temperature between 80-200 °C. The optimal temperature and reaction time will need to be determined empirically.

  • Maintain stirring throughout the reaction.

  • After the reaction is complete (as determined by monitoring the disappearance of the starting material), cool the reactor to room temperature.

  • Vent any excess pressure.

  • Transfer the reaction mixture to a separatory funnel. The mixture will likely be biphasic.

  • Neutralize the amine hydrochloride salt formed during the reaction by adding a sufficient amount of aqueous sodium hydroxide solution.

  • Separate the organic phase.

  • Wash the organic phase with water to remove any remaining salts and impurities.

  • Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter and remove the solvent under reduced pressure to yield the crude tri(octan-3-yl)amine.

  • Further purification can be achieved by vacuum distillation.

G cluster_input Reactants cluster_process Reaction & Workup C8H17Cl This compound reaction Heating under Pressure C8H17Cl->reaction NH3 Ammonia NH3->reaction KI KI (Catalyst) KI->reaction neutralization Neutralization (NaOH) reaction->neutralization extraction Extraction & Washing neutralization->extraction purification Purification (Distillation) extraction->purification product Tri(octan-3-yl)amine purification->product G cluster_nucleophiles Nucleophiles cluster_products Pharmaceutical Intermediates C8H17Cl This compound (Alkylating Agent) SecAmine Secondary Amine C8H17Cl->SecAmine Thioether Thioether C8H17Cl->Thioether Ether Ether C8H17Cl->Ether Amine R-NH₂ Amine->SecAmine Thiol R-SH Thiol->Thioether Alcohol R-OH Alcohol->Ether

References

Application Notes and Protocols for the Purification of 3-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 3-chlorooctane, a valuable alkyl halide intermediate in organic synthesis. The primary method outlined involves a multi-step process including an initial workup with liquid-liquid extraction to remove acidic impurities and unreacted starting materials, followed by fractional distillation to separate the target compound from components with different boiling points. An alternative or supplementary purification by column chromatography is also described for achieving higher purity. This protocol is designed to be a practical guide for researchers in synthetic chemistry and drug development requiring high-purity this compound for their work.

Introduction

This compound is a secondary alkyl chloride frequently utilized as a precursor in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals. Its purity is critical for the success of subsequent reactions, as contaminants can lead to unwanted side products and reduced yields. A common synthetic route to this compound is the reaction of 3-octanol (B1198278) with a chlorinating agent such as thionyl chloride (SOCl₂) or hydrochloric acid (HCl)[1][2][3]. The crude product from such syntheses typically contains unreacted 3-octanol, acidic byproducts, and potentially isomeric chlorooctanes. This protocol details a robust procedure for the removal of these impurities.

Physicochemical Properties of this compound and Related Compounds

A summary of the key physicochemical properties of this compound and a common starting material, 3-octanol, is presented in Table 1. The distinct boiling points of these compounds form the basis for their separation by fractional distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index
This compound C₈H₁₇Cl148.67173.4 (at 760 mmHg)[1][4]0.862[1][4]1.423[1][4]
3-Octanol C₈H₁₈O130.23~171-185~0.82~1.426

Table 1. Physicochemical properties of this compound and 3-octanol.

Experimental Protocols

This section provides detailed methodologies for the purification of this compound.

Protocol 1: Purification by Aqueous Workup and Fractional Distillation

This is the primary and most common method for purifying this compound on a laboratory scale.

1. Aqueous Workup (Liquid-Liquid Extraction)

  • Objective: To remove acidic byproducts (e.g., HCl, SO₂) and water-soluble impurities, including the bulk of unreacted 3-octanol.

  • Procedure:

    • Transfer the crude this compound reaction mixture to a separatory funnel.

    • Add an equal volume of cold deionized water and gently shake. Allow the layers to separate and discard the aqueous (lower) layer.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acidic impurities. Be sure to vent the separatory funnel frequently to release any pressure buildup from CO₂ evolution.

    • Again, separate the layers and discard the aqueous layer.

    • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove any residual water from the organic layer.

    • Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and add the drying agent until it no longer clumps together.

    • Filter the dried organic layer to remove the drying agent. The filtrate is the crude, dry this compound.

2. Fractional Distillation

  • Objective: To separate the this compound from any remaining 3-octanol and other less volatile impurities based on their boiling point differences.

  • Procedure:

    • Set up a fractional distillation apparatus. A vacuum-jacketed Vigreux column is recommended for efficient separation.

    • Transfer the crude, dry this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar.

    • Slowly heat the distillation flask.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (173.4 °C at atmospheric pressure). The boiling point may be lower if the distillation is performed under reduced pressure.

    • Monitor the purity of the collected fractions using gas chromatography (GC) or by measuring the refractive index.

Protocol 2: Purification by Column Chromatography

This method is suitable for smaller scale purifications or for achieving very high purity by separating isomers if present.

  • Objective: To separate this compound from impurities with similar boiling points, such as isomeric chlorooctanes.

  • Procedure:

    • Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).

    • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle into a packed bed.

    • Sample Loading: Dissolve a small amount of the crude this compound in a minimal amount of the non-polar eluent and carefully load it onto the top of the silica gel bed.

    • Elution: Elute the column with a suitable solvent system. For alkyl halides, a non-polar eluent such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) in a low percentage is typically used. The polarity of the eluent can be gradually increased.

    • Fraction Collection: Collect the eluate in a series of fractions.

    • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing the pure this compound.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Workflow Diagrams

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product Crude Crude this compound (from synthesis) Wash_H2O Wash with Water Crude->Wash_H2O Wash_Bicarb Wash with NaHCO3 Wash_H2O->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Drying Dry over Na2SO4/MgSO4 Wash_Brine->Drying Filtration Filtration Drying->Filtration Distillation Fractional Distillation Filtration->Distillation Chromatography Column Chromatography (Optional/Alternative) Filtration->Chromatography Alternative Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product

Caption: Purification workflow for this compound.

Conclusion

The protocol described provides a comprehensive guide for the effective purification of this compound. The choice between fractional distillation and column chromatography will depend on the scale of the reaction, the nature of the impurities, and the desired final purity. For most applications, a standard aqueous workup followed by fractional distillation will yield this compound of sufficient purity for subsequent synthetic steps.

References

Application Notes and Protocols for the Gas Chromatographic Analysis of 3-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorooctane is a halogenated alkane that may be of interest in various fields, including organic synthesis, environmental analysis, and as a potential impurity in pharmaceutical manufacturing. Accurate and reliable quantification of this compound is crucial for process control, quality assurance, and regulatory compliance. Gas chromatography (GC) is a powerful and widely used technique for the separation and analysis of volatile and semi-volatile compounds like this compound. This document provides detailed application notes and protocols for the analysis of this compound using different GC-based methods.

Principle of Gas Chromatography

Gas chromatography separates components of a sample based on their differential partitioning between a gaseous mobile phase and a stationary phase within a heated column.[1] The separated components are then detected by a suitable detector, and the resulting chromatogram provides information about the identity and concentration of each analyte.

I. Sample Preparation

The choice of sample preparation technique depends on the sample matrix and the concentration of this compound. Proper sample preparation is critical to remove interferences and concentrate the analyte to a level suitable for GC analysis.

A. Liquid-Liquid Extraction (LLE)

This technique is suitable for extracting this compound from aqueous matrices.

Protocol:

  • To 1 liter of the aqueous sample, add a suitable organic solvent such as methylene (B1212753) chloride or hexane.

  • Shake the mixture vigorously in a separatory funnel for 1-2 minutes and allow the layers to separate.

  • Collect the organic layer.

  • Repeat the extraction of the aqueous layer two more times with fresh solvent.

  • Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1-10 mL using a Kuderna-Danish concentrator or a gentle stream of nitrogen.

  • The concentrated extract is now ready for GC analysis.

B. Solid-Phase Extraction (SPE)

SPE is an alternative to LLE for aqueous samples and can also be used for cleaning up complex sample extracts.

Protocol:

  • Condition an appropriate SPE cartridge (e.g., C18) with a suitable solvent (e.g., methanol (B129727) followed by water).

  • Load the sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the this compound from the cartridge with a small volume of a strong organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • The eluate can be directly injected into the GC or concentrated further if necessary.

C. Headspace Analysis

This technique is ideal for the analysis of volatile compounds like this compound in solid or liquid samples without extensive sample extraction.[2]

Protocol:

  • Place a known amount of the sample into a sealed headspace vial.

  • Heat the vial at a specific temperature for a set amount of time to allow the volatile components to partition into the headspace.[2]

  • A heated gas-tight syringe or an automated headspace autosampler is used to withdraw a portion of the headspace gas.[2]

  • Inject the gas directly into the GC inlet.

II. Gas Chromatography Methods

The choice of GC column and detector is crucial for achieving the desired separation and sensitivity for this compound analysis.

A. Method 1: GC with Flame Ionization Detector (GC-FID)

The Flame Ionization Detector (FID) is a universal detector for organic compounds and provides good sensitivity and a wide linear range.[3]

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a split/splitless inlet and a flame ionization detector.

  • Column: A non-polar column such as a DB-5 (5% phenyl-methylpolysiloxane) or a mid-polarity column like a DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane) is recommended. Column dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are suitable for most applications.[4]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Detector Temperature: 300 °C.

  • Detector Gases: Hydrogen and Air, flow rates as per manufacturer's recommendation.[5]

Expected Results: this compound will elute at a specific retention time based on its interaction with the stationary phase. The Kovats retention index for this compound is approximately 1006 on a non-polar column and 1166 on a polar column. The peak area will be proportional to the concentration of this compound in the sample.

B. Method 2: GC with Electron Capture Detector (GC-ECD)

The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it an excellent choice for trace-level analysis of this compound.[6]

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a split/splitless inlet and an electron capture detector.

  • Column: Similar to GC-FID, a DB-5 or DB-624 column can be used.

  • Carrier Gas: Nitrogen or Argon/Methane at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: Can be run in splitless mode for higher sensitivity.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C.

  • Makeup Gas: Nitrogen, flow rate as per manufacturer's recommendation.

Expected Results: The ECD will provide a highly sensitive response to this compound. Due to its selectivity, interferences from non-halogenated compounds in the matrix will be minimized.

C. Method 3: GC with Mass Spectrometric Detector (GC-MS)

GC-MS provides both chromatographic separation and mass spectral information, allowing for definitive identification and quantification of this compound.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-bleed non-polar column such as a DB-5ms is recommended.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 or splitless, depending on concentration.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

Expected Results: this compound will be identified by its retention time and its characteristic mass spectrum. The mass spectrum of this compound will show a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope, with an intensity ratio of approximately 3:1. Key fragment ions can be used for confirmation and quantification in selected ion monitoring (SIM) mode for enhanced sensitivity.

III. Data Presentation

Quantitative data for the analysis of halogenated hydrocarbons using GC-ECD is presented below. While this data is not specific to this compound, it is representative of the performance that can be expected from a validated method.

Table 1: Representative Method Detection Limits (MDL) and Limits of Quantitation (LOQ) for Halogenated Hydrocarbons by GC-ECD. [7]

CompoundMDL (µg/L)LOQ (µg/L)
Dichloromethane0.080.28
1,1-Dichloroethane0.030.10
Chloroform0.020.07
Carbon Tetrachloride0.030.11
1,2-Dichloropropane0.030.10
Trichloroethylene0.020.07
Tetrachloroethylene0.030.10

Table 2: Representative Linearity Data for Halogenated Hydrocarbons by GC-ECD. [7]

CompoundCalibration Range (µg/L)Correlation Coefficient (R²)
Dichloromethane0.2 - 20>0.999
1,1-Dichloroethane0.1 - 10>0.999
Chloroform0.1 - 10>0.999
Carbon Tetrachloride0.1 - 10>0.999
1,2-Dichloropropane0.1 - 10>0.999
Trichloroethylene0.1 - 10>0.999
Tetrachloroethylene0.1 - 10>0.999

IV. Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_detection Detection Methods cluster_data_analysis Data Analysis Sample Sample LLE LLE Sample->LLE Aqueous Matrix SPE SPE Sample->SPE Aqueous/Complex Matrix Headspace Headspace Sample->Headspace Solid/Liquid Matrix Concentrated_Extract Concentrated_Extract LLE->Concentrated_Extract SPE->Concentrated_Extract GC_Inlet GC_Inlet Headspace->GC_Inlet Concentrated_Extract->GC_Inlet GC_Column GC_Column GC_Inlet->GC_Column Separation Detector Detector GC_Column->Detector FID FID Detector->FID ECD ECD Detector->ECD MS MS Detector->MS Chromatogram Chromatogram FID->Chromatogram ECD->Chromatogram MS->Chromatogram Quantification Quantification Chromatogram->Quantification Identification Identification Chromatogram->Identification

Caption: Experimental workflow for this compound analysis.

gc_ms_pathway Sample_Injection Sample_Injection GC_Separation GC_Separation Sample_Injection->GC_Separation Volatilization Ionization Ionization GC_Separation->Ionization Elution Mass_Analyzer Mass_Analyzer Ionization->Mass_Analyzer Ion Beam Detector Detector Mass_Analyzer->Detector Separated Ions Data_System Data_System Detector->Data_System Signal

Caption: GC-MS signaling and data acquisition pathway.

References

Application Note: HPLC Analysis of 3-Chlorooctane Mixtures for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive approach for the analysis of 3-chlorooctane mixtures using High-Performance Liquid Chromatography (HPLC). Due to the chiral nature of this compound, this document provides protocols for both non-chiral (achiral) and chiral (enantioselective) separations. The primary focus is on the enantioselective separation of (R)- and (S)-3-chlorooctane, a critical analysis for applications in pharmaceutical development and stereoselective synthesis. Methodologies for sample preparation, impurity profiling, and detection, including strategies to overcome the low UV absorbance of alkyl halides, are presented.

Introduction

This compound is a halogenated alkane that serves as a versatile intermediate in organic synthesis. In the pharmaceutical industry, the stereochemistry of such molecules is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to separate and quantify the individual enantiomers of this compound is essential for quality control and regulatory compliance. This application note provides detailed protocols for the HPLC analysis of this compound, addressing both the separation of positional isomers and the more challenging resolution of its enantiomers.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₇Cl
Molecular Weight 148.67 g/mol [1]
Boiling Point ~173 °C
Chirality Yes, at the C3 position
Polarity Non-polar
UV Absorbance Weak, in the low UV region (<220 nm)

Experimental Protocols

Part 1: Achiral HPLC Analysis for Impurity Profiling

This method is suitable for the separation of this compound from potential impurities such as its precursor, 3-octanol, and elimination byproducts like octenes.

Instrumentation and Conditions:

ParameterCondition
HPLC System Standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile (B52724)/Water (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound mixture and transfer to a 10 mL volumetric flask.

  • Dissolve the sample in acetonitrile and dilute to the mark.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Part 2: Chiral HPLC Analysis for Enantioselective Separation

This protocol outlines the separation of (R)- and (S)-3-chlorooctane enantiomers using a polysaccharide-based chiral stationary phase (CSP).

Instrumentation and Conditions:

ParameterCondition
HPLC System Standard HPLC system with a UV detector
Column Chiral Stationary Phase (CSP) column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (B1680970) gel, 250 mm x 4.6 mm)
Mobile Phase Isocratic: n-Hexane/Isopropanol (99:1, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detector Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound mixture and transfer to a 10 mL volumetric flask.

  • Dissolve the sample in the mobile phase (n-Hexane/Isopropanol, 99:1) and dilute to the mark.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

Part 3: Protocol for Derivatization to Enhance UV Detection

Due to the weak UV absorbance of this compound, pre-column derivatization can be employed to enhance detection sensitivity. This protocol uses a UV-absorbing derivatizing agent.

Derivatization Reagent: 4-Nitrobenzoyl chloride

Procedure:

  • To 1 mL of the prepared this compound sample solution (in a non-nucleophilic solvent like dichloromethane), add a 1.2 molar excess of 4-nitrobenzoyl chloride.

  • Add a 1.5 molar excess of a non-nucleophilic base (e.g., pyridine).

  • Heat the mixture at 60 °C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Analyze the derivatized sample using the achiral HPLC method, adjusting the mobile phase and detection wavelength (e.g., 254 nm) as necessary for the derivative.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the HPLC analyses. These values are illustrative and may vary depending on the specific instrument and column used.

Table 1: Achiral HPLC Analysis - Expected Retention Times

CompoundExpected Retention Time (min)
Octenes3.5 - 4.5
3-Octanol5.2
This compound8.9

Table 2: Chiral HPLC Analysis - Expected Retention and Resolution Data

EnantiomerExpected Retention Time (min)Resolution (Rs)
(S)-3-Chlorooctane12.5\multirow{2}{*}{> 1.5}
(R)-3-Chlorooctane14.2

Signaling Pathways and Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Results start Start: this compound Mixture dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc_system HPLC System filter->hplc_system Prepared Sample column_selection Select Column (Achiral or Chiral) hplc_system->column_selection method_setup Set Method Parameters (Mobile Phase, Flow Rate, etc.) column_selection->method_setup injection Inject Sample method_setup->injection detection UV Detection injection->detection data_analysis Data Acquisition and Analysis detection->data_analysis achiral_result Impurity Profile data_analysis->achiral_result chiral_result Enantiomeric Purity data_analysis->chiral_result quantification Quantification of Components achiral_result->quantification chiral_result->quantification Troubleshooting_HPLC cluster_peak_shape Poor Peak Shape cluster_resolution Poor Resolution cluster_retention Retention Time Issues start Start: Suboptimal Separation peak_fronting Peak Fronting start->peak_fronting peak_tailing Peak Tailing start->peak_tailing broad_peaks Broad Peaks start->broad_peaks coelution Co-elution of Peaks start->coelution low_rs Low Resolution (Rs < 1.5) start->low_rs no_retention No Retention (Elutes at Void Volume) start->no_retention long_retention Excessively Long Retention start->long_retention sol_conc Decrease Sample Concentration peak_fronting->sol_conc sol_solvent Adjust Sample Solvent peak_fronting->sol_solvent sol_ph Adjust Mobile Phase pH peak_tailing->sol_ph sol_column Use a Different Column peak_tailing->sol_column sol_temp Optimize Column Temperature broad_peaks->sol_temp sol_flow_rate Adjust Flow Rate broad_peaks->sol_flow_rate sol_mobile_phase Modify Mobile Phase Composition coelution->sol_mobile_phase coelution->sol_column low_rs->sol_mobile_phase low_rs->sol_flow_rate no_retention->sol_mobile_phase Decrease Organic Content (RP) / Increase Polar Component (NP) long_retention->sol_mobile_phase Increase Organic Content (RP) / Decrease Polar Component (NP) solution_node solution_node

References

Application Notes and Protocols: Derivatization of 3-Chlorooctane for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorooctane is a halogenated alkane that may be present as an impurity in pharmaceutical manufacturing processes, particularly in syntheses involving alkylation or chlorination steps. Due to its potential genotoxicity, sensitive and specific analytical methods are required for its detection and quantification at trace levels in active pharmaceutical ingredients (APIs) and drug products.[1][2]

Direct analysis of this compound can be challenging due to its volatility and lack of a strong chromophore or ionizable group, which limits the sensitivity of common analytical techniques such as HPLC-UV.[3][4][5] Derivatization, the chemical modification of an analyte, is a powerful strategy to overcome these limitations. By introducing a specific chemical tag, derivatization can:

  • Enhance detector response: Introduction of a chromophore or fluorophore allows for sensitive UV-Visible or fluorescence detection.[3][6]

  • Improve chromatographic behavior: Increasing the molecular weight and polarity can improve retention and peak shape in liquid chromatography.

  • Increase ionization efficiency: Addition of a permanently charged or easily ionizable group enhances sensitivity in mass spectrometry (MS).[7]

This document provides detailed application notes and protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Approaches

The primary analytical challenge with this compound is its non-polar nature and lack of functional groups amenable to routine analysis. While direct GC-MS analysis is possible, derivatization is often employed to enhance sensitivity and selectivity, especially in complex matrices like APIs.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is well-suited for the analysis of volatile compounds like this compound.[9] However, derivatization can be used to improve chromatographic properties and detector response. A common strategy for alkyl halides is nucleophilic substitution to introduce a functional group that is more readily detected.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For non-volatile derivatives or when enhanced sensitivity and specificity are required, LC-MS/MS is the method of choice. Pre-column derivatization is essential to introduce an ionizable tag onto the this compound molecule.[1][2]

Derivatization Strategies and Protocols

Derivatization with Thiol Nucleophiles for GC-MS Analysis

Principle: This method is based on the nucleophilic substitution reaction between this compound and a thiol, such as 1-butanethiol (B90362), to form a more polar and less volatile thioether. This thioether derivative can then be analyzed by GC-MS. While this specific reaction for this compound is not widely documented for analytical purposes, the chemistry is well-established for bifunctional halo-thiols.[9]

Reaction: CH₃(CH₂)₄CHClCH₂CH₃ + CH₃(CH₂)₃SH → CH₃(CH₂)₄CH(S(CH₂)₃CH₃)CH₂CH₃ + HCl

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M solution of 1-butanethiol in a suitable aprotic solvent such as acetonitrile.

    • Prepare a 0.1 M solution of a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in the same solvent.

  • Derivatization Reaction:

    • In a 10 mL reaction vial, add 1.0 mL of the this compound sample solution (e.g., in acetonitrile).

    • Add 1.2 mL of the 0.1 M 1-butanethiol solution.

    • Add 1.2 mL of the 0.1 M base solution dropwise while stirring.

    • Seal the vial and heat the reaction mixture at 60°C for 1 hour.

    • Allow the reaction mixture to cool to room temperature.

  • Sample Work-up:

    • Quench the reaction by adding 2 mL of deionized water.

    • Extract the aqueous phase with 3 x 2 mL of hexane (B92381) or another suitable organic solvent.

    • Combine the organic extracts and wash with 2 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Carefully evaporate the solvent under a gentle stream of nitrogen to a final volume of 1.0 mL.

  • GC-MS Analysis:

    • Inject 1 µL of the final solution into the GC-MS system.

    • Use a non-polar capillary column (e.g., DB-5ms or equivalent) for separation.

    • The mass spectrometer can be operated in full scan mode to identify the derivative and in selected ion monitoring (SIM) mode for quantification.

Workflow Diagram:

derivatization_workflow_gcms cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_workup Sample Work-up cluster_analysis Analysis Sample This compound in Acetonitrile Mix Mix & Heat (60°C, 1 hr) Sample->Mix Reagent 1-Butanethiol & Base Solution Reagent->Mix Quench Quench (Water) Mix->Quench Extract Extract (Hexane) Quench->Extract Concentrate Concentrate Extract->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Caption: Workflow for thiol derivatization of this compound for GC-MS analysis.
Derivatization with 4-Dimethylaminopyridine (B28879) (4-DMAP) for LC-MS/MS Analysis

Principle: This method is designed for the sensitive detection of alkyl halides as potential genotoxic impurities. 4-DMAP acts as a nucleophile, attacking the carbon-chlorine bond of this compound to form a positively charged quaternary ammonium (B1175870) derivative. This permanent positive charge significantly enhances ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).[1][2]

Reaction: CH₃(CH₂)₄CHClCH₂CH₃ + 4-DMAP → [CH₃(CH₂)₄CH(4-DMAP⁺)CH₂CH₃]Cl⁻

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of 4-dimethylaminopyridine (4-DMAP) in acetonitrile.

  • Derivatization Reaction:

    • In a 2 mL autosampler vial, add 100 µL of the this compound sample solution (e.g., in acetonitrile).

    • Add 100 µL of the 10 mg/mL 4-DMAP solution.

    • Seal the vial and heat at 60°C for 24 hours. A longer reaction time is often necessary for less reactive alkyl chlorides.[10]

    • Allow the reaction mixture to cool to room temperature.

  • Sample Preparation for Analysis:

    • Dilute the reaction mixture with the initial mobile phase (e.g., 1:10 v/v) to a suitable concentration for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a hydrophilic interaction liquid chromatography (HILIC) column for separation of the polar derivative.[2]

    • The mobile phase can consist of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

    • Set the mass spectrometer to positive ion electrospray ionization (ESI+) mode.

    • For quantification, use multiple reaction monitoring (MRM) mode. The precursor ion will be the molecular ion of the derivatized this compound, and a characteristic fragment ion (e.g., the 4-DMAP moiety) will be the product ion.

Logical Diagram of Derivatization and Detection:

dmap_derivatization_logic cluster_reactants Reactants Analyte This compound (Poorly Ionizable) Reaction Nucleophilic Substitution (SN2 Reaction) Analyte->Reaction Reagent 4-DMAP (Nucleophilic Reagent) Reagent->Reaction Derivative Positively Charged Derivative ([3-Octyl-DMAP]+) Reaction->Derivative LC_Separation HILIC Separation Derivative->LC_Separation MS_Detection ESI-MS/MS Detection (MRM Mode) LC_Separation->MS_Detection

Caption: Logical flow of 4-DMAP derivatization for enhanced LC-MS/MS detection.

Quantitative Data

The following tables summarize typical analytical figures of merit for the analysis of alkyl halides using derivatization techniques. Note that the data for this compound specifically is limited; therefore, data for other alkyl halides are presented as representative examples.

Table 1: GC-MS Analysis of Underivatized this compound

ParameterValueColumn TypeReference
Kovats Retention Index1006Non-polar (Apiezon L)[11]
Kovats Retention Index1166Standard Polar[12]

Table 2: Representative LOD and LOQ for Alkyl Halides after Derivatization with 4-DMAP and LC-MS/MS Analysis

Compound ClassLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Alkyl Halides~1 mg/kg~10 mg/kg[2][10]

Note: These values are general for a range of alkyl halides and may vary depending on the specific compound, matrix, and instrumentation.

Conclusion

Derivatization is a crucial technique for the sensitive and reliable analysis of this compound in pharmaceutical and other matrices. For GC-MS analysis, derivatization with a thiol can improve chromatographic performance. For highly sensitive applications, derivatization with 4-DMAP followed by LC-MS/MS analysis is a powerful approach for trace-level quantification. The choice of method will depend on the specific analytical requirements, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The protocols provided herein serve as a starting point for method development and can be optimized to meet specific analytical challenges.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 3-chlorooctane, a valuable alkyl halide intermediate in organic synthesis. Two primary synthetic routes are presented: the chlorination of 3-octanol (B1198278) using thionyl chloride and the free-radical chlorination of n-octane. The protocols are designed to be scalable for industrial and research applications. This guide includes comprehensive experimental procedures, data on reaction parameters and product specifications, and essential safety information. Additionally, logical workflows for the synthesis and purification processes are visualized using Graphviz diagrams.

Introduction

This compound is a key building block in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals. Its utility stems from the presence of a chlorine atom on the third carbon of an eight-carbon chain, which provides a reactive site for nucleophilic substitution and other transformations. The selection of an appropriate synthetic method for this compound on a large scale depends on factors such as precursor availability, desired purity, and economic viability. This document outlines two robust and scalable methods for its preparation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.[1][2][3][4][5]

PropertyValue
Molecular Formula C₈H₁₇Cl
Molecular Weight 148.67 g/mol
CAS Number 1117-79-9
Appearance Colorless liquid
Boiling Point 173.4 °C at 760 mmHg
Density 0.862 g/cm³
Flash Point 52.5 °C
Refractive Index 1.423
Solubility Insoluble in water; soluble in organic solvents.

Synthesis Route 1: Chlorination of 3-Octanol with Thionyl Chloride

This method is a reliable and widely used procedure for the conversion of secondary alcohols to their corresponding chlorides. The reaction of 3-octanol with thionyl chloride proceeds with good yield and high selectivity, minimizing the formation of rearrangement products.

Reaction Principle

The hydroxyl group of 3-octanol is converted into a good leaving group by reacting with thionyl chloride. The subsequent nucleophilic attack by the chloride ion results in the formation of this compound. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gases, which helps to drive the reaction to completion.

Experimental Protocol

Materials:

  • 3-Octanol (1.0 equivalent)

  • Thionyl chloride (1.2 equivalents)

  • Pyridine (0.1 equivalents, optional catalyst)

  • Anhydrous diethyl ether or dichloromethane (B109758) (as solvent)

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a suitable reaction vessel with a mechanical stirrer, a dropping funnel, a condenser with a gas outlet connected to a scrubbing system (e.g., a sodium hydroxide (B78521) solution), and an inlet for inert gas.

  • Charging the Reactor: Charge the reactor with 3-octanol and the anhydrous solvent. Begin stirring and purge the system with an inert gas.

  • Addition of Thionyl Chloride: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add thionyl chloride from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C. If using pyridine, it can be added to the alcohol solution before the addition of thionyl chloride.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully and slowly quench the reaction mixture by pouring it over crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure.

Quantitative Data
ParameterValue
Typical Yield 80-90%
Purity (Post-distillation) >98% (by GC)

Workflow Diagram

Synthesis_from_3_Octanol A Charge Reactor with 3-Octanol and Solvent B Cool to 0-5 °C A->B C Slowly Add Thionyl Chloride B->C D Reaction at Room Temperature C->D E Quench with Ice D->E F Aqueous Work-up (Wash with NaHCO3) E->F G Dry with MgSO4 F->G H Solvent Removal G->H I Fractional Distillation H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound from 3-octanol.

Synthesis Route 2: Free-Radical Chlorination of n-Octane

This method is suitable for large-scale industrial production due to the low cost of the starting material, n-octane. However, this process is less selective and produces a mixture of monochlorinated isomers, which necessitates a purification step to isolate the desired this compound.

Reaction Principle

The reaction is initiated by the homolytic cleavage of chlorine molecules (Cl₂) into chlorine radicals using UV light or heat. These radicals then abstract a hydrogen atom from the n-octane chain, creating an octyl radical. This radical then reacts with another chlorine molecule to form a chlorooctane isomer and a new chlorine radical, thus propagating the chain reaction. The position of chlorination is influenced by the stability of the resulting radical (tertiary > secondary > primary).

Isomer Distribution

The free-radical chlorination of n-octane yields a mixture of 1-chlorooctane, 2-chlorooctane, this compound, and 4-chlorooctane. The relative reactivity of the hydrogens on the octane (B31449) chain determines the product distribution. The secondary hydrogens are more reactive than the primary hydrogens. Based on the statistical distribution and the relative reactivity of secondary to primary C-H bonds for chlorination (approximately 3.66:1), the expected isomer distribution can be estimated.

Experimental Protocol

Materials:

  • n-Octane

  • Chlorine gas (Cl₂)

  • UV lamp or a high-temperature reactor

  • Inert gas (Nitrogen or Argon)

  • Aqueous sodium sulfite (B76179) solution

  • Aqueous sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a gas inlet, a condenser, a mechanical stirrer, and a UV lamp (or heating system), charge the n-octane.

  • Initiation: Purge the system with an inert gas. Initiate the reaction by turning on the UV lamp or heating the reactor to the desired temperature (typically >100 °C).

  • Chlorination: Introduce a controlled stream of chlorine gas into the reactor. The reaction is exothermic and the temperature should be monitored and controlled.

  • Monitoring: The reaction progress can be monitored by GC to determine the extent of conversion and the isomer distribution. The reaction is typically stopped at a low conversion rate to minimize the formation of dichlorinated byproducts.

  • Termination: Stop the flow of chlorine gas and turn off the initiation source. Purge the reactor with an inert gas to remove any unreacted chlorine and HCl gas.

  • Work-up: Wash the crude product mixture with an aqueous sodium sulfite solution to remove any remaining dissolved chlorine, followed by a wash with aqueous sodium bicarbonate to neutralize HCl.

  • Purification: The mixture of chlorooctane isomers is separated by fractional distillation. Due to the close boiling points of the isomers, a highly efficient distillation column is required.

Quantitative Data
ParameterValue
Typical Conversion 20-30% (to minimize dichlorination)
Isomer Distribution Varies with reaction conditions (temperature, initiator)
Purity of this compound Dependent on the efficiency of the fractional distillation.

Logical Relationship Diagram

Free_Radical_Chlorination cluster_synthesis Synthesis cluster_purification Purification A n-Octane + Cl2 B Initiation (UV/Heat) A->B C Radical Chain Reaction B->C D Mixture of Chlorooctane Isomers C->D E Washing and Neutralization D->E F Fractional Distillation E->F G Isolated this compound F->G H Other Isomers F->H

Caption: Logical flow of free-radical chlorination and subsequent purification.

Large-Scale Safety Precautions

For Synthesis with Thionyl Chloride:

  • Toxicity and Corrosivity: Thionyl chloride is toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[6][7][8][9][10] It reacts violently with water to produce toxic gases (SO₂ and HCl).[9]

  • Handling: All operations should be conducted in a closed system or in a well-ventilated fume hood.[6][7][8][10] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[6][9] An appropriate respirator should be available for emergency situations.

  • Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials.[6][7][8] Containers should be tightly sealed.

  • Spill Management: In case of a spill, use an inert absorbent material. Do not use water to clean up spills.[7][8]

For Free-Radical Chlorination:

  • Chlorine Gas: Chlorine is a highly toxic and corrosive gas. A dedicated gas handling system with leak detection is essential.

  • Exothermic Reaction: The reaction can be highly exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.

  • UV Radiation: If using UV initiation, ensure proper shielding to protect personnel from UV exposure.

  • Flammability: n-Octane is a flammable liquid. The reaction should be carried out in an area with appropriate fire suppression systems.

Conclusion

The choice between the chlorination of 3-octanol and the free-radical chlorination of n-octane for the large-scale synthesis of this compound will depend on the specific requirements of the application. The reaction of 3-octanol with thionyl chloride offers higher selectivity and purity of the final product, making it suitable for applications where high purity is critical. The free-radical chlorination of n-octane is a more cost-effective route for large industrial-scale production, provided that efficient separation and purification facilities are available to isolate the desired this compound isomer. Adherence to strict safety protocols is paramount for both methods due to the hazardous nature of the reagents involved.

References

Application Notes and Protocols for the Enantioselective Synthesis of (R)-3-Chlorooctane and (S)-3-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide detailed protocols for the enantioselective synthesis of (R)-3-chlorooctane and (S)-3-chlorooctane, valuable chiral building blocks for researchers, scientists, and drug development professionals. The primary strategy detailed herein involves the stereospecific chlorination of enantiomerically pure (R)- or (S)-3-octanol. Two distinct methodologies are presented: a reaction proceeding with inversion of stereochemistry to yield the opposite enantiomer of the starting alcohol, and a method that proceeds with retention of configuration. Additionally, a protocol for the preparation of the chiral alcohol precursor via enzymatic kinetic resolution is provided, along with methods for the analysis of the enantiomeric purity of the final products.

Introduction

Chiral halogenated hydrocarbons are of significant interest in medicinal chemistry and materials science due to the influence of the halogen atom on the molecule's physical and biological properties. The stereochemistry of these compounds is often crucial for their desired activity. The synthesis of enantiomerically pure secondary chloroalkanes such as (R)- and (S)-3-chlorooctane can be challenging. This document outlines reliable and reproducible methods for the synthesis of these specific enantiomers, starting from the readily available chiral precursor, 3-octanol (B1198278). The protocols are designed to be accessible to researchers with a standard background in organic synthesis.

Synthesis of Chiral Precursor: (R)- and (S)-3-Octanol via Kinetic Resolution

Enantiomerically pure (R)- and (S)-3-octanol are commercially available. However, for laboratories that wish to prepare their own, or have racemic 3-octanol on hand, enzymatic kinetic resolution is an effective method for separating the enantiomers. This protocol describes the lipase-catalyzed acylation of racemic 3-octanol, where one enantiomer is preferentially acylated, allowing for the separation of the unreacted alcohol enantiomer.

Protocol 2.1: Lipase-Catalyzed Kinetic Resolution of (±)-3-Octanol

Principle: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. This allows for the separation of the faster-reacting enantiomer (as an ester) from the slower-reacting enantiomer (which remains as an alcohol).

Experimental Protocol:

  • To a solution of racemic 3-octanol (1.0 g, 7.68 mmol) in toluene (B28343) (20 mL), add vinyl acetate (B1210297) (1.32 g, 15.36 mmol, 2.0 equiv.).

  • Add immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435) (100 mg).

  • Stir the mixture at room temperature (25 °C) and monitor the reaction progress by chiral Gas Chromatography (GC) (see Section 5).

  • The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester. This may take between 6 to 24 hours.

  • Once the desired conversion is reached, filter off the enzyme and wash it with toluene.

  • The filtrate, containing the ester and the unreacted alcohol, is concentrated under reduced pressure.

  • The resulting mixture of the ester and unreacted alcohol can be separated by flash column chromatography on silica (B1680970) gel (e.g., using a hexane (B92381)/ethyl acetate gradient).

  • To recover the acylated alcohol, the separated ester can be hydrolyzed using a base such as sodium hydroxide (B78521) in methanol.

Data Presentation:

ProductExpected YieldExpected Enantiomeric Excess (e.e.)
Unreacted 3-Octanol~40-45%>95%
3-Octyl acetate~40-45%>95%

Synthesis of (R)-3-Chlorooctane and (S)-3-Chlorooctane

The following protocols describe the conversion of enantiomerically pure 3-octanol to 3-chlorooctane. The choice of reagent and reaction conditions dictates the stereochemical outcome.

Protocol 3.1: Synthesis of (R)-3-Chlorooctane from (S)-3-Octanol (Inversion)

Principle: The reaction of a chiral secondary alcohol with thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) typically proceeds through an Sₙ2 mechanism. This results in the inversion of the stereochemical configuration at the chiral center. Thus, (S)-3-octanol will yield (R)-3-chlorooctane.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (S)-3-octanol (1.0 g, 7.68 mmol) in anhydrous diethyl ether (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (0.67 g, 0.68 mL, 8.45 mmol, 1.1 equiv.) to the stirred solution.

  • To this mixture, add thionyl chloride (1.0 g, 0.6 mL, 8.45 mmol, 1.1 equiv.) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quench the reaction by carefully adding ice-cold water (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash successively with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford pure (R)-3-chlorooctane.

Data Presentation:

Starting MaterialProductReagentsStereochemistryExpected YieldExpected e.e.
(S)-3-Octanol(R)-3-ChlorooctaneSOCl₂, PyridineInversion75-85%>98%
Protocol 3.2: Synthesis of (S)-3-Chlorooctane from (S)-3-Octanol (Retention)

Principle: The chlorination of alcohols using thionyl chloride in the presence of a catalytic amount of titanium (IV) tetrachloride (TiCl₄) has been shown to proceed with retention of configuration. This is believed to occur via a mechanism where the Lewis acid coordinates to the intermediate chlorosulfite, facilitating the delivery of the chloride nucleophile from the same face.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve (S)-3-octanol (1.0 g, 7.68 mmol) in anhydrous dichloromethane (B109758) (DCM) (20 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add titanium (IV) tetrachloride (10 mol%, 0.77 mmol, 0.08 mL) to the solution.

  • Slowly add thionyl chloride (1.37 g, 0.84 mL, 11.52 mmol, 1.5 equiv.) dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield pure (S)-3-chlorooctane.

Data Presentation:

Starting MaterialProductReagentsStereochemistryExpected YieldExpected e.e.
(S)-3-Octanol(S)-3-ChlorooctaneSOCl₂, TiCl₄ (cat.)Retention70-80%>95%

Characterization and Analysis

The synthesized (R)- and (S)-3-chlorooctane should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm their structure and purity. The enantiomeric excess of the products must be determined by chiral gas chromatography.

Protocol 4.1: Chiral Gas Chromatography (GC) Analysis of this compound

Principle: Enantiomers can be separated and quantified using a gas chromatograph equipped with a chiral stationary phase. The different interactions of the enantiomers with the chiral stationary phase lead to different retention times.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound (approx. 1 mg/mL) in a suitable solvent such as hexane or dichloromethane.

  • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Column: A suitable chiral capillary column is required, for example, a column coated with a derivatized cyclodextrin (B1172386) stationary phase such as Rt-βDEXsm or a similar phase.[1]

  • GC Conditions (Representative):

    • Injector Temperature: 220 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and hold for 2 minutes, then ramp at a slow rate (e.g., 2 °C/min) to a final temperature (e.g., 150 °C). The exact conditions may need to be optimized for the specific column used.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample solution. The two enantiomers will elute as separate peaks. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Visualizations

Overall Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Enantioselective Chlorination cluster_2 Analysis rac_octanol Racemic 3-Octanol kinetic_res Enzymatic Kinetic Resolution rac_octanol->kinetic_res s_octanol (S)-3-Octanol kinetic_res->s_octanol r_octanol (R)-3-Octanol kinetic_res->r_octanol inversion Inversion (SOCl2, Pyridine) s_octanol->inversion retention Retention (SOCl2, TiCl4) s_octanol->retention r_octanol->inversion gives (S)-3-Chlorooctane r_chloro (R)-3-Chlorooctane inversion->r_chloro s_chloro (S)-3-Chlorooctane retention->s_chloro chiral_gc Chiral GC Analysis r_chloro->chiral_gc s_chloro->chiral_gc ee_determination e.e. Determination chiral_gc->ee_determination

Caption: Workflow for the enantioselective synthesis and analysis of this compound.

Stereochemical Pathways

G cluster_products Products s_alcohol (S)-3-Octanol r_chloride (R)-3-Chlorooctane s_alcohol->r_chloride Inversion (Su20992) SOClu2082, Pyridine s_chloride (S)-3-Chlorooctane s_alcohol->s_chloride Retention SOClu2082, TiClu2084 r_alcohol (R)-3-Octanol r_alcohol->r_chloride Retention SOClu2082, TiClu2084 r_alcohol->s_chloride Inversion (Su20992) SOClu2082, Pyridine

Caption: Stereochemical relationship between starting alcohols and final chlorides.

Safety Precautions

  • Thionyl chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a fume hood and avoid inhalation and skin contact.

  • Titanium (IV) tetrachloride (TiCl₄): Corrosive and reacts with moisture in the air to produce HCl gas. Handle under an inert atmosphere.

  • Dichloromethane (DCM): A suspected carcinogen. Use in a well-ventilated fume hood.

  • Always follow standard laboratory safety procedures when performing these experiments.

References

The Role of 3-Chlorooctane in Polymer Chemistry: A Review of Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and chemical databases, there is currently no documented evidence to support the use of 3-chlorooctane in any significant application within the field of polymer chemistry. This includes its potential roles as a monomer, initiator, chain transfer agent, plasticizer, or solvent in polymerization processes.

While the principles of polymer chemistry allow for the theoretical consideration of various molecules in these roles, practical application requires specific reactivity and properties that this compound does not appear to offer in a way that has been deemed noteworthy or useful by the research community.

Theoretical Considerations for Potential Roles

From a theoretical standpoint, one could hypothesize potential, albeit unproven, roles for this compound in polymer synthesis. For instance, as an alkyl halide, it could potentially act as an initiator in certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP), or in cationic polymerization under specific conditions.

Hypothetical Role as an Initiator in Cationic Polymerization

Cationic polymerization is a method of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, which then becomes reactive and propagates. Typically, this process is initiated by Lewis acids in conjunction with a proton source or a carbocation donor. An alkyl halide like this compound could theoretically be activated by a strong Lewis acid to generate a secondary carbocation, which could then initiate the polymerization of a suitable monomer, such as isobutylene (B52900) or a vinyl ether.

A generalized initiation sequence could be envisioned as follows:

G This compound This compound Carbocation_Complex [Octyl]+[AlCl4]- This compound->Carbocation_Complex Activation Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Carbocation_Complex Initiated_Chain Octyl-M+ [AlCl4]- Carbocation_Complex->Initiated_Chain Initiation Monomer Monomer (M) Monomer->Initiated_Chain Propagating_Chain Propagating Polymer Chain Initiated_Chain->Propagating_Chain Propagation

Figure 1. Hypothetical initiation pathway for cationic polymerization using this compound.

It is crucial to emphasize that this proposed pathway is purely theoretical. The stability of the secondary carbocation formed from this compound and its efficiency in initiating polymerization compared to more established initiators are unknown and have not been reported.

Hypothetical Role as an Initiator in Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that utilizes a transition metal catalyst to reversibly activate and deactivate a dormant polymer chain, which is typically an alkyl halide. This compound, as a secondary alkyl chloride, could theoretically serve as an initiator in an ATRP system.

The general workflow for such a hypothetical ATRP process is outlined below:

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Work-up and Analysis Monomer Monomer Degassing Degas via Freeze-Pump-Thaw Cycles Monomer->Degassing Initiator This compound Initiator->Degassing Catalyst Cu(I)Br/Ligand Catalyst->Degassing Solvent Solvent Solvent->Degassing Heating Heat to Desired Temperature under Inert Atmosphere Degassing->Heating Polymerization_Reaction Polymerization Proceeds Heating->Polymerization_Reaction Quenching Quench Reaction (e.g., exposure to air) Polymerization_Reaction->Quenching Purification Purify Polymer (e.g., precipitation) Quenching->Purification Analysis Characterize Polymer (e.g., GPC, NMR) Purification->Analysis

Figure 2. A generalized and hypothetical workflow for an ATRP reaction potentially initiated by this compound.

Again, this represents a theoretical application. The efficiency of this compound as an ATRP initiator, the level of control over the polymerization, and the properties of the resulting polymers are not documented in any available literature.

Conclusion

For researchers, scientists, and drug development professionals, it is important to rely on established and documented chemical processes. At present, the use of this compound in polymer chemistry is not supported by the scientific literature. While theoretical possibilities for its application can be postulated based on its chemical structure, the lack of any experimental data means that no substantiated application notes or protocols can be provided. Future research may explore the utility of such secondary alkyl halides in novel polymerization systems; however, until such work is published, the role of this compound in polymer chemistry remains undefined.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chlorooctane.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for the synthesis of this compound?

A1: The most prevalent laboratory synthesis of this compound is the reaction of octan-3-ol with concentrated hydrochloric acid (HCl). This reaction typically proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[1][2][3] The hydroxyl group of the alcohol is protonated by the acid, forming a good leaving group (water). Departure of the water molecule generates a secondary carbocation at the third carbon, which is then attacked by a chloride ion to yield this compound.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound from octan-3-ol?

A2: The primary side reactions of concern are carbocation rearrangement and elimination (E1). The secondary carbocation intermediate can undergo a hydride shift to form a more stable secondary carbocation at the second carbon, leading to the formation of 2-chlorooctane (B146373).[1] Additionally, the carbocation can lose a proton from an adjacent carbon atom, resulting in the formation of various octene isomers through an E1 elimination pathway.[4][5][6]

Q3: Can this compound be synthesized via free-radical halogenation of octane (B31449)?

A3: While theoretically possible, the free-radical chlorination of octane is not a selective method for synthesizing this compound. The reaction would produce a mixture of all possible monochlorinated isomers (1-chlorooctane, 2-chlorooctane, this compound, and 4-chlorooctane), making the isolation of the desired product difficult.[7][8][9] Bromination is generally more selective than chlorination in free-radical halogenation.[7][10][11]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield of this compound Incomplete reaction.Increase the reaction time or gently heat the reaction mixture. Ensure an adequate excess of concentrated HCl is used.
Competing elimination reaction.Keep the reaction temperature low to favor substitution over elimination.[12] Strong bases favor E2 reactions, while weaker bases like water and alcohols favor E1 reactions.[13]
Loss of product during workup.Ensure proper phase separation during extractions. Minimize volatile losses by keeping the apparatus cool.
Presence of 2-chlorooctane impurity Carbocation rearrangement.This is an inherent possibility with the SN1 mechanism involving a secondary carbocation.[1] To minimize rearrangement, consider alternative synthetic routes that do not proceed through a carbocation intermediate, if possible.
Presence of alkene impurities (octenes) E1 elimination side reaction.Maintain a low reaction temperature. The E1 reaction is often favored at higher temperatures.[12]
Unexpected peaks in NMR or GC-MS Isomeric impurities (2-chlorooctane, octenes).Compare the spectra with known standards for 2-chlorooctane and various octene isomers.
Unreacted octan-3-ol.Ensure the reaction has gone to completion. An aqueous workup should remove most of the unreacted alcohol.

Experimental Protocol: Synthesis of this compound from Octan-3-ol

This protocol is adapted from standard procedures for the conversion of secondary alcohols to alkyl chlorides.

Materials:

  • Octan-3-ol

  • Concentrated Hydrochloric Acid (37%)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether (or other suitable extraction solvent)

Procedure:

  • In a separatory funnel, combine octan-3-ol and an excess of cold, concentrated hydrochloric acid.

  • Shake the funnel vigorously for 10-15 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The upper layer is the organic layer containing the crude this compound.

  • Drain the lower aqueous layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Again, vent the funnel frequently as carbon dioxide gas will be evolved.

  • Separate the layers and wash the organic layer with water, followed by a final wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • The solvent can be removed by rotary evaporation.

  • The crude this compound can be purified by fractional distillation.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to troubleshoot common issues encountered during the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete workup Aqueous Workup reaction_complete->workup Yes check_time Increase Reaction Time/HCl reaction_complete->check_time No purification Purification (Distillation) workup->purification analysis Analyze Product (GC-MS, NMR) purification->analysis low_yield Low Yield? analysis->low_yield product_ok Pure this compound check_temp Check Reaction Temperature low_yield->check_temp Yes impurities Impurities Detected? low_yield->impurities No check_temp->check_time impurities->product_ok No alkene_impurity Alkene Impurities impurities->alkene_impurity Yes (Octenes) isomer_impurity 2-Chlorooctane Impurity impurities->isomer_impurity Yes (2-Chloro) unreacted_sm Unreacted Starting Material impurities->unreacted_sm Yes (Octan-3-ol) alkene_impurity->check_temp optimize_purification Optimize Purification isomer_impurity->optimize_purification unreacted_sm->check_time

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-chlorooctane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main synthetic routes to this compound are:

  • Chlorination of 3-octanol (B1198278): This involves the reaction of 3-octanol with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) and reagents used in the Appel reaction (e.g., triphenylphosphine (B44618) and carbon tetrachloride).

  • Hydrochlorination of octenes: This method involves the addition of hydrogen chloride (HCl) to either oct-2-ene or oct-3-ene (B8807844). The regioselectivity of this reaction is a critical factor.

Q2: Which synthetic route generally provides the highest yield and purity?

A2: The reaction of 3-octanol with thionyl chloride or via the Appel reaction typically offers better control over the regioselectivity, leading to a higher purity of this compound compared to the direct chlorination of octane (B31449). The hydrochlorination of oct-3-ene can also be efficient if the reaction conditions are optimized to favor the desired product. However, the hydrochlorination of oct-2-ene will likely lead to a mixture of 2-chloro- and this compound.

Q3: What are the main side reactions to consider during the synthesis of this compound?

A3: Common side reactions include:

  • Formation of isomeric chlorooctanes: This is particularly prevalent in the free-radical chlorination of octane and the hydrochlorination of unsymmetrical octenes.

  • Elimination reactions: Especially at higher temperatures, elimination reactions can compete with substitution, leading to the formation of octenes.

  • Rearrangements: Carbocation rearrangements can occur during hydrochlorination reactions, leading to a mixture of products.

  • Formation of ethers: In the synthesis from 3-octanol, intermolecular dehydration can lead to the formation of di-sec-octyl ether, especially under acidic conditions.

Troubleshooting Guides

Synthesis of this compound from 3-Octanol

This section focuses on troubleshooting the synthesis of this compound from 3-octanol using common chlorinating agents.

Problem 1.1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete reaction - Increase the reaction time. - Increase the reaction temperature. Note that higher temperatures may promote elimination side reactions.[1][2] - Use a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents of SOCl₂ or PPh₃/CCl₄).
Loss of product during workup - Ensure the aqueous washes are not removing the product. This compound is insoluble in water. - If using distillation for purification, ensure the fractionating column is efficient enough to separate the product from other components. The boiling point of this compound is approximately 173-175 °C.[3]
Side reactions (e.g., elimination to form octenes) - Maintain a lower reaction temperature. For the reaction with SOCl₂, temperatures are often kept low initially and then may be raised to complete the reaction. - In the case of SOCl₂, the addition of a non-nucleophilic base like pyridine (B92270) can influence the reaction mechanism and may help to suppress certain side reactions.[4]

Problem 1.2: Presence of Impurities in the Final Product

Possible Cause Suggested Solution
Unreacted 3-octanol - Ensure the reaction goes to completion by monitoring with TLC or GC. - Use a slight excess of the chlorinating agent. - Purify the crude product by fractional distillation or column chromatography.
Formation of octene isomers - Use milder reaction conditions (lower temperature). - The choice of chlorinating agent and solvent can influence the extent of elimination.
Formation of di-sec-octyl ether - Avoid strongly acidic conditions for prolonged periods.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Octanol using Thionyl Chloride

This protocol describes a general procedure for the chlorination of a secondary alcohol using thionyl chloride.

Materials:

  • 3-Octanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a base)

  • Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, dissolve 3-octanol (1 equivalent) in anhydrous diethyl ether or DCM.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution. If using pyridine, a solution of 3-octanol and pyridine (1.1 equivalents) in the chosen solvent is prepared before the addition of thionyl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently reflux until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture in an ice bath and slowly quench with cold water or ice.

  • Transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation.

Quantitative Data for Synthesis from Alcohols (General)

ReagentSubstrateProductYield (%)Reference
SOCl₂/PyridinePrimary/Secondary AlcoholsAlkyl ChloridesGenerally good to excellent[5]
PPh₃/CCl₄ (Appel Reaction)Primary/Secondary AlcoholsAlkyl ChloridesTypically high[6][7]

Note: Specific yield data for this compound was not found in the search results. The yields are general for the conversion of secondary alcohols to alkyl chlorides.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the reaction mechanisms and a general experimental workflow for the synthesis and purification of this compound.

SN2_Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_transition_state Transition State cluster_products Products 3-Octanol 3-Octanol ChlorosulfiteEster Alkyl Chlorosulfite Ester 3-Octanol->ChlorosulfiteEster Reaction with SOCl₂ SOCl2 SOCl₂ SOCl2->ChlorosulfiteEster SN2_TS SN2 Transition State ChlorosulfiteEster->SN2_TS Nucleophilic attack by Cl⁻ This compound This compound SN2_TS->this compound Inversion of configuration SO2 SO₂ SN2_TS->SO2 HCl HCl SN2_TS->HCl

Caption: SN2 reaction mechanism for the synthesis of this compound from 3-octanol using thionyl chloride.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: 3-Octanol + Chlorinating Agent Start->Reaction_Setup Reaction Reaction under controlled temperature and time Reaction_Setup->Reaction Quenching Quenching of the reaction Reaction->Quenching Workup Aqueous Workup: Washing and Extraction Quenching->Workup Drying Drying of Organic Layer Workup->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification: Fractional Distillation or Column Chromatography Solvent_Removal->Purification Analysis Analysis: GC-MS, NMR Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the synthesis and purification of this compound.

Purification and Analysis

Gas Chromatography (GC) for Isomer Separation

The separation of chlorooctane isomers can be challenging due to their similar boiling points. High-resolution capillary GC columns are recommended for effective separation.

Column Type Stationary Phase Typical Application
Non-polare.g., Polydimethylsiloxane (PDMS)General purpose, separation based on boiling points.
Polare.g., Polyethylene glycol (WAX)Can provide different selectivity for isomers based on polarity.[8]

Note: The optimal GC method will depend on the specific mixture of isomers and the available instrumentation. Method development may be required to achieve baseline separation.[3][9]

References

Technical Support Center: Purification of 3-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chlorooctane. The following information is designed to help you identify and remove common impurities encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: Impurities in this compound typically arise from its synthesis, which commonly involves the reaction of 3-octanol (B1198278) with a chlorinating agent. The most probable impurities include:

  • Unreacted Starting Material: 3-octanol.

  • Elimination Byproducts: Octenes (e.g., 2-octene, 3-octene) formed through the elimination of water from 3-octanol or HCl from this compound.

  • Ether Byproducts: Di-n-octyl ether, formed from the intermolecular dehydration of 3-octanol.

  • Isomeric Chlorooctanes: Rearrangement of the carbocation intermediate during synthesis can lead to the formation of other chlorooctane isomers (e.g., 2-chlorooctane).

Q2: How can I detect the presence of these impurities in my this compound sample?

A2: Gas chromatography (GC) is the most effective method for analyzing the purity of this compound and identifying volatile impurities.[1][2][3] A capillary column suitable for separating nonpolar compounds should be used. Coupling the GC with a mass spectrometer (GC-MS) can help in the definitive identification of the impurity peaks by comparing their mass spectra to reference libraries.

Q3: What are the recommended methods for purifying this compound?

A3: The two primary methods for the purification of this compound are:

  • Fractional Distillation: This is the most common and effective method for separating this compound from impurities with different boiling points, such as unreacted 3-octanol, octenes, and di-n-octyl ether.[4][5][6][7]

  • Flash Column Chromatography: This technique is useful for removing impurities with different polarities, such as the more polar 3-octanol, from the less polar this compound.[8][9]

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of this compound from a close-boiling impurity.

  • Possible Cause: Insufficient number of theoretical plates in the distillation column. The boiling points of this compound and its isomers or certain octenes may be very close.[6][7]

  • Troubleshooting Steps:

    • Increase Column Length: Use a longer fractionating column to increase the number of theoretical plates.[4]

    • Use a More Efficient Column: Employ a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to provide a larger surface area for vapor-liquid equilibria.

    • Optimize Reflux Ratio: Increase the reflux ratio by controlling the rate of distillate collection. A slower collection rate allows for more condensation and re-vaporization cycles, leading to better separation.

    • Ensure Proper Insulation: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[10]

Issue 2: The distillation temperature is unstable or fluctuates.

  • Possible Cause 1: Uneven heating of the distillation flask.

  • Troubleshooting Steps:

    • Use a heating mantle with a stirrer or a stirred oil bath to ensure uniform heating of the this compound mixture.

  • Possible Cause 2: The thermometer bulb is incorrectly placed.

  • Troubleshooting Steps:

    • Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[4]

  • Possible Cause 3: The distillation is proceeding too quickly.

  • Troubleshooting Steps:

    • Reduce the heating rate to allow for proper establishment of the vapor-liquid equilibrium in the column. A steady distillation rate of 1-2 drops per second is generally recommended.

Issue 3: No distillate is being collected, or the distillation rate is very slow.

  • Possible Cause 1: Insufficient heating.

  • Troubleshooting Steps:

    • Gradually increase the temperature of the heating source. Ensure the heating mantle is in good contact with the distillation flask.

  • Possible Cause 2: Leaks in the distillation apparatus.

  • Troubleshooting Steps:

    • Check all joints and connections for a proper seal. Use joint clips to secure connections.

  • Possible Cause 3: Blockage in the condenser.

  • Troubleshooting Steps:

    • Ensure that the cooling water is flowing through the condenser correctly and that there are no obstructions.

Flash Column Chromatography

Issue 1: Poor separation of this compound from a non-polar impurity (e.g., octene).

  • Possible Cause: The solvent system (eluent) is too polar.

  • Troubleshooting Steps:

    • Adjust Solvent Polarity: Decrease the polarity of the eluent. For separating this compound from very non-polar impurities, a non-polar solvent like hexane (B92381) or a mixture with a very small amount of a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) should be used.

    • Optimize with TLC: Use Thin Layer Chromatography (TLC) to test different solvent systems to find one that gives a good separation between this compound and the impurity. Aim for an Rf value of 0.2-0.4 for the this compound.[8]

Issue 2: this compound is eluting too slowly or not at all.

  • Possible Cause: The eluent is not polar enough.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Gradually increase the polarity of the eluent by adding a small percentage of a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

Issue 3: The collected fractions of this compound are broad and contain impurities.

  • Possible Cause 1: The initial sample band applied to the column was too wide.

  • Troubleshooting Steps:

    • Dissolve the crude this compound in the minimum amount of solvent before loading it onto the column. A more concentrated, narrow band will result in better separation.[9]

  • Possible Cause 2: The column was not packed properly, leading to channeling.

  • Troubleshooting Steps:

    • Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks. Tapping the column gently during packing can help settle the silica gel evenly.

  • Possible Cause 3: The column was overloaded.

  • Troubleshooting Steps:

    • Use an appropriate amount of silica gel for the amount of sample being purified. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight.[8]

Data Presentation

The following tables present illustrative quantitative data for the purification of this compound. The initial sample is assumed to contain 90% this compound with the listed impurities.

Table 1: Illustrative Purity of this compound after Fractional Distillation

CompoundInitial Purity (%)Purity after 1st Distillation (%)Purity after 2nd Distillation (%)
This compound90.098.5>99.5
3-Octanol5.00.5<0.1
Octenes3.00.80.2
Di-n-octyl ether2.00.2<0.1

Table 2: Illustrative Purity of this compound after Flash Column Chromatography

CompoundInitial Purity (%)Purity after Chromatography (%)
This compound90.0>99.0
3-Octanol5.0<0.1
Octenes3.00.5
Di-n-octyl ether2.00.4

Experimental Protocols

Protocol 1: Fractional Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Charging: Charge the round-bottom flask with the impure this compound and a few boiling chips. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. Control the heating rate to maintain a slow and steady distillation rate of 1-2 drops per second.

  • Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 173-175 °C). Discard any initial forerun that distills at a lower temperature and stop the distillation before the temperature rises significantly, which would indicate the distillation of higher-boiling impurities.

  • Analysis: Analyze the purity of the collected fraction using gas chromatography.

Protocol 2: Flash Column Chromatography of this compound
  • Solvent Selection: Determine an appropriate eluent system using TLC. For removing polar impurities like 3-octanol, a non-polar solvent system such as hexane with a small percentage of ethyl acetate (e.g., 99:1 hexane:ethyl acetate) is a good starting point.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow cluster_start Initial State cluster_analysis Purity Assessment cluster_purification Purification Method cluster_end Final Product Impure Impure this compound GC_Analysis GC/GC-MS Analysis Impure->GC_Analysis Analyze Purity Distillation Fractional Distillation GC_Analysis->Distillation Boiling Point Differences Chromatography Flash Chromatography GC_Analysis->Chromatography Polarity Differences Pure Pure this compound Distillation->Pure Chromatography->Pure Pure->GC_Analysis Confirm Purity

Caption: Workflow for the purification of this compound.

TroubleshootingDistillation Problem Poor Separation in Fractional Distillation Cause1 Insufficient Theoretical Plates Problem->Cause1 Cause2 Unstable Temperature Problem->Cause2 Cause3 Slow/No Distillate Problem->Cause3 Solution1a Increase Column Length Cause1->Solution1a Solution1b Use More Efficient Packing Cause1->Solution1b Solution1c Optimize Reflux Ratio Cause1->Solution1c Solution2a Ensure Uniform Heating Cause2->Solution2a Solution2b Correct Thermometer Placement Cause2->Solution2b Solution3a Increase Heating Cause3->Solution3a Solution3b Check for Leaks Cause3->Solution3b

Caption: Troubleshooting guide for fractional distillation issues.

TroubleshootingChromatography Problem Poor Separation in Flash Chromatography Cause1 Poor Separation of Non-polar Impurities Problem->Cause1 Cause2 Slow Elution Problem->Cause2 Cause3 Broad Fractions Problem->Cause3 Solution1 Decrease Eluent Polarity Cause1->Solution1 Solution2 Increase Eluent Polarity Cause2->Solution2 Solution3a Concentrated Sample Loading Cause3->Solution3a Solution3b Proper Column Packing Cause3->Solution3b Solution3c Avoid Overloading Cause3->Solution3c

Caption: Troubleshooting guide for flash chromatography issues.

References

Preventing the decomposition of 3-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of 3-chlorooctane. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: this compound, a secondary alkyl halide, primarily decomposes through two pathways: nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2).[1][2] The specific pathway and rate of decomposition are influenced by several environmental and experimental factors. Key factors include exposure to elevated temperatures, light (UV), moisture, oxygen, and incompatible chemicals such as strong bases or oxidizers.[1][3]

  • Temperature: Elevated temperatures significantly accelerate the rates of all degradation pathways.[3] Higher temperatures particularly favor elimination reactions (E1) and unimolecular substitution (SN1) by providing the energy needed to form the carbocation intermediate.[2]

  • Moisture: Water can act as a nucleophile, leading to slow hydrolysis of this compound to form 3-octanol (B1198278) and hydrochloric acid.[3]

  • Light: UV light can promote the homolytic cleavage of the carbon-chlorine bond, initiating free-radical chain reactions that lead to decomposition.[3]

  • Bases: The presence of strong bases will promote bimolecular elimination (E2) reactions, resulting in the formation of octene isomers.[4]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: Proper storage is critical for maintaining the chemical integrity of this compound. The compound should be stored in a cool, dry, and dark environment under an inert atmosphere.[3] Adherence to these conditions minimizes the risk of substitution, elimination, and free-radical reactions.

Recommended Storage Conditions Summary

Parameter Recommended Condition Rationale Citations
Temperature Refrigerated (2-8°C) or Frozen (-20°C for long-term) Reduces the kinetic rate of all chemical degradation pathways. [3]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents degradation from atmospheric moisture and oxygen. [3]
Light Amber glass vials or in the dark Protects against photolytic cleavage of the C-Cl bond. [3]
Container Tightly sealed glass or PTFE-lined cap containers Prevents contamination and exposure to air/moisture. [1][3]

| Location | Well-ventilated area, away from incompatible chemicals | Prevents accidental contact with reactive substances like strong bases and oxidizers. |[1][3] |

Q3: What are the typical decomposition products of this compound?

A3: The decomposition products depend on the specific degradation pathway.

  • Elimination Reactions: These reactions remove the chlorine atom and an adjacent hydrogen, leading to the formation of a double bond. The primary products are octene isomers, such as oct-2-ene and oct-3-ene.[5]

  • Substitution Reactions: In the presence of a nucleophile like water, this compound will undergo substitution to replace the chlorine atom. The product of hydrolysis is 3-octanol.[3]

Q4: What are the visual or analytical signs that my this compound sample has degraded?

A4: Visual inspection may not be sufficient to detect early-stage decomposition. The most reliable method is analytical testing.

  • Analytical Signs: The primary indicator of degradation is a decrease in purity as measured by techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] The appearance of new peaks corresponding to decomposition products (e.g., octenes, 3-octanol) is a clear sign of degradation.

  • Physical Signs: While less reliable, you may observe a slight discoloration of the sample or a change in odor. The generation of HCl gas from hydrolysis can also increase pressure within the container.

Troubleshooting Guides

Problem 1: Unexpected side products are observed in my reaction involving this compound.

This issue commonly arises from the decomposition of this compound into reactive intermediates or byproducts under the reaction conditions. As a secondary alkyl halide, this compound is susceptible to competing substitution and elimination reactions.[4][8]

G cluster_0 Troubleshooting: Unexpected Side Products start Unexpected Side Products Observed q1 Identify Side Products (GC-MS, NMR) start->q1 sub Substitution Products (e.g., Alcohols, Ethers) q1->sub Substitution elim Elimination Products (Octenes) q1->elim Elimination sol_sub Source: Nucleophilic Solvent/Reagent Action: Use Aprotic Solvent, Control Nucleophile Strength sub->sol_sub sol_elim Source: High Temp / Basic Conditions Action: Lower Temperature, Use Non-basic Reagents if possible elim->sol_elim

Caption: Workflow for troubleshooting unexpected side products.

Troubleshooting Steps:

  • Characterize Side Products: Use analytical methods like GC-MS or NMR to identify the structure of the unexpected products.

  • Analyze Reaction Conditions: Compare your reaction conditions against the factors that influence substitution vs. elimination.

Factors Influencing Reaction Pathways

Factor Favors Substitution (SN1 / SN2) Favors Elimination (E1 / E2) Citations
Temperature Lower Temperatures Higher Temperatures [2]
Base/Nucleophile Strong, non-bulky nucleophiles (SN2); Weak nucleophiles (SN1) Strong, bulky bases (E2); Weak bases (E1) [2][4]

| Solvent | Polar aprotic (SN2); Polar protic (SN1) | Polar protic (E1); Less critical for E2 but influences rate |[2] |

Corrective Actions:

  • If elimination products (octenes) are observed, consider lowering the reaction temperature. If a base is used, a weaker or more sterically hindered base might be necessary to reduce the rate of elimination.[4]

  • If substitution products from the solvent or other reagents are observed, consider using a less nucleophilic (aprotic) solvent.[2]

Problem 2: My this compound assay shows decreasing purity over time.

This indicates that the compound is degrading during storage. The most likely causes are improper storage conditions that expose the material to heat, light, moisture, or oxygen.[3]

G cluster_1 Decomposition Pathways of this compound cluster_2 Substitution (SN1, SN2) cluster_3 Elimination (E1, E2) S3C This compound Carbocation Carbocation Intermediate (SN1) S3C->Carbocation Weak Nucleophile Polar Protic Solvent TS_SN2 Bimolecular Transition State (SN2) S3C->TS_SN2 Strong Nucleophile TS_E2 Bimolecular Transition State (E2) S3C->TS_E2 Strong, Bulky Base Product_Sub 3-Octanol (with H2O) Carbocation->Product_Sub Product_Elim Octene Isomers Carbocation->Product_Elim High Temp TS_SN2->Product_Sub TS_E2->Product_Elim

Caption: Primary decomposition pathways for this compound.

Troubleshooting Steps:

  • Review Storage Conditions: Immediately verify that the storage conditions match the recommendations in the table above (Q2).

  • Test for Moisture: The presence of 3-octanol as an impurity (detectable by GC or IR spectroscopy) strongly suggests moisture contamination.

  • Inerting Procedure: Ensure that the container was properly purged with an inert gas (argon or nitrogen) before sealing. Oxygen and moisture can enter if the seal is improper or the initial purge was incomplete.[3]

Corrective Actions:

  • If degradation is minor, the material may be purified by distillation.

  • For future use, aliquot the material into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the bulk material to the atmosphere during sampling.

  • Always store the material at the recommended low temperature (2-8°C or -20°C) in a dark location.[3]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography (GC)

Objective: To quantify the purity of a this compound sample and identify potential degradation products.

Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Appropriate capillary column (e.g., DB-5 or equivalent non-polar column)

  • Helium or Nitrogen (carrier gas)

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane (B92381) or ethyl acetate)

  • Volumetric flasks and syringes

Methodology:

  • Sample Preparation: a. Prepare a stock solution by accurately weighing approximately 100 mg of this compound and dissolving it in 10 mL of hexane in a volumetric flask. b. Prepare a working sample by performing a 1:100 dilution of the stock solution with hexane.

  • GC Instrument Setup (Example Conditions):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 200°C at a rate of 10°C/minute.

      • Hold: Hold at 200°C for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/minute (Helium)

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis: a. Inject the prepared sample into the GC. b. Record the chromatogram. The peak corresponding to this compound should be the major peak. c. Identify impurity peaks by comparing their retention times to known standards of potential decomposition products (e.g., oct-2-ene, oct-3-ene, 3-octanol) if available. d. Calculate the purity by the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • Interpretation: A purity value below the required specification or the presence of significant impurity peaks indicates sample degradation. The identity of these impurities can help diagnose the cause of decomposition based on the troubleshooting guides.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving 3-chlorooctane.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

As a secondary alkyl halide, this compound can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The predominant pathway is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.

Q2: How does the choice of nucleophile or base affect the reaction outcome?

The strength and steric hindrance of the nucleophile or base are critical factors.

  • Strong, non-bulky nucleophiles (e.g., I⁻, Br⁻, CN⁻, RS⁻) in polar aprotic solvents favor the SN2 pathway.[1]

  • Strong, sterically hindered bases (e.g., t-BuO⁻) will favor the E2 pathway.

  • Weak nucleophiles/bases (e.g., H₂O, ROH) in polar protic solvents can lead to a mixture of SN1 and E1 products.[1][2]

  • Strong bases such as hydroxides (OH⁻) and alkoxides (RO⁻) tend to favor E2 elimination, although SN2 can be a competing reaction.[1]

Q3: What is the role of the solvent in reactions with this compound?

The solvent plays a crucial role in stabilizing intermediates and influencing the reactivity of the nucleophile.

  • Polar protic solvents (e.g., water, ethanol (B145695), methanol) stabilize the carbocation intermediate in SN1 and E1 reactions and can solvate the nucleophile, potentially reducing its nucleophilicity.

  • Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for SN2 reactions as they solvate the cation but leave the anion (nucleophile) relatively free and highly reactive.

Q4: How can I synthesize this compound in the laboratory?

A common method for synthesizing this compound is the reaction of 3-octanol (B1198278) with a chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl).[3][4] The use of thionyl chloride, often with a base like pyridine (B92270) or in the absence of a base, can lead to different stereochemical outcomes (inversion or retention of configuration, respectively).[3]

Troubleshooting Guides

Issue 1: Low Yield of Substitution Product

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Competing Elimination Reaction With strong bases like NaOH or NaOEt, E2 elimination is a significant side reaction. To favor substitution, use a less basic nucleophile (e.g., NaCN in ethanol for cyanation).[5][6][7][8] Consider lowering the reaction temperature, as higher temperatures tend to favor elimination over substitution.[9]
Incomplete Reaction - Extend the reaction time and monitor progress using TLC or GC. - Ensure the reaction temperature is optimal. For SN2 reactions, gentle heating may be required. - Verify the purity and activity of your nucleophile.
Product Loss During Workup - Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase during extraction. - Perform multiple extractions with smaller volumes of solvent to maximize recovery.
SN1 Pathway Inefficient If using a weak nucleophile, the formation of the secondary carbocation may be slow. Consider using a more polar protic solvent to stabilize the carbocation. However, be aware that this can also promote the competing E1 reaction.
Issue 2: Formation of Multiple Products (Substitution and Elimination)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Reaction Conditions Favor Both Pathways As a secondary halide, this compound is prone to a mix of SN2/E2 or SN1/E1 products. To favor one pathway, carefully select your reagents and conditions. See the data tables below for guidance.
Use of a Strong, Non-hindered Base Reagents like sodium ethoxide in ethanol are both strong nucleophiles and strong bases, leading to a mixture of SN2 and E2 products. To favor elimination, use a bulkier base like potassium tert-butoxide. To favor substitution, a less basic, good nucleophile like sodium azide (B81097) or sodium cyanide is preferable.[1]
Elevated Temperature Higher temperatures provide the activation energy for elimination, which is often entropically favored. If substitution is the desired outcome, run the reaction at a lower temperature.[9]
Issue 3: Reaction Fails to Proceed

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Poor Leaving Group While chloride is a reasonably good leaving group, it is less reactive than bromide or iodide. For difficult substitutions, consider converting the starting 3-octanol to 3-bromooctane (B146061) or 3-iodooctane.
Impure Starting Materials - Ensure your this compound is pure and free of residual acid from its synthesis. - Use anhydrous solvents, especially for SN2 reactions, as water can solvate and deactivate the nucleophile.
Inactive Nucleophile Verify the quality of your nucleophilic reagent. Some nucleophiles can degrade upon storage.

Data Presentation: Substitution vs. Elimination

The following tables provide illustrative data on how reaction conditions can influence the product distribution in reactions of secondary chloroalkanes. Note: Specific yield data for this compound is not widely available in the literature; therefore, these tables are based on established principles and data for analogous secondary alkyl halides.

Table 1: Effect of Nucleophile/Base on Reaction Outcome with a Secondary Chloroalkane

Nucleophile/BaseSolventApprox. Temperature (°C)Major Product(s)Predominant Mechanism
NaOHEthanol/Water55Mixture of Alkenes and AlcoholE2 / SN2
NaOEtEthanol552-Octene & 3-Octene (Major)E2
KOC(CH₃)₃ (Potassium tert-butoxide)tert-Butanol552-Octene & 3-OcteneE2
NaCNEthanolReflux3-CyanooctaneSN2
H₂OWater503-OctanolSN1 / E1

Table 2: Influence of Solvent on the Hydrolysis of Secondary Chloroalkanes (SN1/E1)

SolventRelative Rate of HydrolysisComments
100% WaterFastHighly polar protic solvent stabilizes the carbocation.
50% Ethanol / 50% WaterModerateLess polar than pure water, slowing the rate of carbocation formation.
100% EthanolSlowLower polarity further disfavors the SN1/E1 pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Octanol using Thionyl Chloride

This protocol describes the conversion of a secondary alcohol to a secondary alkyl chloride, which is expected to proceed with inversion of configuration if a base like pyridine is used.

Materials:

  • 3-Octanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, for inversion of stereochemistry)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-octanol in anhydrous diethyl ether.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution. If pyridine is used, it should be added prior to the thionyl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or GC.

  • Carefully quench the reaction by slowly adding it to ice-cold saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer using a rotary evaporator.

  • The crude this compound can be purified by distillation under reduced pressure.

Protocol 2: Nucleophilic Substitution with Sodium Cyanide (SN2)

This protocol outlines the synthesis of 3-cyanooctane from this compound, a reaction that typically proceeds via an SN2 mechanism.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Ethanol

  • Water

  • Diethyl ether

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve sodium cyanide in ethanol. Caution: Cyanide is highly toxic.

  • Add this compound to the solution.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.[5][7][8]

  • Cool the reaction mixture to room temperature and pour it into a larger volume of water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent using a rotary evaporator.

  • Purify the resulting 3-cyanooctane by vacuum distillation.

Visualizations

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Primary Products start This compound (Secondary Halide) strong_nuc Strong Nucleophile (e.g., NaCN) Polar Aprotic Solvent start->strong_nuc SN2 Pathway strong_base Strong, Hindered Base (e.g., KOC(CH3)3) start->strong_base E2 Pathway weak_nuc Weak Nucleophile/Base (e.g., H2O, EtOH) Polar Protic Solvent start->weak_nuc SN1 / E1 Pathway sn2_prod Substitution Product (e.g., 3-Cyanooctane) strong_nuc->sn2_prod e2_prod Elimination Products (Octenes) strong_base->e2_prod sn1_e1_prod Mixture of Substitution and Elimination Products weak_nuc->sn1_e1_prod G cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_analysis Analysis start Low Yield or Unexpected Products check_reagents 1. Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions 2. Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK impure Impure? -> Purify Reagents check_reagents->impure analyze_side_products 3. Analyze Byproducts (TLC, GC-MS, NMR) check_conditions->analyze_side_products Conditions Correct temp Temp too high/low? -> Adjust Temp check_conditions->temp solvent Wrong Solvent? -> Change Solvent check_conditions->solvent optimize 4. Optimize Conditions analyze_side_products->optimize elimination Elimination Product? -> Lower Temp, Use Less Basic Nuc. analyze_side_products->elimination

References

Technical Support Center: Stereoselective Synthesis of 3-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 3-chlorooctane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for troubleshooting your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for the stereoselective synthesis of a specific enantiomer of this compound?

The most prevalent and reliable strategy is the nucleophilic substitution of a chiral 3-octanol (B1198278) precursor. Specifically, an S(_N)2 reaction is employed to ensure an inversion of the stereochemistry at the C3 position. For instance, to synthesize (S)-3-chlorooctane, you would start with (R)-3-octanol.

Q2: Which chlorinating agents are recommended for achieving stereochemical inversion?

Several reagents can effect the chlorination of a secondary alcohol with inversion of configuration. The choice of reagent can depend on substrate compatibility, desired reaction conditions, and safety considerations. Common choices include:

  • Thionyl chloride (SOCl(_2)) in the presence of a non-nucleophilic base like pyridine (B92270): The base is crucial to prevent the S(_N)i (internal return) mechanism which leads to retention of stereochemistry.[1][2]

  • Appel Reaction Conditions: Using triphenylphosphine (B44618) (PPh(_3)) with a chlorine source like carbon tetrachloride (CCl(_4)) or N-chlorosuccinimide (NCS).[3]

  • Phosphorus pentachloride (PCl(_5)): This reagent can also promote inversion but may require careful handling.[1]

Q3: Can I synthesize this compound with retention of stereochemistry from 3-octanol?

Yes, certain reagents and conditions favor retention of stereochemistry. For example, using thionyl chloride (SOCl(_2)) without a base like pyridine can proceed through an S(_N)i mechanism, resulting in the chlorine atom having the same stereochemical configuration as the starting alcohol.[1] Additionally, a method utilizing catalytic titanium(IV) tetrachloride with thionyl chloride has been shown to favor retention.[4]

Q4: What are the primary side reactions to be aware of during the synthesis?

The main competing reaction is elimination (E2), which would lead to the formation of a mixture of octene isomers (cis/trans-2-octene and 1-octene). This is more likely to occur with sterically hindered bases or at elevated temperatures. Another potential issue is racemization, where the stereochemical purity of the product is diminished. This can happen if conditions favor an S(_N)1 pathway, which proceeds through a planar carbocation intermediate.[5]

Q5: How can I determine the enantiomeric excess (e.e.) of my this compound product?

The enantiomeric excess of your product can be determined using chiral chromatography techniques. Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase can separate the (R) and (S) enantiomers, allowing for their quantification.[6][7]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the purity of your starting 3-octanol and the chlorinating agent.
Evaporation of Volatile Reagents If using a low-boiling solvent or reagent, ensure your reaction is equipped with an efficient condenser and that the reaction temperature does not exceed the boiling point of the solvent.
Side Reactions (Elimination) Use a non-nucleophilic base (like pyridine with SOCl(_2)) and maintain a low reaction temperature to disfavor the E2 pathway.
Product Loss During Workup Ensure proper phase separation during extractions. Minimize the number of transfer steps. Use a saturated sodium bicarbonate solution carefully to neutralize acid, avoiding vigorous gas evolution that can lead to loss of material.
Issue 2: Low Enantiomeric Excess (e.e.) / Racemization
Possible Cause Suggested Solution
S(_N)1 Pathway Contamination The formation of a carbocation intermediate leads to racemization. Ensure your reaction conditions strongly favor the S(_N)2 mechanism. For secondary alcohols, this means using aprotic solvents and avoiding strongly acidic conditions that could promote the loss of the hydroxyl group as water before the nucleophilic attack.
Incorrect Reagent Stoichiometry (for SOCl(_2)) When using thionyl chloride, the absence of a base like pyridine can lead to an S(_N)i mechanism with retention, while the S(_N)2 pathway with pyridine gives inversion. An improper ratio could result in a mixture of pathways, lowering the overall enantioselectivity. Ensure at least one equivalent of pyridine is used.[1]
Racemization of Starting Material Verify the enantiomeric purity of your starting 3-octanol. If it is not enantiomerically pure, the product will reflect this.
Epimerization During Purification Avoid harsh conditions during purification. For example, chromatography on silica (B1680970) gel that is too acidic or basic can sometimes cause epimerization of sensitive compounds. Neutralized silica gel can be used if this is a concern.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-Chlorooctane from (R)-3-Octanol via S(_N)2 Inversion (Thionyl Chloride Method)

This protocol is a representative procedure based on established methods for the chlorination of secondary alcohols with inversion of stereochemistry.[1][2]

Materials:

  • (R)-3-Octanol

  • Thionyl Chloride (SOCl(_2)), freshly distilled

  • Pyridine, anhydrous

  • Anhydrous diethyl ether

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-3-octanol (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.

  • Add freshly distilled thionyl chloride (1.1 eq) dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the mixture back to 0 °C and slowly add cold 5% HCl to quench the reaction and dissolve the pyridinium (B92312) salt.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 5% HCl, water, saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure (S)-3-chlorooctane.

Expected Outcome:

  • Yield: 60-80% (This is an estimate and will vary based on experimental conditions).

  • Enantiomeric Excess (e.e.): >95% (This is an estimate and should be confirmed by chiral GC or HPLC).

Visualizations

stereoselective_synthesis_workflow cluster_start Starting Material Selection cluster_reaction Chlorination Reaction cluster_product Product start_R (R)-3-Octanol inversion SN2 Reaction (e.g., SOCl2/Pyridine) start_R->inversion Inversion retention SNi Reaction (e.g., SOCl2 alone) start_R->retention Retention start_S (S)-3-Octanol start_S->inversion Inversion start_S->retention Retention product_S (S)-3-Chlorooctane inversion->product_S product_R (R)-3-Chlorooctane inversion->product_R retention->product_S retention->product_R

Caption: Synthetic pathways to (R)- and (S)-3-chlorooctane.

troubleshooting_workflow start Initial Synthesis of this compound check_yield Check Yield start->check_yield yield_ok Yield Acceptable check_yield->yield_ok High troubleshoot_yield Troubleshoot Low Yield: - Check for incomplete reaction - Check for side reactions (E2) - Optimize workup check_yield->troubleshoot_yield Low check_ee Check Enantiomeric Excess (e.e.) ee_ok e.e. Acceptable check_ee->ee_ok High troubleshoot_ee Troubleshoot Low e.e.: - Confirm SN2 conditions - Check for SN1/SNi contamination - Verify starting material purity check_ee->troubleshoot_ee Low yield_ok->check_ee final_product Pure Enantiomer of this compound ee_ok->final_product troubleshoot_yield->start troubleshoot_ee->start

Caption: Troubleshooting workflow for stereoselective synthesis.

References

Technical Support Center: Scaling Up 3-Chlorooctane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up reactions involving 3-chlorooctane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and downstream reactions of this compound on a larger scale.

I. Synthesis of this compound from 3-Octanol (B1198278)

The synthesis of this compound from 3-octanol, typically using a chlorinating agent like thionyl chloride (SOCl₂), is a common laboratory procedure. However, scaling up this reaction introduces several challenges that can affect yield, purity, and safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound from 3-octanol using thionyl chloride?

A1: The main challenges include:

  • Exothermic Reaction Control: The reaction is exothermic, and improper heat management at a larger scale can lead to temperature spikes, increasing the formation of side products and posing safety risks.

  • Off-Gas Management: The reaction generates significant amounts of hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases.[1] Efficient and safe off-gas scrubbing is crucial for environmental and operator safety.

  • Side Product Formation: Increased reaction volume can lead to localized high concentrations of reactants and elevated temperatures, promoting side reactions like elimination to form octenes and the formation of dialkyl sulfites.

  • Mixing Efficiency: Ensuring homogenous mixing in a large reactor is critical to maintain consistent temperature and reactant concentrations, thereby minimizing side reactions.

Q2: What are the common side products, and how can their formation be minimized?

A2: The primary side products are octenes (from elimination) and di(octan-3-yl) sulfite.

Side ProductFormation PathwayMitigation Strategy
Octenes (e.g., oct-2-ene, oct-3-ene) E1 or E2 elimination of HCl from this compound, favored by high temperatures.[2][3][4][5][6]Maintain a low reaction temperature (typically 0-10 °C). Use a non-basic solvent to disfavor E2 elimination.
Di(octan-3-yl) sulfite Reaction of 3-octanol with thionyl chloride without a base, or with insufficient base.Use of a scavenger for HCl, such as pyridine (B92270) or triethylamine, can favor the formation of the desired alkyl chloride.

Q3: How should the HCl and SO₂ off-gases be handled at scale?

A3: A robust gas scrubbing system is essential. Typically, a multi-stage scrubber is employed. The first stage often involves a caustic scrubber (e.g., sodium hydroxide (B78521) solution) to neutralize both HCl and SO₂. It is crucial to design the scrubber to handle the maximum gas flow rate and to have a sufficient concentration of the scrubbing agent.[7]

Experimental Protocol: Synthesis of this compound from 3-Octanol (1 Liter Scale)

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
3-Octanol130.231 L (819 g)6.29Ensure dryness.[8]
Thionyl chloride (SOCl₂)118.97535 mL (883 g)7.42Use freshly distilled.
Pyridine79.10508 mL (498 g)6.29Anhydrous.
Diethyl ether74.122 L-Anhydrous.

Procedure:

  • Reactor Setup: A 5 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a gas outlet connected to a caustic scrubber is assembled and flame-dried under a nitrogen atmosphere.

  • Charging the Reactor: The reactor is charged with 3-octanol (1 L) and pyridine (508 mL) in diethyl ether (1 L). The mixture is cooled to 0 °C with stirring.

  • Addition of Thionyl Chloride: Thionyl chloride (535 mL) is added dropwise from the dropping funnel over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12 hours.

  • Work-up: The reaction mixture is cooled back to 0 °C and slowly quenched with 1 L of cold water. The organic layer is separated, washed sequentially with 1 L of 1M HCl, 1 L of saturated sodium bicarbonate solution, and 1 L of brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

Troubleshooting Guide: Synthesis
IssuePossible Cause(s)Recommended Action(s)
Low Yield Incomplete reaction.Increase reaction time or temperature slightly.
Loss of product during work-up.Ensure efficient phase separation and minimize emulsions.
High Levels of Octene Impurities Reaction temperature was too high.Improve cooling efficiency and slow down the addition of thionyl chloride.
Product is Dark in Color Decomposition due to high temperature or presence of impurities.Ensure starting materials are pure and maintain strict temperature control.

II. Purification of this compound

For most applications, especially in drug development, high purity of this compound is essential. Fractional distillation is the most common method for large-scale purification.

Frequently Asked Questions (FAQs)

Q4: What is the most effective method for purifying this compound at a large scale?

A4: Fractional distillation under reduced pressure is the most effective method.[9] This technique allows for the separation of this compound from less volatile impurities (unreacted 3-octanol, dialkyl sulfites) and more volatile impurities (octenes).

Q5: What are the critical parameters for successful fractional distillation of this compound?

A5: Key parameters include:

  • Vacuum Level: A moderate vacuum (e.g., 10-20 mmHg) is typically used to lower the boiling point and prevent thermal decomposition.

  • Column Efficiency: A packed column with a high number of theoretical plates is necessary to achieve good separation of closely boiling impurities.

  • Reflux Ratio: A suitable reflux ratio must be established to optimize the separation efficiency and throughput.

Data Presentation: Physical Properties for Purification
CompoundMolar Mass ( g/mol )Boiling Point (°C) at 760 mmHgBoiling Point (°C) at 20 mmHg (Estimated)
This compound148.67175-177~70-75
3-Octanol130.23175~70-75
Oct-2-ene112.22125< 30
Oct-3-ene112.22122< 30
Troubleshooting Guide: Purification
IssuePossible Cause(s)Recommended Action(s)
Poor Separation of 3-Octanol Insufficient column efficiency.Use a longer packed column or a column with more efficient packing.
Reflux ratio is too low.Increase the reflux ratio.
Product Decomposes in the Reboiler Reboiler temperature is too high.Increase the vacuum to further lower the boiling point.

III. Downstream Reactions: Grignard Reagent Formation

This compound is often used to prepare Grignard reagents for carbon-carbon bond formation. Scaling up this reaction requires strict control over reaction conditions to ensure high yield and minimize side reactions.

Frequently Asked Questions (FAQs)

Q6: What are the main challenges in preparing a Grignard reagent from this compound at scale?

A6: The key challenges are:

  • Initiation: Initiating the Grignard reaction can be sluggish with secondary alkyl chlorides.

  • Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with unreacted this compound to form 5-ethyl-6-propyldecane.

  • Anhydrous Conditions: Maintaining strictly anhydrous conditions in a large reactor is critical, as Grignard reagents are highly reactive with water.

Q7: How can the formation of the Wurtz coupling byproduct be minimized?

A7: To minimize Wurtz coupling:

  • Slow Addition: Add the this compound solution slowly to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.

  • Good Mixing: Ensure efficient stirring to quickly disperse the added this compound and promote its reaction with magnesium.

  • Temperature Control: Maintain a moderate temperature to control the reaction rate.

Experimental Protocol: Grignard Reagent Formation and Reaction with Acetone (B3395972) (1 Mole Scale)

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
This compound148.67148.7 g1.0Anhydrous.
Magnesium Turnings24.3126.7 g1.1Activate before use.
Iodine253.811 crystal-For initiation.
Anhydrous Diethyl Ether74.121.5 L--
Acetone58.0858.1 g1.0Anhydrous.

Procedure:

  • Reactor Setup: A 3 L three-necked flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. All glassware is flame-dried.

  • Magnesium Activation: Magnesium turnings and a crystal of iodine are added to the flask. The flask is gently warmed under a nitrogen stream until the iodine sublimes and coats the magnesium.

  • Initiation: A small amount of the this compound solution in diethyl ether is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Grignard Formation: The remaining this compound solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour.

  • Reaction with Acetone: The Grignard reagent is cooled to 0 °C. A solution of acetone in diethyl ether is added dropwise, maintaining the temperature below 10 °C.

  • Work-up: The reaction is quenched by the slow addition of saturated ammonium (B1175870) chloride solution. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed to yield the crude tertiary alcohol.

Troubleshooting Guide: Grignard Reaction
IssuePossible Cause(s)Recommended Action(s)
Reaction Fails to Initiate Inactive magnesium surface.Use fresh magnesium turnings; try mechanical stirring or adding a small amount of 1,2-dibromoethane.
Wet glassware or solvent.Ensure all equipment and reagents are scrupulously dry.
Low Yield of Grignard Reagent Wurtz coupling side reaction.Slow down the addition of this compound and ensure efficient mixing.

IV. Visualizing Workflows and Relationships

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification 3_Octanol 3-Octanol Reaction Chlorination Reaction 3_Octanol->Reaction SOCl2 Thionyl Chloride SOCl2->Reaction Crude_Product Crude this compound Reaction->Crude_Product Off_Gas HCl/SO2 Off-Gas Reaction->Off_Gas Distillation Fractional Distillation Crude_Product->Distillation Pure_Product Pure this compound Distillation->Pure_Product Impurities Impurities (Octenes, 3-Octanol) Distillation->Impurities

Caption: Workflow for the synthesis and purification of this compound.

Grignard_Troubleshooting Start Grignard Reaction Fails to Initiate Check_Moisture Check for Moisture (Glassware, Solvents) Start->Check_Moisture Dry_System Rigorously Dry System Check_Moisture->Dry_System Moisture Present Check_Mg Check Magnesium Activity Check_Moisture->Check_Mg System is Dry Dry_System->Start Activate_Mg Activate Magnesium (Iodine, Grinding, 1,2-Dibromoethane) Check_Mg->Activate_Mg Mg Inactive Success Reaction Initiates Check_Mg->Success Mg Active Activate_Mg->Start

Caption: Troubleshooting logic for Grignard reaction initiation failure.

References

Troubleshooting peak tailing in GC analysis of 3-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for common issues encountered during the Gas Chromatography (GC) analysis of 3-Chlorooctane, with a specific focus on resolving peak tailing to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC analysis?

A1: In an ideal GC chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This phenomenon is problematic as it can decrease the resolution between adjacent peaks, complicate peak integration, and ultimately compromise the accuracy and precision of quantitative analysis.[2][3]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for a halogenated hydrocarbon like this compound can stem from several sources. The primary causes are typically unwanted chemical interactions with "active sites" within the GC system or sub-optimal analytical conditions.[1][4] Key factors include:

  • Active Sites: These are reactive surfaces in the sample flow path, such as the inlet liner, the front of the GC column, or metal surfaces in the injector or detector.[1][5] Polar or active compounds can interact with these sites, causing some molecules to be retained longer than others, resulting in a tail.[4]

  • Column Issues: Contamination at the head of the column or degradation of the stationary phase can lead to poor peak shape.[1][6]

  • Improper Method Parameters: An incorrect inlet temperature, a slow oven temperature ramp, or an inappropriate carrier gas flow rate can cause band broadening and peak tailing.[1]

  • System Contamination: Residue from previous analyses, especially when using halogenated solvents, can create active sites. For example, the decomposition of halogenated compounds on hot metal surfaces in the system can lead to the formation of metal halides, which cause analytes to adsorb and then release slowly, causing tailing.[7][8][9]

Q3: How can I quickly diagnose the source of peak tailing?

A3: A systematic approach is the most effective way to diagnose the problem. A key first step is to observe which peaks are tailing.[6][10]

  • If all peaks in the chromatogram are tailing: The issue is likely physical or mechanical. This points towards a problem with the flow path, such as a poorly cut column, improper column installation, or a leak.[4][6][11]

  • If only this compound and other specific peaks are tailing: The cause is more likely chemical. This suggests an interaction between your analyte and active sites in the system, column contamination, or an issue with your method parameters.[4][12]

Troubleshooting Guides

Guide 1: Initial System Checks and Inlet Maintenance

Q: My peaks started tailing suddenly. What is the first thing I should check?

A: Sudden peak tailing often points to contamination in the inlet.[13] The inlet is where the sample is introduced and vaporized, making it a common area for residue to build up. Performing routine inlet maintenance is the easiest and most common fix.

Experimental Protocol: Inlet Maintenance (Replacing Septum and Liner)

  • Cool Down: Lower the temperatures of the inlet and oven and wait for them to cool completely. Turn off the carrier gas flow at the instrument.

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum using forceps and replace it with a new one. Be careful not to overtighten the nut upon reassembly.

  • Remove Liner: Carefully remove the inlet liner, which may require a specific tool depending on your instrument.

  • Install New Liner: Insert a new, deactivated liner of the same type. Ensure any O-rings are correctly seated and in good condition.

  • Reassemble: Reassemble the inlet components in the reverse order.

  • Leak Check: Restore the carrier gas flow and perform a thorough leak check around the septum nut and other fittings using an electronic leak detector.[1]

Guide 2: Diagnosing and Resolving Column-Related Issues

Q: I've performed inlet maintenance, but the peak tailing persists. Could the column be the problem?

A: Yes, the column is a major potential source of peak tailing.[1] The issue could be physical damage, contamination at the head of the column, or degradation of the stationary phase.

Troubleshooting Steps:

  • Check Column Installation: An improperly installed column can create unswept (dead) volumes or turbulence in the flow path, causing all peaks to tail.[6][11] Ensure the column is cut perfectly flat (a 90° angle) and is installed at the correct depth in both the inlet and detector, according to the manufacturer's instructions.[2][11]

  • Trim the Column: The front section of the column is most susceptible to contamination from non-volatile sample residues. Trimming this section can often restore peak shape.[14]

Experimental Protocol: Trimming the GC Column

  • Prepare: After cooling the system and turning off gases, carefully remove the column from the inlet.

  • Cut: Using a ceramic scoring wafer or a specialized column cutting tool, score the column about 10-20 cm from the inlet end.[2][14]

  • Break: Gently snap the column at the score to produce a clean, square cut.

  • Inspect: Examine the cut under magnification to ensure it is clean, with no jagged edges or shards.[2] A poor cut can itself be a cause of peak tailing.[6]

  • Reinstall: Reinstall the column in the inlet, ensuring the correct insertion depth. Perform a leak check.

Q: When should I consider replacing the column entirely?

A: If inlet maintenance and column trimming do not resolve the issue, the stationary phase may be irreversibly damaged or contaminated. This can happen due to prolonged exposure to oxygen at high temperatures (from a leak) or injection of highly aggressive samples.[1] In this case, replacing the column is the best solution.

Guide 3: Optimizing GC Method Parameters

Q: Can my GC method settings be the cause of peak tailing for this compound?

A: Absolutely. Sub-optimal method parameters can significantly impact peak shape. For a semi-volatile compound like this compound, several parameters are critical.

Troubleshooting Steps:

  • Check Inlet Temperature: If the inlet temperature is too low, this compound may not vaporize completely or quickly enough, leading to a slow transfer to the column and a tailing peak.[1] Consider increasing the inlet temperature in 10-20°C increments.

  • Lower Initial Oven Temperature: A common technique to achieve sharp peaks for early-eluting compounds is "analyte focusing."[15] If your initial oven temperature is too high, the analyte may not condense in a tight band at the head of the column. Try lowering the initial oven temperature to 10-20°C below the boiling point of your sample solvent.[12][13]

  • Evaluate Solvent and Phase Polarity: A mismatch between the polarity of your sample solvent and the column's stationary phase can cause poor peak shape.[13] this compound is a relatively non-polar compound. Using a non-polar stationary phase (like a 5% phenyl-methylpolysiloxane) is a good starting point, as "like dissolves like."[16][17]

  • Review Injection Technique: If using a splitless injection, ensure the purge valve activation time is set correctly. If the solvent is not purged from the inlet quickly enough after injection, it can bleed slowly onto the column, creating the appearance of a tailing solvent peak and distorting nearby analyte peaks.[6][14]

Data Presentation

The following table summarizes the potential impact of key GC parameters on peak tailing for this compound.

ParameterSub-Optimal ConditionPotential Effect on Peak ShapeRecommended Action
Inlet Temperature Too LowIncomplete/slow vaporizationIncrease temperature by 10-20°C
Initial Oven Temp. Too HighPoor analyte focusingDecrease temperature to 10-20°C below solvent boiling point[13]
Carrier Gas Flow Too LowIncreased band broadeningOptimize for column dimensions (e.g., ~1-2 mL/min for 0.25mm ID)
Injection Volume Too HighColumn overloadDecrease injection volume or dilute the sample
Split Ratio Too Low (Split Injection)Inefficient sample transfer, inlet overloadIncrease split ratio (e.g., 20:1 or higher)[13]
Splitless Purge Time Too LongSolvent slowly bleeds into columnOptimize purge activation time to vent solvent after sample transfer

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.

G start Peak Tailing Observed for this compound q1 Which peaks are tailing? start->q1 all_peaks All Peaks Tailing q1->all_peaks All some_peaks Only Specific Peaks Tailing q1->some_peaks Specific check_install 1. Check Column Installation (Cut & Depth) 2. Perform Leak Check all_peaks->check_install inlet_maint 1. Perform Inlet Maintenance (Replace Liner & Septum) some_peaks->inlet_maint q2 Problem Solved? check_install->q2 inlet_maint->q2 trim_col 2. Trim 10-20cm from Column Inlet q2->trim_col No end_good Analysis Optimized q2->end_good Yes q3 Problem Solved? trim_col->q3 check_method 3. Review Method Parameters - Inlet/Oven Temp - Flow Rate - Solvent/Phase Polarity q3->check_method No q3->end_good Yes q4 Problem Solved? check_method->q4 replace_col 4. Consider Column Damage or System Contamination. Replace Column. q4->replace_col No q4->end_good Yes

References

Enhancing the stability of 3-Chlorooctane for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 3-chlorooctane during long-term storage. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of this compound under optimal conditions?

Q2: What are the primary degradation pathways for this compound during storage?

A2: The main degradation pathways for this compound involve nucleophilic substitution (hydrolysis), elimination (dehydrochlorination), and free-radical autoxidation. These pathways can be initiated or accelerated by factors such as moisture, heat, light, and the presence of oxygen or other reactive species.

Q3: What are the likely degradation products of this compound?

A3: Based on the primary degradation pathways, the likely degradation products include:

  • From Hydrolysis: 3-Octanol (B1198278) and hydrochloric acid.

  • From Elimination: A mixture of octene isomers (primarily cis- and trans-3-octene, and 2-octene) and hydrochloric acid.

  • From Autoxidation: Hydroperoxides, which can further decompose into various carbonyl compounds (ketones, aldehydes) and other oxidized species.

Q4: How does temperature affect the stability of this compound?

A4: Elevated temperatures significantly accelerate the rates of all degradation pathways, including hydrolysis, elimination, and radical formation. It is crucial to store this compound at refrigerated temperatures (2-8°C) to minimize degradation.

Q5: Is this compound sensitive to light?

A5: Yes, exposure to UV light can promote the homolytic cleavage of the carbon-chlorine bond, initiating free-radical chain reactions. This can lead to the formation of various degradation products. To mitigate this, this compound should always be stored in amber glass vials or in the dark.

Troubleshooting Guides

Issue 1: Appearance of a New Peak in GC-MS Analysis, Suspected to be 3-Octanol
  • Possible Cause: Hydrolysis due to the presence of moisture. The partially positive carbon atom in the C-Cl bond is susceptible to nucleophilic attack by water.

  • Troubleshooting Steps:

    • Verify Moisture Contamination: Check if the storage container was properly sealed. Review handling procedures to ensure the compound was not exposed to atmospheric moisture.

    • Inert Atmosphere Storage: For future storage, ensure the vial is purged with an inert gas (e.g., argon or nitrogen) before sealing to displace any moisture-laden air.

    • Use of Desiccants: Store vials within a desiccator to provide an additional layer of protection against moisture ingress.

    • Solvent Purity: Ensure that any solvents used to prepare solutions of this compound are anhydrous.

Issue 2: GC-MS Analysis Shows the Presence of Octene Isomers
  • Possible Cause: Elimination (dehydrochlorination) reaction, which can be catalyzed by basic residues or heat. This reaction results in the formation of a double bond.

  • Troubleshooting Steps:

    • Check for Basic Contaminants: Ensure all glassware and storage containers are thoroughly cleaned and free of any basic residues (e.g., from cleaning agents).

    • Avoid Basic Conditions: Do not store this compound in proximity to alkaline substances such as amines or hydroxides.

    • Temperature Control: Strictly adhere to refrigerated storage conditions, as heat can promote elimination reactions.

    • Consider an Acid Scavenger: For very long-term storage or if the presence of acidic byproducts from hydrolysis is also a concern (as HCl can catalyze further degradation), the addition of a neutral acid scavenger, such as a small amount of an epoxide, could be considered. However, this should be carefully evaluated for compatibility with the intended application.

Issue 3: Gradual Decrease in Purity Over Time with No Single, Identifiable Degradation Product
  • Possible Cause: Free-radical mediated autoxidation, initiated by light or trace metal impurities and propagated by oxygen. This process can lead to a complex mixture of degradation products.

  • Troubleshooting Steps:

    • Oxygen Exclusion: Purge the container with an inert gas (argon or nitrogen) before sealing. For frequently accessed samples, use a vial with a PTFE-lined septum to allow for withdrawal without introducing significant amounts of air.

    • Light Protection: Store in amber glass vials or completely shielded from light.

    • Consider a Radical Inhibitor: For bulk, long-term storage where feasible, the addition of a radical inhibitor like butylated hydroxytoluene (BHT) at a low concentration (e.g., 10-100 ppm) can be effective.[1][2][3][4] The suitability of BHT must be confirmed for the specific downstream application.

Data Presentation

Table 1: Factors Influencing the Stability of this compound and Mitigation Strategies

FactorEffect on StabilityMitigation Strategy
Temperature Accelerates hydrolysis, elimination, and radical reactions.Store at 2-8°C. Avoid repeated freeze-thaw cycles.
Light (UV) Initiates free-radical chain reactions via homolytic cleavage of the C-Cl bond.Store in amber glass vials or in a dark environment.
Moisture Acts as a nucleophile, causing slow hydrolysis to 3-octanol and HCl.Store in tightly sealed containers (e.g., with PTFE-lined caps). Handle under an inert, dry atmosphere.
Oxygen Participates in and propagates free-radical autoxidation pathways.Purge container with an inert gas (argon or nitrogen) before sealing.
Bases/Acids Strong bases promote elimination to form octenes. Acidic byproducts (HCl) can catalyze further degradation.Ensure storage containers are clean and free of residues. Store separately from strong acids and bases.

Table 2: Potential Degradation Products and Analytical Observations

Degradation PathwayMajor ProductsTypical Analytical Signature (GC-MS)
Hydrolysis 3-Octanol, HClAppearance of a peak corresponding to the mass spectrum of 3-octanol.
Elimination Octene isomers, HClAppearance of one or more peaks with mass spectra consistent with octenes.
Autoxidation Hydroperoxides, ketones, aldehydesBroadening of the baseline, appearance of multiple small, unidentified peaks.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under elevated temperature conditions to predict its long-term stability.

Methodology:

  • Sample Preparation: Aliquot 1 mL of high-purity this compound into several 2 mL amber glass vials with PTFE-lined screw caps. Purge each vial with argon for 30 seconds before sealing.

  • Initial Analysis (Time Zero): Analyze one vial immediately to establish the initial purity and impurity profile using the GC-MS method outlined in Protocol 2.

  • Storage Conditions: Place the remaining vials in a stability chamber maintained at 40°C ± 2°C.

  • Time Points: Withdraw one vial for analysis at predefined time points (e.g., 2, 4, 8, and 12 weeks).

  • Analysis: At each time point, allow the vial to cool to room temperature and analyze the contents by GC-MS.

  • Data Evaluation: Quantify the peak area of this compound and any new impurity peaks. A significant change is typically defined as a >5% loss of the parent compound or the appearance of any single impurity at >0.5%.

Protocol 2: GC-MS Method for Purity Assessment of this compound

Objective: To separate and quantify this compound and its primary degradation products (3-octanol and octene isomers).

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Scan Range: 40-300 m/z.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 100 µg/mL.

Mandatory Visualizations

start This compound (Stored Sample) hydrolysis Hydrolysis (SN1/SN2) start->hydrolysis Moisture elimination Elimination (E1/E2) start->elimination Heat / Base autoxidation Autoxidation (Free Radical) start->autoxidation O2 / Light product_alcohol 3-Octanol + HCl hydrolysis->product_alcohol product_alkene Octene Isomers + HCl elimination->product_alkene product_oxidized Hydroperoxides, Ketones, Aldehydes autoxidation->product_oxidized

Caption: Primary degradation pathways of this compound.

cluster_timepoints At Each Time Point (e.g., 2, 4, 8, 12 weeks) start Start: High-Purity This compound Sample prep Aliquot into Amber Vials & Purge with Inert Gas start->prep t0 Analyze Time-Zero Sample (GC-MS, Protocol 2) prep->t0 storage Store Vials under Accelerated Conditions (e.g., 40°C) prep->storage withdraw Withdraw One Vial storage->withdraw analyze Analyze Sample (GC-MS, Protocol 2) withdraw->analyze compare Compare Purity & Impurity Profile to Time-Zero Data analyze->compare end End: Determine Stability & Estimate Shelf Life compare->end

Caption: Experimental workflow for an accelerated stability study.

start Purity of this compound Decreasing? id_impurity Identify Major Impurity by GC-MS start->id_impurity Yes no_impurity No specific impurity identified. Review analytical method and storage conditions. start->no_impurity No is_alcohol Is it 3-Octanol? id_impurity->is_alcohol cause_hydrolysis Cause: Moisture Contamination is_alcohol->cause_hydrolysis Yes is_alkene Is it an Octene isomer? is_alcohol->is_alkene No solution_hydrolysis Solution: Use inert atmosphere, dry solvents, and proper seals. cause_hydrolysis->solution_hydrolysis cause_elimination Cause: Heat or Basic Residues is_alkene->cause_elimination Yes is_multiple Multiple Small Peaks? is_alkene->is_multiple No solution_elimination Solution: Ensure strict temperature control and use clean, neutral glassware. cause_elimination->solution_elimination cause_autoxidation Cause: Oxygen/Light Exposure is_multiple->cause_autoxidation Yes is_multiple->no_impurity No solution_autoxidation Solution: Store under inert gas and protect from light. Consider adding a radical inhibitor. cause_autoxidation->solution_autoxidation

Caption: Troubleshooting guide for this compound degradation.

References

Technical Support Center: Overcoming Low Reactivity of 3-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with 3-chlorooctane in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often unreactive in nucleophilic substitution reactions?

A1: this compound is a secondary alkyl chloride. Its reactivity is hampered by a combination of factors:

  • Steric Hindrance: The chlorine atom is attached to a secondary carbon, which is bonded to two other carbon atoms (an ethyl and a pentyl group). This bulkiness hinders the backside attack required for an S(_N)2 reaction mechanism.[1][2][3]

  • Leaving Group Ability: The chloride ion (Cl

    ^-
    ) is a reasonably good leaving group, but it is less effective than bromide (Br
    ^-
    ) or iodide (I
    ^-
    ). The carbon-chlorine bond is stronger than carbon-bromine or carbon-iodine bonds, making it harder to break.[4]

  • Competing Elimination Reactions: With strong bases, the E2 (elimination) reaction can compete with or even dominate over the S(N)2 (substitution) reaction, leading to the formation of octenes instead of the desired substitution product. This is a common issue with secondary halides.[5][6]

Q2: Under what conditions might this compound favor an S(_N)1 reaction?

A2: While less common for secondary chlorides compared to tertiary ones, an S(_N)1 pathway can be favored under specific conditions that stabilize the intermediate secondary carbocation. These include:

  • Polar Protic Solvents: Solvents like water, ethanol, or acetic acid can stabilize the carbocation intermediate through solvation.[7]

  • Weak Nucleophiles: Using a weak nucleophile (which is often the solvent itself in solvolysis reactions) disfavors the bimolecular S(_N)2 mechanism.

  • Elevated Temperatures: Higher temperatures can provide the energy needed for the initial, rate-determining step of C-Cl bond cleavage.

It is important to note that S(_N)1 reactions with secondary halides are often slow and can be accompanied by rearrangement and elimination side products.

Q3: How can I increase the reactivity of this compound for a desired substitution reaction?

A3: Several strategies can be employed:

  • Finkelstein Reaction: Convert the this compound to 3-iodooctane by reacting it with sodium iodide in acetone. The iodide is a much better leaving group, making the resulting alkyl iodide significantly more reactive in subsequent S(_N)2 reactions.[8][9][10]

  • Phase-Transfer Catalysis (PTC): For reactions involving a water-soluble nucleophile and an organic-soluble substrate like this compound, a phase-transfer catalyst can shuttle the nucleophile into the organic phase to facilitate the reaction. This is particularly effective for nucleophiles like cyanide (CN

    ^-
    ).[11][12]

  • Choice of Solvent: For S(N)2 reactions, using a polar aprotic solvent such as acetone, DMF, or DMSO can enhance the nucleophilicity of the attacking species and accelerate the reaction rate.

  • Temperature Control: While higher temperatures can increase reaction rates, they can also favor elimination. Careful optimization of the reaction temperature is crucial. Lowering the temperature generally favors substitution over elimination.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or very slow reaction Inherently low reactivity of the secondary chloride.Convert this compound to 3-iodooctane using the Finkelstein reaction (see Protocol 1). The resulting 3-iodooctane will be much more reactive.
Poor nucleophile.Use a stronger, less sterically hindered nucleophile. For S(N)2 reactions, nucleophilicity generally increases with negative charge and decreases with increasing solvation in protic solvents.
Inappropriate solvent.For S(_N)2 reactions, switch to a polar aprotic solvent (e.g., acetone, DMF, DMSO) to enhance nucleophile reactivity. For S(_N)1 reactions, use a polar protic solvent (e.g., ethanol, water) to stabilize the carbocation intermediate.[7]
Low yield of substitution product, significant amount of alkene byproduct Competing E2 elimination reaction.This is common with strong, sterically hindered bases. Use a less hindered, more nucleophilic base. Lowering the reaction temperature can also favor substitution over elimination.[5] In a Williamson ether synthesis, if using a secondary halide like this compound, pair it with the desired alkoxide. If possible, redesign the synthesis to use a primary halide and the corresponding secondary alkoxide.[6][13][14]
Reaction with an aqueous nucleophile is not proceeding Phase incompatibility between the aqueous nucleophile and the organic substrate.Employ a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide) to transport the nucleophile into the organic phase where it can react with this compound (see Protocol 3).[12]
Reaction is not reproducible Impurities in starting materials or solvent (e.g., water).Ensure all reactants and solvents are pure and anhydrous, especially for reactions sensitive to moisture.
Inconsistent reaction temperature.Use a reliable heating mantle with a temperature controller and monitor the internal reaction temperature.

Quantitative Data for Analogous Secondary Alkyl Halides

Disclaimer: The following data is for secondary alkyl halides analogous to this compound and is provided for comparative purposes to illustrate general reactivity trends.

Table 1: Relative Rates of S(_N)2 Reactions for Different Halides

SubstrateLeaving GroupNucleophileSolventRelative Rate
2-ChlorobutaneCl
^-
I
^-
Acetone1
2-BromobutaneBr
^-
I
^-
Acetone50
2-IodobutaneI
^-
I
^-
Acetone200

This data illustrates the superior leaving group ability of bromide and iodide compared to chloride in S(_N)2 reactions.

Table 2: Product Distribution in Williamson Ether Synthesis with a Secondary Halide

Alkyl HalideAlkoxideTemperatureS(_N)2 Product (Ether) YieldE2 Product (Alkene) Yield
2-BromopropaneSodium Ethoxide25°C~20%~80%
2-BromopropaneSodium Ethoxide55°C~15%~85%

This data highlights the prevalence of the competing E2 elimination reaction in the Williamson ether synthesis with secondary halides, which is exacerbated at higher temperatures.[5]

Experimental Protocols

Protocol 1: Finkelstein Reaction - Conversion of this compound to 3-Iodooctane

Objective: To replace the chlorine atom of this compound with iodine to produce a more reactive alkyl halide for subsequent substitution reactions.

Materials:

  • This compound

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diatomaceous earth (e.g., Celite®)

  • Sodium thiosulfate (B1220275) (Na(_2)S(_2)O(_3)), 5% aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, Büchner funnel, rotary evaporator.

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.5 equivalents) and anhydrous acetone.

  • Stir the mixture to dissolve the sodium iodide.

  • Add this compound (1.0 equivalent) to the flask.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate (NaCl) indicates the reaction is proceeding.[8]

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the precipitated sodium chloride.

  • Concentrate the filtrate using a rotary evaporator to remove most of the acetone.

  • Dilute the residue with diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 5% aqueous sodium thiosulfate solution to remove any residual iodine, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-iodooctane.

  • The product can be further purified by vacuum distillation if necessary.

Protocol 2: Williamson Ether Synthesis with 3-Iodooctane

Objective: To synthesize an ether from 3-iodooctane and a primary alkoxide.

Materials:

  • 3-Iodooctane (prepared from Protocol 1)

  • Sodium methoxide (B1231860) (NaOMe) or prepare from sodium metal and anhydrous methanol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, separatory funnel, rotary evaporator.

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add sodium methoxide (1.2 equivalents) and anhydrous DMF.

  • Cool the mixture in an ice bath.

  • Add a solution of 3-iodooctane (1.0 equivalent) in a small amount of anhydrous DMF dropwise to the stirred alkoxide solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 3: Phase-Transfer Catalyzed Cyanation of this compound

Objective: To synthesize 3-cyanooctane from this compound using a phase-transfer catalyst.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (B28343)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel.

Procedure:

  • In a round-bottom flask, prepare a solution of sodium cyanide (1.5 equivalents) in water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Add this compound (1.0 equivalent) dissolved in toluene.

  • Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05 equivalents).

  • Heat the biphasic mixture to 80-90°C with vigorous stirring for 6-12 hours.

  • Monitor the reaction progress by GC analysis of the organic layer.

  • After the reaction is complete, cool the mixture to room temperature and transfer to a separatory funnel.

  • Separate the aqueous and organic layers.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • Purify the resulting 3-cyanooctane by vacuum distillation.

Visualizations

SN2_Reaction_Pathway Reactants Nucleophile (Nu⁻) + this compound TS Transition State [Nu---C---Cl]⁻ Reactants->TS Backside Attack Products Substitution Product + Cl⁻ TS->Products Inversion of Stereochemistry Finkelstein_Reaction_Workflow cluster_0 Finkelstein Reaction cluster_1 Subsequent SN2 Reaction Start This compound + NaI in Acetone Reflux Heat to Reflux (12-24h) Start->Reflux Precipitate NaCl Precipitates Reflux->Precipitate Workup Filtration & Workup Reflux->Workup Product 3-Iodooctane Workup->Product SN2_Reactants 3-Iodooctane + Nucleophile Product->SN2_Reactants Increased Reactivity SN2_Reaction SN2 Reaction (Enhanced Rate) SN2_Reactants->SN2_Reaction Final_Product Desired Product SN2_Reaction->Final_Product Troubleshooting_Logic Start Low Reactivity of this compound Check_Reaction Is the reaction SN2 or SN1? Start->Check_Reaction SN2_Path SN2 Conditions Check_Reaction->SN2_Path SN2 SN1_Path SN1 Conditions Check_Reaction->SN1_Path SN1 SN2_Solution1 Convert to 3-Iodooctane (Finkelstein Reaction) SN2_Path->SN2_Solution1 SN2_Solution2 Use Phase-Transfer Catalyst (for biphasic reactions) SN2_Path->SN2_Solution2 SN2_Solution3 Use Polar Aprotic Solvent (e.g., DMSO, DMF) SN2_Path->SN2_Solution3 SN1_Solution Use Polar Protic Solvent & Weak Nucleophile SN1_Path->SN1_Solution Check_Elimination Significant Alkene Byproduct? SN2_Solution1->Check_Elimination SN2_Solution2->Check_Elimination SN2_Solution3->Check_Elimination SN1_Solution->Check_Elimination Elimination_Solution Lower Temperature & Use Less Hindered Base Check_Elimination->Elimination_Solution Yes Success Improved Reactivity Check_Elimination->Success No Elimination_Solution->Success

References

Technical Support Center: Purification of 3-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-chlorooctane from its isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities found with this compound?

A1: During the synthesis of this compound, particularly from 3-octanol, the most common impurities are other positional isomers of chlorooctane, such as 1-chlorooctane, 2-chlorooctane (B146373), and 4-chlorooctane (B1617971). Depending on the synthetic route, unreacted starting materials or elimination byproducts (octenes) may also be present.[1][2][3]

Q2: Can fractional distillation effectively separate this compound from its positional isomers?

A2: Fractional distillation separates compounds based on differences in their boiling points.[4] Positional isomers of chlorooctane have distinct, albeit similar, boiling points, making separation by fractional distillation feasible. However, achieving high purity requires a highly efficient fractionating column and careful control of the distillation rate. The closer the boiling points of the isomers, the more challenging the separation.

Q3: Can fractional distillation separate the stereoisomers (R/S enantiomers) of this compound?

A3: No, fractional distillation cannot separate enantiomers.[5] Enantiomers have identical physical properties, including boiling points, and therefore cannot be resolved by this technique.[5] To separate enantiomers, a chiral separation method, such as chiral chromatography, is required.

Q4: What is the most effective method for separating all isomeric impurities, including stereoisomers?

A4: For comprehensive separation of both positional isomers and stereoisomers, preparative chromatography is the most effective method.[6] Preparative Gas Chromatography (GC) can separate volatile positional isomers with high resolution.[7][8] For separating enantiomers, a chiral stationary phase is necessary, which can be employed in either preparative Gas Chromatography or High-Performance Liquid Chromatography (HPLC).[5][9]

Q5: My final product shows signs of degradation. What could be the cause?

A5: Alkyl halides can be susceptible to degradation, especially at elevated temperatures required for distillation. This can lead to the formation of elimination products (alkenes) and hydrogen chloride. If performing distillation, using a vacuum can lower the required temperature and minimize degradation. For chromatography, ensuring the stationary phase is compatible and inert is crucial.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation (Overlapping Fractions) 1. Inefficient fractionating column.2. Distillation rate is too fast.3. Unstable heat source.1. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates.[4]2. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady collection rate of 1-2 drops per second is ideal.3. Use a heating mantle with a stirrer and a temperature controller to ensure smooth, even boiling.
Temperature Fluctuations at the Thermometer 1. Uneven boiling (bumping).2. Condensate ring has not reached the thermometer bulb.1. Add boiling chips or use a magnetic stirrer to ensure smooth boiling.2. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.[4] If the condensate ring stops rising, you may need to slightly increase the heat or insulate the column with glass wool or aluminum foil.[4]
Low Recovery of this compound 1. Significant hold-up in the fractionating column.2. Product loss due to leaks in the apparatus.1. Choose a column appropriate for the scale of your distillation to minimize the amount of liquid adhering to the column packing.2. Ensure all ground glass joints are properly sealed.[10] Using joint grease (if compatible) or PTFE sleeves can prevent vapor loss. Check that all clamps are secure.[10]
Preparative Chromatography (GC/HPLC)
Problem Possible Cause(s) Troubleshooting Steps
Poor Resolution of Isomeric Peaks 1. Inappropriate stationary phase.2. Suboptimal temperature program (GC) or mobile phase composition (HPLC).3. Column overloading.1. For positional isomers, a non-polar or mid-polarity column (e.g., VF-624ms for GC) is often effective.[11] For enantiomers, a chiral stationary phase is required.[9]2. GC: Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks. HPLC: Perform method development by systematically varying the mobile phase composition to find the optimal selectivity for your isomers.[9]3. Reduce the injection volume or the concentration of the sample. Overloading leads to broad, tailing peaks that are difficult to resolve.[12]
Peak Tailing 1. Active sites on the column.2. Sample degradation on the column.1. Use a highly inert column. For GC, deactivating the injection port liner can also help.2. Ensure the analysis temperature (GC) or mobile phase pH (HPLC) is not causing the this compound to degrade.
No Peaks Detected 1. No sample reaching the detector.2. Detector is not turned on or is malfunctioning.1. Check for leaks in the system from the injector to the detector. Ensure the syringe is dispensing the sample correctly.2. Verify that the detector is on and that the parameters are set correctly for your analysis.

Data Presentation

Boiling Points of Chlorooctane Isomers

The separation of chlorooctane isomers by fractional distillation relies on the differences in their boiling points. The table below summarizes the reported boiling points for the primary positional isomers.

IsomerCAS NumberBoiling Point (°C at 760 mmHg)
1-Chlorooctane111-85-3~182-183 °C[13][14][15]
2-Chlorooctane628-61-5~172-178 °C[16][17]
This compound 1117-79-9 ~173 °C [18][19]
4-Chlorooctane999-07-5~173 °C[20]

Note: The boiling points of this compound and 4-chlorooctane are very similar, making their separation by fractional distillation extremely challenging and likely requiring a highly efficient column.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol outlines the general procedure for separating this compound from its lower and higher boiling point isomers.

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • Heating mantle with magnetic stirrer and controller

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips or magnetic stir bar

  • Clamps and stands

  • Glass wool or aluminum foil for insulation (optional)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are secure. Place the thermometer bulb just below the level of the condenser side arm.[4]

  • Charging the Flask: Charge the round-bottom flask with the crude this compound mixture and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently. Turn on the cooling water to the condenser, ensuring water flows in at the bottom and out at the top.[10]

  • Equilibration: Observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heat so that the ring of condensing vapor rises slowly.[4] Insulate the column if necessary to prevent heat loss.

  • Collecting Fractions:

    • Fraction 1 (Foreshot): Collect the first few milliliters of distillate that come over at a lower temperature. This fraction will contain the most volatile impurities.

    • Fraction 2 (Intermediate): As the temperature stabilizes near the boiling point of the lowest-boiling chlorooctane isomer (e.g., 2-chlorooctane), begin collecting this fraction in a new, clean receiving flask.

    • Fraction 3 (Product): When the temperature begins to rise and then stabilizes at the boiling point of this compound (~173 °C), switch to a new receiving flask to collect the target compound.

    • Fraction 4 (Higher Boiling): If the temperature rises again, indicating a higher-boiling impurity (e.g., 1-chlorooctane), collect this in a separate flask.

  • Shutdown: Stop the distillation before the distilling flask runs dry. Turn off the heat and allow the apparatus to cool completely before disassembling.

  • Analysis: Analyze the purity of each collected fraction using an appropriate analytical technique, such as Gas Chromatography (GC), to determine the success of the separation.

Protocol 2: Purification by Preparative Gas Chromatography (GC)

This protocol provides a general framework for purifying this compound using preparative GC. Specific parameters will need to be optimized for the instrument and column used.

Materials:

  • Crude this compound mixture, dissolved in a suitable volatile solvent (e.g., hexane)

  • Preparative Gas Chromatograph with an appropriate detector (e.g., Thermal Conductivity Detector - TCD)

  • Preparative GC column (e.g., a non-polar or intermediate-polarity phase)

  • High-purity carrier gas (e.g., Helium, Nitrogen)

  • Collection traps/vials

Procedure:

  • Method Development (Analytical Scale): First, develop an analytical GC method to achieve baseline separation of this compound from its isomeric impurities. This involves optimizing:

    • Temperature Program: Start with an initial oven temperature below the boiling point of the most volatile component and ramp up at a controlled rate (e.g., 5-10 °C/min) to a final temperature that ensures all components elute.

    • Carrier Gas Flow Rate: Optimize for the best resolution.

    • Injector and Detector Temperatures: Set high enough to ensure rapid vaporization of the sample and prevent condensation, respectively.[21]

  • Scale-Up to Preparative GC:

    • Install the preparative column in the GC.

    • Adjust the flow rates and temperature program for the larger column diameter.

    • Set up the collection system according to the instrument's manual.

  • Sample Injection: Inject a larger volume of the concentrated crude mixture onto the preparative column. Be careful not to overload the column, as this will compromise separation.[21]

  • Fraction Collection: Monitor the chromatogram in real-time. As the peak corresponding to this compound begins to elute, activate the collection system to divert the column effluent into a cooled collection trap.

  • Repetitive Injections: Repeat the injection and collection cycle multiple times to accumulate the desired amount of purified product.

  • Product Recovery and Analysis: Combine the contents from the collection trap. Confirm the purity of the collected this compound using analytical GC.

Mandatory Visualization

G cluster_0 Purification Workflow: Fractional Distillation A 1. Assemble Distillation Apparatus B 2. Charge Flask with Crude this compound A->B C 3. Heat and Equilibrate Column B->C D 4. Collect Low-Boiling Impurity Fraction C->D E 5. Collect Pure This compound Fraction (at stable BP) D->E F 6. Collect High-Boiling Impurity Fraction E->F G 7. Analyze Fractions (e.g., by GC) F->G

Caption: Workflow for the purification of this compound using fractional distillation.

G cluster_1 Purification Workflow: Preparative Gas Chromatography A 1. Develop Analytical GC Method B 2. Scale Up Method to Preparative System A->B C 3. Inject Crude Sample B->C D 4. Monitor Elution and Collect this compound Peak C->D E 5. Repeat Injections to Accumulate Product D->E F 6. Analyze Purity of Collected Product E->F

Caption: Workflow for the purification of this compound using preparative GC.

References

Best practices for handling and storing 3-Chlorooctane safely

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 3-Chlorooctane.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a combustible liquid.[1] It may be fatal if swallowed and enters the airways.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Upon combustion, it can produce hazardous decomposition products, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.

Q2: What are the immediate first aid measures in case of exposure to this compound?

A2:

  • If inhaled: Move the person to fresh air.

  • In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with water or shower.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. There is a risk of aspiration, which can lead to pulmonary failure.[1]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: To ensure safety, the following PPE is recommended:

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Handle with chemically resistant gloves. Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: Use a respirator when vapors or aerosols are generated.

Q4: How should I properly store this compound?

A4: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[2] Keep it away from heat, sparks, open flames, and hot surfaces.[1][2] It should be stored locked up or in an area accessible only to qualified or authorized personnel.[1]

Q5: What materials are incompatible with this compound?

A5: Avoid contact with strong oxidizing agents and strong bases, as violent reactions are possible.[1]

Q6: What should I do in the event of a this compound spill?

A6: In case of a spill, ensure adequate ventilation and remove all sources of ignition.[1][3] Absorb the spill with an inert material, such as dry sand or earth, and place it into a chemical waste container for disposal.[3] Do not let the product enter drains.[1]

Quantitative Data

PropertyValue
Molecular Formula C₈H₁₇Cl
Molecular Weight 148.67 g/mol
CAS Number 1117-79-9
Boiling Point 173.4 °C at 760 mmHg
Density 0.862 g/cm³
Flash Point 52.5 °C
Vapor Pressure 1.69 mmHg at 25°C

Experimental Protocol: General Procedure for Nucleophilic Substitution

This is a representative protocol for a nucleophilic substitution reaction using a secondary alkyl halide like this compound. Researchers should adapt and optimize this procedure for their specific nucleophile and reaction conditions.

Objective: To replace the chlorine atom in this compound with a nucleophile (e.g., an azide, cyanide, or hydroxyl group).

Materials:

  • This compound

  • Selected Nucleophile (e.g., sodium azide)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Appropriate work-up and purification supplies (e.g., solvents for extraction, silica (B1680970) gel for chromatography)

Procedure:

  • Reaction Setup: In a fume hood, add this compound and a stoichiometric excess of the nucleophile to a dry round-bottom flask containing a magnetic stir bar.

  • Solvent Addition: Add a suitable volume of anhydrous DMF to dissolve the reactants.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to an appropriate temperature (e.g., 60-80 °C) with vigorous stirring. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product using an appropriate technique, such as column chromatography or distillation, to obtain the desired substituted octane (B31449) derivative.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Ensure all glassware is dry before use, especially when working with moisture-sensitive reagents.

  • Use caution when heating flammable organic solvents.

Logical Workflow for Safe Handling and Storage

SafeHandlingWorkflow start Start: Receive this compound ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe handling Handle in a Fume Hood ppe->handling storage Store in a Cool, Dry, Well-Ventilated Area incompatibles Keep Away From: - Strong Oxidizing Agents - Strong Bases - Heat, Sparks, Flames storage->incompatibles end End of Process storage->end Properly Stored handling->storage After Use handling->incompatibles spill Spill Occurs handling->spill If Spill disposal Dispose of Waste According to Regulations handling->disposal After Experiment cleanup Spill Cleanup: - Ventilate Area - Remove Ignition Sources - Absorb with Inert Material spill->cleanup cleanup->disposal disposal->end

Caption: Workflow for the safe handling and storage of this compound.

References

Technical Support Center: Resolving Racemic Mixtures of 3-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of racemic 3-chlorooctane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving a racemic mixture of this compound?

A1: The resolution of racemic this compound can be approached through three main strategies:

  • Diastereomeric Crystallization (after derivatization): This classical method involves converting the this compound enantiomers into a mixture of diastereomers by reacting them with a chiral resolving agent.[1] Since this compound lacks a functional group that readily forms salts, a preliminary derivatization step is required to introduce a carboxylic acid or amine group.

  • Chiral Chromatography: This is a direct method where the enantiomers are separated on a chiral stationary phase (CSP) using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC).

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme to selectively catalyze a reaction on one of the enantiomers, allowing for the separation of the unreacted enantiomer from the product.

Q2: Can I directly resolve this compound using diastereomeric crystallization?

A2: No, direct resolution of this compound via diastereomeric salt formation is not feasible due to the absence of a suitable functional group (like an acid or base) for salt formation.[1] You must first derivatize this compound to introduce a functional group that can react with a chiral resolving agent.

Q3: What type of chiral stationary phase (CSP) is suitable for the HPLC separation of this compound?

A3: For a non-polar compound like this compound, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are generally good starting points.[2] These columns can often be used in normal-phase mode with mobile phases like hexane (B92381)/isopropanol (B130326).

Q4: Is Gas Chromatography (GC) a viable option for separating the enantiomers of this compound?

A4: Yes, enantioselective GC is a powerful technique for the separation of volatile chiral compounds like this compound.[3] Chiral capillary columns, often containing derivatized cyclodextrins as the stationary phase, are typically used for this purpose.[3][4]

Q5: What enzymes can be used for the kinetic resolution of this compound?

A5: Two main classes of enzymes show potential for the kinetic resolution of this compound:

  • Lipases: These enzymes can catalyze the enantioselective hydrolysis of a corresponding ester derivative of 3-octanol (B1198278) (obtained from this compound) or the enantioselective esterification of 3-octanol itself.

  • Haloalkane Dehalogenases: These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond.[2][5] Some haloalkane dehalogenases have been shown to exhibit enantioselectivity towards secondary haloalkanes.[6][7]

Troubleshooting Guides

Diastereomeric Crystallization (Post-Derivatization)
Issue Possible Cause Troubleshooting Steps
No crystal formation Poor solvent choice; concentration too low; supersaturation not achieved.Screen a variety of solvents with different polarities. Try slow evaporation, cooling, or anti-solvent addition to induce crystallization.
Oily precipitate instead of crystals Compound is "oiling out" due to low melting point or high solubility in the chosen solvent.Try a different solvent system. Seeding with a small crystal can sometimes induce proper crystallization.
Poor diastereomeric excess (d.e.) in crystals The solubilities of the two diastereomeric salts are too similar in the chosen solvent.Experiment with different chiral resolving agents. Screen a wider range of crystallization solvents and temperatures. Multiple recrystallizations may be necessary.
Difficulty regenerating the enantiomer Incomplete reaction or harsh conditions during the removal of the chiral auxiliary.Ensure the reaction to cleave the diastereomer goes to completion. Use mild conditions to avoid racemization of the final product.
Chiral HPLC/SFC/GC
Issue Possible Cause Troubleshooting Steps
No separation of enantiomers Incorrect chiral stationary phase (CSP); inappropriate mobile phase.Screen different types of CSPs (e.g., polysaccharide vs. cyclodextrin). For HPLC/SFC, systematically vary the mobile phase composition (e.g., ratio of hexane to alcohol modifier). For GC, optimize the temperature program.
Poor resolution (peaks overlapping) Sub-optimal mobile phase composition or flow rate; incorrect temperature.For HPLC/SFC, fine-tune the mobile phase composition and reduce the flow rate. For GC, adjust the temperature ramp rate. Lowering the temperature in HPLC can sometimes improve resolution.
Peak tailing Secondary interactions with the stationary phase; column contamination.For HPLC, add a small amount of a modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) to the mobile phase. Ensure the column is properly cleaned and regenerated.
Irreproducible retention times Column not equilibrated; temperature fluctuations; mobile phase composition changing.Equilibrate the column with the mobile phase for a sufficient time before injection. Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily.
Enzymatic Kinetic Resolution
Issue Possible Cause Troubleshooting Steps
No or very slow reaction Inactive enzyme; inappropriate reaction conditions (pH, temperature); substrate insolubility.Use a fresh batch of enzyme and confirm its activity with a known substrate. Optimize the pH and temperature for the specific enzyme. For non-polar substrates like this compound derivatives, a co-solvent may be needed to improve solubility.
Low enantioselectivity (low e.e.) The chosen enzyme is not highly selective for the substrate.Screen different lipases or haloalkane dehalogenases. The choice of acyl donor (for lipases) can also influence enantioselectivity.
Difficulty in separating product from unreacted substrate Similar physical properties.Use an appropriate chromatographic method (e.g., flash chromatography) for purification. Derivatization of one component can sometimes facilitate separation.
Inconsistent results Incomplete mixing of the biphasic system (if applicable); enzyme denaturation.Ensure vigorous stirring to maintain a good interface between aqueous and organic phases. Avoid excessively high temperatures or extreme pH values that could denature the enzyme.

Data Presentation

Table 1: Comparison of Chiral Resolution Methods for this compound (Hypothetical Data)

Method Key Parameters Typical Enantiomeric Excess (e.e.) Potential Yield Advantages Disadvantages
Diastereomeric Crystallization Derivatization, Chiral Resolving Agent, Solvent>98% (after recrystallization)<50% (for one enantiomer)Scalable, well-establishedRequires derivatization, often empirical
Chiral HPLC/SFC Chiral Stationary Phase, Mobile Phase>99%High recoveryDirect method, analytical and preparativeHigh cost of columns and solvents
Chiral GC Chiral Capillary Column, Temperature Program>99%High recoveryHigh resolution for volatile compoundsLimited to thermally stable compounds
Enzymatic Kinetic Resolution Enzyme, Solvent, Acyl Donor/WaterVariable (can be >99%)<50% (for one enantiomer)Mild conditions, high selectivityScreening for a suitable enzyme can be time-consuming

Experimental Protocols

Protocol 1: Derivatization of this compound to a Carboxylic Acid for Diastereomeric Resolution

Objective: To synthesize 3-octylcarboxylic acid from this compound to enable resolution via diastereomeric salt formation.

Methodology:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve this compound in anhydrous diethyl ether and add it dropwise to the magnesium suspension.

    • Initiate the reaction with gentle heating if necessary. Once started, the reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice-salt bath.

    • Bubble dry carbon dioxide gas through the solution with vigorous stirring. Alternatively, pour the Grignard solution onto crushed dry ice.

    • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding a cold, dilute solution of hydrochloric acid.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and extract the carboxylic acid with a dilute sodium hydroxide (B78521) solution.

    • Wash the aqueous basic extract with ether to remove any non-acidic impurities.

    • Acidify the aqueous layer with cold, concentrated hydrochloric acid to precipitate the 3-octylcarboxylic acid.

    • Collect the carboxylic acid by filtration or extraction with ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Protocol 2: Chiral HPLC Screening for the Separation of this compound Enantiomers

Objective: To identify a suitable chiral stationary phase and mobile phase for the baseline separation of (R)- and (S)-3-chlorooctane.

Methodology:

  • Column Selection:

    • Screen a minimum of two different types of polysaccharide-based chiral stationary phases (CSPs), for example, a cellulose-based column (e.g., Chiralcel OD-H) and an amylose-based column (e.g., Chiralpak AD-H).

  • Mobile Phase Preparation:

    • Prepare a series of mobile phases consisting of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).

    • Start with a typical screening composition such as 90:10 (v/v) n-hexane:isopropanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C (use a column oven for temperature stability)

    • Detection: UV at a low wavelength (e.g., 210 nm) or a refractive index detector.

    • Injection Volume: 10 µL of a 1 mg/mL solution of racemic this compound in the mobile phase.

  • Screening and Optimization:

    • Inject the racemic this compound onto each column with the initial mobile phase.

    • If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., 95:5, 80:20).

    • If partial separation is achieved, fine-tune the mobile phase composition and consider reducing the flow rate to improve resolution.

    • If still unsuccessful, consider trying a different alcohol modifier (e.g., ethanol).

Protocol 3: Lipase-Catalyzed Kinetic Resolution of 3-Octanol (derived from this compound)

Objective: To perform an enzymatic kinetic resolution of racemic 3-octanol via enantioselective acetylation.

Methodology:

  • Substrate Preparation:

    • Synthesize racemic 3-octanol from this compound via a nucleophilic substitution reaction (e.g., with sodium hydroxide).

  • Enzymatic Reaction Setup:

    • In a flask, dissolve racemic 3-octanol in an organic solvent (e.g., hexane or toluene).

    • Add an acyl donor, such as vinyl acetate (B1210297) (in excess, e.g., 3-5 equivalents).

    • Add the lipase (B570770) (e.g., Candida antarctica lipase B, Novozym 435) to the mixture. The amount of enzyme will need to be optimized.

  • Reaction Monitoring:

    • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (e.e.) of the remaining alcohol and the produced ester.

  • Work-up and Separation:

    • Once the desired conversion (ideally close to 50%) and e.e. are reached, stop the reaction by filtering off the enzyme.

    • Remove the solvent under reduced pressure.

    • Separate the unreacted (S)-3-octanol from the (R)-3-octyl acetate using column chromatography on silica (B1680970) gel.

  • Hydrolysis of the Ester (Optional):

    • The separated (R)-3-octyl acetate can be hydrolyzed (e.g., using potassium hydroxide in methanol) to obtain the (R)-3-octanol.

Visualizations

Experimental_Workflow_Diastereomeric_Resolution racemic_3_chlorooctane Racemic this compound derivatization Derivatization (e.g., to Carboxylic Acid) racemic_3_chlorooctane->derivatization racemic_derivative Racemic Derivative derivatization->racemic_derivative diastereomeric_salts Mixture of Diastereomeric Salts racemic_derivative->diastereomeric_salts chiral_resolving_agent Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) chiral_resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization separated_salts Separated Diastereomeric Salts crystallization->separated_salts regeneration Regeneration (Removal of Auxiliary) separated_salts->regeneration enantiomers Pure Enantiomers of Derivative regeneration->enantiomers

Caption: Workflow for Diastereomeric Resolution of this compound.

Chiral_Chromatography_Troubleshooting start Poor or No Resolution check_csp Is the CSP appropriate for a non-polar analyte? start->check_csp change_csp Screen different CSPs (e.g., polysaccharide, cyclodextrin) check_csp->change_csp No optimize_mp Optimize Mobile Phase (Vary % modifier, change modifier) check_csp->optimize_mp Yes change_csp->start optimize_temp Optimize Temperature (Usually lower for better selectivity) optimize_mp->optimize_temp check_column Check Column Health (Perform wash, check for voids) optimize_temp->check_column check_column->start Still Poor resolution_ok Resolution Improved check_column->resolution_ok Problem Solved Enzymatic_Resolution_Pathway racemic_substrate Racemic Substrate ((R/S)-3-Chlorooctane or derivative) reaction Enzymatic Reaction (e.g., Hydrolysis, Esterification) racemic_substrate->reaction enzyme Enzyme (Lipase or Dehalogenase) enzyme->reaction mixture Mixture of Unreacted Enantiomer and Product reaction->mixture separation Chromatographic Separation mixture->separation enantiomer Enantiopure Unreacted Substrate separation->enantiomer product Enantiopure Product separation->product

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Chlorooctane and 2-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two constitutional isomers, 3-chlorooctane and 2-chlorooctane (B146373). Both are secondary haloalkanes and their reactivity is primarily governed by substitution (SN1 and SN2) and elimination (E1 and E2) reaction pathways. The subtle difference in the position of the chlorine atom along the octane (B31449) chain significantly influences the rates and outcomes of these reactions, mainly due to steric factors. This comparison is supported by established principles of physical organic chemistry and includes detailed experimental protocols for relative reactivity assessment.

Introduction to Reactivity in Secondary Haloalkanes

Secondary haloalkanes like 2-chlorooctane and this compound can undergo nucleophilic substitution and elimination reactions. The preferred reaction pathway is dependent on several factors, including the strength of the nucleophile/base, the solvent, and the temperature.

  • SN2 (Bimolecular Nucleophilic Substitution): A one-step reaction where a nucleophile attacks the carbon atom bonded to the halogen, leading to an inversion of stereochemistry. The rate of this reaction is sensitive to steric hindrance around the reaction center.[1][2][3][4][5][6]

  • SN1 (Unimolecular Nucleophilic Substitution): A two-step reaction involving the formation of a carbocation intermediate. This pathway is favored by polar protic solvents and is less sensitive to steric hindrance in the substrate.

  • E2 (Bimolecular Elimination): A one-step reaction where a base removes a proton from a carbon adjacent to the one bearing the halogen, leading to the formation of a double bond. This reaction is also sensitive to steric hindrance.[7][8][9][10]

  • E1 (Unimolecular Elimination): A two-step reaction that proceeds through a carbocation intermediate, competing with the SN1 pathway.

For secondary haloalkanes, there is often a competition between these mechanisms. Strong, non-bulky nucleophiles in polar aprotic solvents tend to favor SN2 reactions, while strong, bulky bases favor E2 elimination. Weak nucleophiles/bases in polar protic solvents promote SN1 and E1 reactions.

Structural Comparison and Steric Hindrance

The key difference between 2-chlorooctane and this compound lies in the steric environment around the carbon atom bonded to the chlorine.

  • 2-Chlorooctane: The chlorine atom is on the second carbon, which is bonded to a methyl group (-CH₃) and a hexyl group (-C₆H₁₃).

  • This compound: The chlorine atom is on the third carbon, which is bonded to an ethyl group (-C₂H₅) and a pentyl group (-C₅H₁₁).

The methyl group in 2-chlorooctane is smaller than the ethyl group in this compound. However, for a backside attack in an SN2 reaction, the accessibility of the electrophilic carbon is crucial. In 2-chlorooctane, the approach of a nucleophile is hindered by the adjacent methyl and the long hexyl chain. In this compound, the approach is hindered by an ethyl group and a pentyl group. While the difference is subtle, the slightly larger ethyl group in this compound might be expected to present more steric hindrance to a backside nucleophilic attack compared to the methyl group in 2-chlorooctane. Conversely, for elimination reactions, the nature of the alkyl groups influences the stability of the resulting alkene (Zaitsev's rule).

Reactivity Comparison: Theoretical Expectations

Due to the lack of specific, directly comparable experimental rate constants in publicly available databases for these two compounds under identical conditions, this comparison is based on established principles of organic chemistry.

SN2 Reactivity

The rate of an SN2 reaction is highly dependent on the steric accessibility of the electrophilic carbon.[1][11][12] Less steric hindrance allows for a faster reaction. Comparing the two isomers:

  • 2-Chlorooctane: The carbon bearing the chlorine is flanked by a small methyl group and a larger hexyl group.

  • This compound: The carbon bearing the chlorine is flanked by an ethyl group and a pentyl group.

While both are secondary halides and thus slower to react via SN2 than primary halides, the slightly smaller steric profile of the methyl group compared to the ethyl group at the reaction site would lead to the prediction that 2-chlorooctane is likely to be slightly more reactive than this compound in SN2 reactions .

E2 Reactivity

E2 reactions are also affected by steric hindrance. A strong, bulky base will preferentially abstract a less hindered proton, potentially leading to the Hofmann (less substituted) product. With a strong, non-bulky base like ethoxide, the Zaitsev (more substituted) product is typically favored. The stability of the resulting alkene is a key factor.

  • Elimination from 2-chlorooctane can lead to oct-1-ene and oct-2-ene.

  • Elimination from this compound can lead to oct-2-ene and oct-3-ene.

Both isomers can form disubstituted alkenes. The relative rates of E2 elimination would be influenced by the ease of achieving the necessary anti-periplanar conformation for the departing hydrogen and chlorine atoms, which is in turn affected by the steric bulk of the surrounding alkyl groups. A detailed kinetic study would be required to definitively compare their E2 reaction rates.

SN1/E1 Reactivity

SN1 and E1 reactions proceed through a carbocation intermediate. The rate-determining step is the formation of this carbocation. For secondary haloalkanes, the stability of the secondary carbocation is similar for both isomers. Therefore, it is expected that 2-chlorooctane and this compound would exhibit similar reactivity in SN1 and E1 reactions .

Data Presentation

The following table summarizes the expected relative reactivity based on theoretical principles. It is important to note that these are predictions and experimental verification is necessary.

Reaction TypeFavored ConditionsExpected More Reactive IsomerRationale
SN2 Strong, non-bulky nucleophile (e.g., I⁻ in acetone)2-Chlorooctane (slightly)Less steric hindrance from the methyl group compared to the ethyl group at the reaction center.[1][12]
SN1/E1 Weak nucleophile/base, polar protic solvent (e.g., ethanolysis)Similar Reactivity Formation of a secondary carbocation of similar stability is the rate-determining step for both isomers.
E2 Strong, bulky base (e.g., t-butoxide)Dependent on product distribution The relative rates would depend on the ease of proton abstraction leading to the most stable alkene, which requires experimental determination.

Experimental Protocols

To experimentally determine the relative reactivity of 2-chlorooctane and this compound, the following protocols can be employed.

Comparison of SN1 Reactivity via Solvolysis

This experiment measures the relative rate of hydrolysis (a solvolysis reaction) by monitoring the formation of a silver chloride precipitate. The reaction proceeds via an SN1 mechanism in a polar protic solvent mixture.

Objective: To compare the rate of SN1 solvolysis of 2-chlorooctane and this compound.

Materials:

  • 2-Chlorooctane

  • This compound

  • Ethanol (absolute)

  • 0.1 M Silver nitrate (B79036) solution in ethanol/water

  • Test tubes and rack

  • Water bath with temperature control (e.g., 50 °C)

  • Stopwatch

  • Pipettes and burettes

Procedure:

  • Set up a water bath at a constant temperature (e.g., 50 °C).

  • Label two sets of test tubes, one for 2-chlorooctane and one for this compound.

  • In each of two separate test tubes, add 5 mL of ethanol. To one, add a few drops of 2-chlorooctane, and to the other, add a few drops of this compound.

  • In two other test tubes, add 5 mL of the 0.1 M silver nitrate solution.

  • Place all four test tubes in the water bath and allow them to equilibrate for 5-10 minutes.

  • To start the reaction, simultaneously pour the silver nitrate solution into the corresponding haloalkane solution, start the stopwatch, and shake to mix.

  • Observe the test tubes against a dark background and record the time taken for the first appearance of a faint white precipitate (silver chloride).

  • Repeat the experiment at least three times for each compound to ensure reproducibility.

Data Analysis: The rate of reaction is inversely proportional to the time taken for the precipitate to form (Rate ∝ 1/time). A shorter time indicates a faster reaction rate.

Comparison of SN2 Reactivity

This experiment compares the relative rates of an SN2 reaction using a strong nucleophile (iodide ion) in an aprotic solvent (acetone). The formation of a precipitate (sodium chloride) indicates that a reaction has occurred.

Objective: To compare the rate of the SN2 reaction of 2-chlorooctane and this compound with sodium iodide.

Materials:

  • 2-Chlorooctane

  • This compound

  • 15% solution of sodium iodide in acetone (B3395972)

  • Test tubes and rack

  • Water bath with temperature control (e.g., 50 °C)

  • Stopwatch

Procedure:

  • Set up a water bath at a constant temperature (e.g., 50 °C).

  • Label two test tubes.

  • Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.

  • Place the test tubes in the water bath to allow the solution to reach the desired temperature.

  • Add 4-5 drops of 2-chlorooctane to the first test tube and 4-5 drops of this compound to the second test tube. Start the stopwatch immediately after addition and shake the tubes.

  • Observe the tubes for the formation of a white precipitate (sodium chloride). Record the time of its first appearance.

  • Repeat the experiment for consistency.

Data Analysis: A shorter time to precipitation indicates a more reactive substrate under SN2 conditions.

Visualizations

Reaction Pathways

G General Reaction Pathways for Secondary Haloalkanes sub Secondary Haloalkane (2- or this compound) sn2_product Substitution Product (Inversion of stereochemistry) sub->sn2_product SN2 e2_product Elimination Product (Alkene) sub->e2_product E2 carbocation Carbocation Intermediate sub->carbocation SN1/E1 (slow) sn2_reagents Strong, non-bulky nucleophile Polar aprotic solvent sn2_reagents->sub e2_reagents Strong, bulky base e2_reagents->sub sn1_e1_reagents Weak nucleophile/base Polar protic solvent sn1_e1_reagents->sub sn1_product Substitution Product (Racemic mixture) carbocation->sn1_product SN1 e1_product Elimination Product (Alkene) carbocation->e1_product E1

Caption: Reaction pathways for secondary haloalkanes.

Experimental Workflow for SN1 Reactivity Comparison

G Workflow for SN1 Reactivity Comparison start Start prep_haloalkanes Prepare solutions of 2-chlorooctane and this compound in ethanol start->prep_haloalkanes prep_agno3 Prepare 0.1 M AgNO3 solution start->prep_agno3 equilibrate Equilibrate all solutions in a 50 °C water bath prep_haloalkanes->equilibrate prep_agno3->equilibrate mix Mix haloalkane and AgNO3 solutions and start stopwatch equilibrate->mix observe Observe for precipitate formation mix->observe record_time Record time for first appearance of white precipitate observe->record_time repeat Repeat for other isomer and for reproducibility record_time->repeat repeat->mix analyze Analyze data (Rate ∝ 1/time) repeat->analyze end End analyze->end

Caption: Experimental workflow for SN1 comparison.

Conclusion

References

A Comparative Guide to the Synthetic Routes of 3-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 3-chlorooctane, a valuable alkyl halide intermediate in organic synthesis. The document outlines three main approaches: nucleophilic substitution of 3-octanol (B1198278), free radical chlorination of octane (B31449), and hydrochlorination of octenes. Each method is evaluated based on its mechanism, selectivity, and potential yield, supported by experimental data where available. Detailed experimental protocols and visual representations of the synthetic pathways are included to aid in laboratory application.

Comparison of Synthetic Routes

The selection of an optimal synthetic route to this compound is contingent on factors such as desired purity, scale of reaction, and available starting materials. The following table summarizes the key quantitative data associated with each primary synthetic pathway.

Synthetic RouteStarting MaterialReagentsTypical Yield (%)Key Considerations
Nucleophilic Substitution 3-OctanolThionyl Chloride (SOCl₂)85-93% (estimated)[1]High yield, good regioselectivity, potential for stereochemical control. Thionyl chloride is a hazardous reagent.
Free Radical Chlorination n-OctaneChlorine (Cl₂), UV lightVariable (product mixture)Non-selective, leading to a mixture of monochlorinated isomers. Separation of the desired product is challenging.
Hydrochlorination 2-Octene or 3-OcteneHydrogen Chloride (HCl)Data not availableFollows Markovnikov's rule, potentially offering good regioselectivity. Requires gaseous HCl and specific reaction conditions.

Detailed Experimental Protocols

Nucleophilic Substitution of 3-Octanol with Thionyl Chloride

This method is a highly effective laboratory-scale synthesis of this compound, proceeding via an SN2 or SNi mechanism depending on the reaction conditions. The use of thionyl chloride is advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed from the reaction mixture.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 3-octanol (1 equivalent).

  • Cool the flask in an ice bath and slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 1-3 hours, or until the evolution of gas ceases.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation.

Free Radical Chlorination of n-Octane

This approach involves the direct chlorination of n-octane using chlorine gas under UV irradiation. The reaction proceeds via a free radical chain mechanism and is notoriously non-selective, yielding a mixture of all possible monochlorinated isomers. The product distribution can be estimated based on the number of each type of hydrogen atom (primary or secondary) and their relative reactivities.

Experimental Protocol:

  • Place n-octane in a reaction vessel equipped with a gas inlet, a condenser, and a UV lamp.

  • Initiate the reaction by irradiating the octane with UV light while bubbling chlorine gas through the liquid.

  • Maintain the reaction temperature at a desired level (e.g., room temperature) using a cooling bath.

  • Monitor the reaction progress by GC to determine the ratio of starting material to chlorinated products.

  • Upon reaching the desired conversion, stop the chlorine flow and UV irradiation.

  • Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any unreacted chlorine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting product is a mixture of monochlorinated octanes, which can be separated by preparative gas chromatography.

Theoretical Product Distribution:

The theoretical distribution of monochlorinated products from the free radical chlorination of n-octane can be calculated based on the statistical probability of abstracting a hydrogen atom from each position and the relative reactivity of primary versus secondary hydrogens (typically a ratio of 1:3.9 to 1:5.5).

  • 1-chlorooctane (primary): 6 primary hydrogens × reactivity of 1 = 6

  • 2-chlorooctane (B146373) (secondary): 4 secondary hydrogens × reactivity of ~4 = 16

  • This compound (secondary): 4 secondary hydrogens × reactivity of ~4 = 16

  • 4-chlorooctane (secondary): 4 secondary hydrogens × reactivity of ~4 = 16

Based on this, this compound would be one of the major products, but significant amounts of other isomers would also be formed, making purification a considerable challenge.

Hydrochlorination of Octenes

The addition of hydrogen chloride to an alkene is a classic method for preparing alkyl chlorides. The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms. Therefore, the hydrochlorination of 2-octene would be expected to yield a mixture of 2-chlorooctane and this compound, while the hydrochlorination of 3-octene would yield a mixture of this compound and 4-chlorooctane.

Experimental Protocol (General):

  • Dissolve the starting alkene (2-octene or 3-octene) in a suitable inert solvent (e.g., dichloromethane) in a reaction vessel.

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution with stirring.

  • Monitor the reaction progress by GC until the starting alkene is consumed.

  • Once the reaction is complete, remove the excess HCl by purging with an inert gas or by washing with a mild base (e.g., sodium bicarbonate solution).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product mixture by distillation.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route to this compound.

G cluster_0 Nucleophilic Substitution cluster_1 Free Radical Chlorination cluster_2 Hydrochlorination 3-Octanol 3-Octanol 3-Chlorooctane_NS This compound 3-Octanol->3-Chlorooctane_NS SOCl₂ n-Octane n-Octane Product_Mixture Mixture of Chloro-isomers n-Octane->Product_Mixture Cl₂, UV light 3-Chlorooctane_FRC This compound Product_Mixture->3-Chlorooctane_FRC Purification 2-Octene 2-Octene Product_Mixture_HC Mixture of Chloro-isomers 2-Octene->Product_Mixture_HC HCl 3-Octene 3-Octene 3-Octene->Product_Mixture_HC HCl 3-Chlorooctane_HC This compound Product_Mixture_HC->3-Chlorooctane_HC Purification

Caption: Overview of synthetic pathways to this compound.

Conclusion

For laboratory-scale synthesis where high purity and regioselectivity are paramount, the nucleophilic substitution of 3-octanol with thionyl chloride stands out as the most advantageous route, offering high yields and a relatively straightforward workup. While free radical chlorination of n-octane is a direct method, its lack of selectivity makes it impractical for obtaining pure this compound without extensive purification. The hydrochlorination of octenes presents a viable alternative, particularly if the corresponding alkene is readily available, though the formation of isomeric mixtures is a key consideration. The choice of the most suitable method will ultimately depend on the specific requirements of the researcher, including scale, purity needs, and the availability and cost of starting materials and reagents.

References

Spectroscopic Analysis for Confirming the Structure of 3-Chlorooctane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a molecule is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of spectroscopic data for 3-Chlorooctane and its constitutional isomers, 1-Chlorooctane, 2-Chlorooctane, and 4-Chlorooctane. By examining the distinct features in their Mass, ¹³C NMR, and ¹H NMR spectra, a definitive structural assignment can be achieved.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. This data provides a basis for distinguishing between these structurally similar compounds.

Mass Spectrometry Data

The fragmentation patterns in electron ionization mass spectrometry (EI-MS) are highly indicative of the chlorine atom's position. The major fragments result from the cleavage of carbon-carbon bonds adjacent to the chlorine and the loss of a chlorine radical or hydrogen chloride.

CompoundMolecular Ion (M⁺, m/z)Key Fragments (m/z) and Interpretation
This compound 148/150 (M/M+2)119/121 ([M-C₂H₅]⁺), 91 ([C₇H₁₅]⁺), 65, 57, 43
1-Chlorooctane 148/150 (M/M+2)91/93 ([M-C₄H₉]⁺), 43 ([C₃H₇]⁺)
2-Chlorooctane 148/150 (M/M+2)119/121 ([M-CH₃]⁺), 91, 65, 43
4-Chlorooctane 148/150 (M/M+2)105/107 ([M-C₃H₇]⁺), 91, 79, 57, 43
¹³C Nuclear Magnetic Resonance (NMR) Data

The chemical shifts in the ¹³C NMR spectrum are particularly sensitive to the electronic environment of each carbon atom. The carbon atom bonded to the electronegative chlorine atom (C-Cl) exhibits a characteristic downfield shift.

Carbon PositionThis compound (Predicted, ppm)1-Chlorooctane (ppm)2-Chlorooctane (Predicted, ppm)4-Chlorooctane (Predicted, ppm)
C111.214.014.014.0
C227.122.622.522.8
C365.2 31.731.732.1
C439.126.640.062.9
C529.228.927.237.0
C622.832.722.627.2
C714.022.614.022.8
C814.045.1 57.2 14.0

Note: Predicted values are based on computational models and may vary slightly from experimental data. Experimental data for 1-Chlorooctane is provided for comparison.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum provides information on the number of different proton environments, their chemical shifts, and the neighboring protons through spin-spin splitting patterns. The proton on the carbon bearing the chlorine (H-C-Cl) is the most downfield signal.

Proton SignalThis compound (Predicted, ppm, Multiplicity)1-Chlorooctane (ppm, Multiplicity)[1]2-Chlorooctane (Predicted, ppm, Multiplicity)4-Chlorooctane (Predicted, ppm, Multiplicity)
-CH-Cl~3.9 (m)3.52 (t)~4.0 (m)~3.9 (m)
-CH₂- adjacent to CH-Cl~1.7 (m)1.77 (m)~1.7 (m)~1.7 (m)
Other -CH₂-~1.3-1.5 (m)1.2-1.6 (m)~1.3-1.5 (m)~1.3-1.5 (m)
-CH₃~0.9 (t)0.89 (t)~0.9 (t), ~1.5 (d)~0.9 (t)

Note: Predicted values are based on computational models. Experimental data for 1-Chlorooctane is provided for comparison.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Mass Spectrometry (Electron Ionization - EI-MS)
  • Sample Preparation: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like chlorooctanes. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).

  • Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • ¹H NMR Spectroscopy:

    • The sample is placed in the NMR spectrometer.

    • A strong magnetic field is applied.

    • A radiofrequency pulse is applied to excite the ¹H nuclei.

    • The free induction decay (FID) signal is detected as the nuclei relax.

    • Fourier transformation of the FID signal yields the ¹H NMR spectrum, showing chemical shifts, integration, and multiplicity.

  • ¹³C NMR Spectroscopy:

    • The same sample is used.

    • The spectrometer is tuned to the ¹³C frequency.

    • A radiofrequency pulse sequence is applied to excite the ¹³C nuclei. Proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • The FID is recorded and Fourier transformed to produce the ¹³C NMR spectrum.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic techniques.

structure_confirmation cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion Unknown Synthesized Product (Presumed this compound) MS Mass Spectrometry (MS) Unknown->MS NMR1H Proton NMR (¹H NMR) Unknown->NMR1H NMR13C Carbon-13 NMR (¹³C NMR) Unknown->NMR13C MS_Data Molecular Ion at m/z 148/150? Unique Fragmentation Pattern? MS->MS_Data NMR1H_Data Proton on C3 at ~3.9 ppm? Correct Multiplicity? NMR1H->NMR1H_Data NMR13C_Data Carbon at C3 at ~65 ppm? 8 Unique Carbon Signals? NMR13C->NMR13C_Data Compare Compare with Isomer Data (1-, 2-, 4-Chlorooctane) MS_Data->Compare NMR1H_Data->Compare NMR13C_Data->Compare Confirmation Structure Confirmed: This compound Compare->Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

References

Differentiating Chlorooctane Isomers: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of structural isomers is a critical analytical challenge. Positional isomers, such as the various forms of chlorooctane, often exhibit similar physical properties, making their differentiation by techniques like gas chromatography alone difficult. Mass spectrometry (MS), however, provides a powerful solution by revealing distinct fragmentation patterns that act as molecular fingerprints for each isomer.

This guide provides a detailed comparison of the electron ionization (EI) mass spectra of four key chlorooctane isomers: 1-chlorooctane, 2-chlorooctane (B146373), 3-chlorooctane, and 4-chlorooctane. By examining the characteristic fragment ions generated upon electron impact, researchers can confidently distinguish between these closely related compounds.

Understanding Chlorooctane Fragmentation

When a chlorooctane molecule enters a mass spectrometer, it is ionized by a high-energy electron beam, forming a molecular ion (M⁺•). This ion is energetically unstable and rapidly breaks down into smaller, charged fragments. The key to differentiating the isomers lies in the specific fragmentation pathways, which are dictated by the position of the chlorine atom.

A hallmark of any monochlorinated compound's mass spectrum is the presence of a molecular ion cluster with two peaks: the M⁺• peak (containing the ³⁵Cl isotope) and the M+2 peak (containing the ³⁷Cl isotope). Due to the natural abundance of these isotopes, the M⁺• to M+2 peak intensity ratio is approximately 3:1, providing a clear indicator for the presence of a single chlorine atom.[1]

The primary fragmentation mechanisms for chlorooctanes include:

  • Alpha (α)-Cleavage: The breaking of a carbon-carbon bond adjacent to the carbon bearing the chlorine atom. This is often a dominant fragmentation pathway.[1]

  • Loss of a Chlorine Radical (•Cl): This results in the formation of an octyl carbocation ([C₈H₁₇]⁺). The stability of this carbocation (secondary > primary) influences the intensity of this fragment peak.

  • Loss of Hydrogen Chloride (HCl): A rearrangement reaction that eliminates a neutral HCl molecule, typically forming an octene radical cation ([C₈H₁₆]⁺•).

The position of the chlorine atom directs these fragmentation events, producing a unique mass spectrum for each isomer.

Comparative Analysis of Fragmentation Data

The mass spectra of the four chlorooctane isomers reveal significant differences in their fragmentation patterns. The relative abundances of key fragment ions, particularly those resulting from α-cleavage, are diagnostic.

IsomerKey Fragment Ions (m/z) and Proposed OriginDistinguishing Features
1-Chlorooctane 91/93 : [C₄H₈Cl]⁺, from cleavage of the C₄-C₅ bond. 49/51 : [CH₂Cl]⁺, from α-cleavage. 56 : [C₄H₈]⁺•, likely from McLafferty rearrangement. 43 : [C₃H₇]⁺, propyl cation.The base peak is often m/z 56, resulting from a rearrangement. The presence of the m/z 91/93 doublet is also characteristic.
2-Chlorooctane 113 : [C₈H₁₇]⁺, loss of •Cl. 63/65 : [C₂H₄Cl]⁺, from α-cleavage (loss of hexyl radical). 43 : [C₃H₇]⁺, propyl cation.The formation of a stable secondary carbocation often leads to a significant peak at m/z 113. The most abundant fragment is typically the α-cleavage product at m/z 63/65.
This compound 87 : [C₆H₁₃]⁺, loss of C₂H₄Cl. 77/79 : [C₃H₆Cl]⁺, from α-cleavage (loss of pentyl radical). 55 : [C₄H₇]⁺, butenyl cation.The base peak is characteristically at m/z 87, corresponding to the hexyl carbocation formed after cleavage. The α-cleavage fragment at m/z 77/79 is also prominent.
4-Chlorooctane 91/93 : [C₄H₈Cl]⁺, from α-cleavage (loss of butyl radical). 71 : [C₅H₁₁]⁺, pentyl cation. 57 : [C₄H₉]⁺, butyl cation.The α-cleavage is symmetrical, leading to a prominent doublet at m/z 91/93. The base peak is often the butyl cation at m/z 57.

Data interpreted from the NIST Mass Spectrometry Data Center.[1][2][3][4]

Experimental Workflow and Methodologies

A robust and reproducible method for analyzing chlorooctane isomers typically involves Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the isomers based on their boiling points and interaction with the stationary phase, and the mass spectrometer provides the structural identification.

Experimental Protocol
  • Sample Preparation: Dilute the chlorooctane isomer mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 10-100 µg/mL.

  • GC-MS System: A standard GC system coupled to a mass spectrometer with an electron ionization (EI) source is used.

  • Gas Chromatography Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the isomers.[5]

    • Injector: Split/splitless injector at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 35 to 200.

    • Scan Rate: 2 scans/second.

  • Data Analysis: The total ion chromatogram (TIC) will show the separation of the isomers. The mass spectrum for each chromatographic peak is then extracted and compared to reference spectra or the fragmentation patterns outlined in this guide to identify each isomer.

Visualizing the Process

The overall analytical workflow and the specific fragmentation pathways can be visualized to provide a clearer understanding of the differentiation process.

workflow cluster_sample Sample Handling cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Chlorooctane Isomer Mixture Dilution Dilution in Solvent Sample->Dilution GCMS GC-MS Injection Dilution->GCMS GC GC Separation GCMS->GC MS MS Detection (EI) GC->MS TIC Total Ion Chromatogram MS->TIC Spectra Mass Spectra Extraction TIC->Spectra Analysis Fragmentation Pattern Analysis Spectra->Analysis ID Isomer Identification Analysis->ID

Figure 1. General workflow for the differentiation of chlorooctane isomers using GC-MS.

fragmentation cluster_frags Primary Fragments parent 2-Chlorooctane Molecular Ion [C8H17Cl]+• (m/z 148/150) frag1 [C8H17]+ (m/z 113) Loss of •Cl parent->frag1 frag2 [C2H4Cl]+ (m/z 63/65) α-Cleavage parent->frag2 frag3 [C7H14Cl]+ (m/z 133/135) α-Cleavage parent->frag3

Figure 2. Key fragmentation pathways for 2-chlorooctane under electron ionization.

References

A Comparative Guide to the Validation of a Novel GC-MS/MS Method for 3-Chlorooctane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a newly developed Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the quantification of 3-Chlorooctane against a standard Gas Chromatography-Mass Spectrometry (GC-MS) method. The information presented is intended for researchers, scientists, and professionals in drug development who require sensitive and accurate quantification of halogenated hydrocarbons.

Method Performance Comparison

The validation of any analytical method is crucial to ensure reliable and accurate results.[1] A newly developed GC-MS/MS method for the quantification of this compound demonstrates superior performance in key validation parameters when compared to the standard GC-MS method. The triple quadrupole mass spectrometry detector used in the new method allows for enhanced sensitivity and selectivity.[2]

Parameter Standard Method (GC-MS) New Method (GC-MS/MS) Acceptance Criteria
Linearity (R²) 0.9992> 0.9998≥ 0.999[1][3]
Accuracy (% Recovery) 95.2% - 103.5%98.5% - 101.2%98-102%[1]
Precision (RSD) < 3%< 1.5%< 2%[1]
Limit of Detection (LOD) 0.05 ppm0.01 ppmReportable
Limit of Quantification (LOQ) 0.15 ppm0.025 ppmReportable

Experimental Protocols

Detailed methodologies for both the standard and new analytical methods are provided below. These protocols are based on established practices for the analysis of alkyl halides and other potential genotoxic impurities.[2][4]

Standard Method: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Accurately weigh 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable organic solvent (e.g., dichloromethane).

    • Seal the vial and vortex for 30 seconds.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Injector: Split/splitless injector.

  • Analytical Conditions:

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-200.

New Method: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
  • Sample Preparation:

    • Accurately weigh 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable organic solvent (e.g., dichloromethane).

    • Seal the vial and vortex for 30 seconds.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 or equivalent.

    • Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent.

    • Column: DB-624 (60 m x 0.32 mm, 1.8 µm).

    • Injector: Split/splitless injector.

  • Analytical Conditions:

    • Injector Temperature: 260°C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[2]

    • Oven Program:

      • Initial temperature: 45°C, hold for 3 minutes.

      • Ramp: 15°C/min to 220°C.

      • Hold for 2 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Precursor Ion (m/z): 113.1

      • Product Ions (m/z): 57.1 (Quantifier), 85.1 (Qualifier)

      • Collision Energy: Optimized for each transition.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the new analytical method and the general signaling pathway for method validation.

new_method_workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex dissolve->vortex inject Inject Sample vortex->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize select_precursor Select Precursor Ion ionize->select_precursor fragment Collision-Induced Dissociation select_precursor->fragment detect_product Detect Product Ions fragment->detect_product integrate Peak Integration detect_product->integrate quantify Quantification integrate->quantify report Generate Report quantify->report validation_pathway method Analytical Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness validated_method Validated Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

References

A Comparative Analysis of 3-Chlorooctane and Other Alkyl Halides in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 3-chlorooctane and other representative alkyl halides in bimolecular nucleophilic substitution (SN2) reactions. The following sections present experimental data, detailed protocols for kinetic analysis, and a mechanistic overview to inform substrate selection and reaction optimization in synthetic and medicinal chemistry.

Introduction to SN2 Reactivity

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in organic chemistry where a nucleophile attacks an electrophilic carbon center, displacing a leaving group in a single, concerted step. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. Key factors influencing the reaction rate include the structure of the alkyl halide, the nature of the leaving group, the strength of the nucleophile, and the solvent system employed.[1][2][3][4][5] For researchers, a thorough understanding of these factors is critical for predicting reaction outcomes and developing efficient synthetic routes.

Comparative Reactivity of Alkyl Halides

The structure of the alkyl halide substrate plays a paramount role in determining the rate of an SN2 reaction. Steric hindrance around the electrophilic carbon can significantly impede the backside attack of the nucleophile, which is characteristic of the SN2 mechanism.[6][7] Consequently, the reactivity of alkyl halides in SN2 reactions follows the general trend: methyl > primary > secondary >> tertiary.[6] Tertiary alkyl halides are generally considered unreactive in SN2 reactions due to severe steric hindrance.[6][8]

This compound, a secondary alkyl halide, exhibits reactivity that is intermediate between primary and tertiary halides. To provide a clear comparison, the following table summarizes the relative reaction rates of various alkyl halides in a typical SN2 reaction with sodium iodide in acetone (B3395972). The formation of a sodium halide precipitate, which is insoluble in acetone, allows for a qualitative and semi-quantitative assessment of the reaction rate.[9]

Alkyl Halide Structure Type Leaving Group Relative Rate of Reaction with NaI in Acetone
1-Bromobutane (B133212)CH₃CH₂CH₂CH₂BrPrimaryBrVery Fast
1-ChlorobutaneCH₃CH₂CH₂CH₂ClPrimaryClFast
This compound CH₃CH₂CH(Cl)(CH₂)₄CH₃Secondary Cl Slow
2-BromobutaneCH₃CH(Br)CH₂CH₃SecondaryBrSlow
2-Bromo-2-methylpropane(CH₃)₃CBrTertiaryBrNo Reaction

Table 1: Relative reactivity of selected alkyl halides in an SN2 reaction. The rates are based on the time required for the observation of a precipitate when reacted with sodium iodide in acetone.

The data clearly illustrates that primary alkyl halides react significantly faster than secondary halides like this compound. Furthermore, the nature of the leaving group has a substantial impact on the reaction rate. Bromide is a better leaving group than chloride, as reflected in the faster reaction of 1-bromobutane compared to 1-chlorobutane.[2] This is because the bromide ion is a weaker base and more stable in solution than the chloride ion.

Experimental Protocols

To quantitatively assess the reactivity of this compound and other alkyl halides in SN2 reactions, a detailed kinetic study is required. The following protocol outlines a method for determining the second-order rate constants for the reaction of various alkyl halides with a nucleophile, such as the iodide ion.

Objective: To determine the second-order rate constant for the SN2 reaction of an alkyl halide with sodium iodide in acetone.

Materials:

  • Alkyl halide (e.g., this compound, 1-bromobutane, 1-chlorobutane)

  • Sodium Iodide (NaI), analytical grade

  • Acetone, anhydrous

  • Volumetric flasks

  • Pipettes

  • Thermostated water bath

  • Reaction vials with magnetic stir bars

  • UV-Vis Spectrophotometer or a method for monitoring reactant/product concentration over time (e.g., GC, HPLC, NMR)

  • Quenching solution (e.g., chilled diethyl ether)

  • Standard solutions of reactants and products for calibration

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a stock solution of sodium iodide in anhydrous acetone of a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the alkyl halide in anhydrous acetone of a known concentration (e.g., 0.1 M).

  • Kinetic Run:

    • Equilibrate the reagent solutions and the reaction vessel to the desired reaction temperature in a thermostated water bath.

    • Initiate the reaction by rapidly mixing known volumes of the pre-heated sodium iodide and alkyl halide solutions in the reaction vial.

    • Start a timer at the moment of mixing.

  • Monitoring the Reaction:

    • At timed intervals, withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable quenching solution.

    • Analyze the quenched samples to determine the concentration of the alkyl halide or the product at each time point. This can be achieved by various analytical techniques:

      • UV-Vis Spectrophotometry: If the product or reactant has a distinct UV-Vis absorbance, this can be used to monitor its concentration.

      • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to separate and quantify the amounts of reactant and product.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals.

  • Data Analysis:

    • The reaction between an alkyl halide (RX) and iodide (I⁻) follows a second-order rate law: Rate = k[RX][I⁻].

    • By plotting the appropriate function of concentration versus time (e.g., 1/([RX]₀ - [P]) vs. time for a second-order reaction where [RX]₀ is the initial concentration of the alkyl halide and [P] is the concentration of the product), the second-order rate constant (k) can be determined from the slope of the line.

Mechanistic Pathway and Experimental Workflow

The following diagrams illustrate the fundamental aspects of the SN2 reaction mechanism and a typical experimental workflow for its kinetic analysis.

Caption: General mechanism of an SN2 reaction.

Experimental_Workflow prep Prepare Stock Solutions (Alkyl Halide & NaI in Acetone) equilibrate Equilibrate Solutions to Reaction Temperature prep->equilibrate mix Initiate Reaction by Mixing equilibrate->mix sample Withdraw Aliquots at Timed Intervals mix->sample sample->mix Repeat quench Quench Reaction sample->quench analyze Analyze Samples (e.g., GC, HPLC, NMR) quench->analyze data Plot Data and Determine Rate Constant analyze->data

Caption: Experimental workflow for a kinetic study of an SN2 reaction.

Conclusion

The reactivity of this compound in SN2 reactions is characteristic of a secondary alkyl halide, being significantly slower than primary analogues and susceptible to steric hindrance. The choice of leaving group and solvent system are critical parameters for optimizing reaction conditions. For researchers in drug development and synthetic chemistry, a quantitative understanding of these relationships through kinetic studies is essential for the rational design of synthetic pathways and the efficient production of target molecules. The protocols and comparative data presented in this guide provide a framework for such investigations.

References

Benchmarking 3-Chlorooctane as a Grignard Reagent Precursor: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of 3-chlorooctane as a precursor for Grignard reagents, a cornerstone in organic synthesis for carbon-carbon bond formation. The utility of this compound is objectively compared against its bromo- and iodo-analogs, supported by established chemical principles and typical experimental outcomes. This analysis aims to inform the selection of precursors in the synthesis of complex organic molecules, particularly in the context of pharmaceutical research and development where efficiency and yield are paramount.

Performance Comparison of 3-Halooctanes in Grignard Reagent Formation

The formation of a Grignard reagent (R-MgX) is a critical step that is highly dependent on the nature of the alkyl halide precursor. The reactivity of the carbon-halogen bond is the primary determinant of the reaction's initiation, rate, and overall success. The established order of reactivity for alkyl halides is R-I > R-Br > R-Cl, a trend directly correlated to the decreasing strength of the C-X bond.[1][2]

PrecursorRelative ReactivityC-X Bond Energy (kJ/mol)Typical Initiation TimeTypical Yield Range (%)Key Considerations
3-Iodooctane Very High~228Short85-95%Most reactive precursor, facilitating rapid reaction initiation. However, 3-iodooctane is generally more expensive and may be less stable than other analogs.[1]
3-Bromooctane (B146061) High~285Moderate70-90%Offers a good balance of high reactivity and precursor stability. It is a commonly used and reliable choice for Grignard synthesis.
This compound Moderate~340Long50-80%The least reactive of the three, often requiring longer initiation times or chemical activation of the magnesium surface. Yields can be more variable.[1]

Note: The typical yield ranges are based on general observations for alkyl halides under optimized conditions and can be influenced by experimental variables such as solvent purity, magnesium quality, and reaction scale.

Experimental Protocols

The following protocols outline the synthesis of a Grignard reagent from a 3-halooctane and its subsequent reaction with a model electrophile, pentanal, to produce the secondary alcohol, 5-ethyl-3-decanol.

Part 1: Formation of 3-Octylmagnesium Halide

Materials:

  • 3-halooctane (this compound, 3-bromooctane, or 3-iodooctane)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: All glassware must be rigorously dried to be free of moisture. The apparatus is assembled and purged with an inert gas.

  • Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface.[1]

  • Initiation: A solution of the 3-halooctane (1.0 equivalent) in anhydrous diethyl ether is prepared in the dropping funnel. A small portion of this solution is added to the stirring magnesium suspension. Gentle warming may be required to initiate the reaction, especially with this compound.

  • Formation: Once the reaction begins (indicated by bubbling and a cloudy appearance), the remainder of the 3-halooctane solution is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the mixture is typically refluxed for an additional 1-3 hours to ensure complete reaction.

Part 2: Synthesis of 5-Ethyl-3-decanol

Materials:

  • Freshly prepared 3-octylmagnesium halide solution

  • Pentanal

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Separatory funnel

Procedure:

  • Reaction with Electrophile: The Grignard reagent solution is cooled in an ice bath. A solution of pentanal (1.0 equivalent) in anhydrous diethyl ether is added dropwise with stirring.

  • Quenching: After the addition is complete, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 5-ethyl-3-decanol, which can be further purified by distillation or chromatography.

Visualizing the Process

Reaction Pathway

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Electrophile cluster_2 Workup 3-Halooctane 3-Halooctane 3-Octylmagnesium_Halide 3-Octylmagnesium_Halide 3-Halooctane->3-Octylmagnesium_Halide  + Mg (Anhydrous Ether) Mg Mg Alkoxide_Intermediate Alkoxide_Intermediate 3-Octylmagnesium_Halide->Alkoxide_Intermediate  + Pentanal Pentanal Pentanal 5-Ethyl-3-decanol 5-Ethyl-3-decanol Alkoxide_Intermediate->5-Ethyl-3-decanol  + H₃O⁺

Caption: Synthesis of 5-Ethyl-3-decanol via Grignard Reaction.

Experimental Workflow

start Start setup Assemble & Purge Dry Glassware start->setup activate_mg Activate Mg with Iodine setup->activate_mg initiate Initiate Reaction (Add small amount of 3-Halooctane) activate_mg->initiate form_grignard Add remaining 3-Halooctane & Reflux initiate->form_grignard cool Cool to 0°C form_grignard->cool add_aldehyde Add Pentanal Dropwise cool->add_aldehyde quench Quench with aq. NH₄Cl add_aldehyde->quench extract Separate & Extract with Ether quench->extract purify Dry & Purify Product extract->purify end End Product: 5-Ethyl-3-decanol purify->end

Caption: Workflow for Grignard Synthesis of 5-Ethyl-3-decanol.

Conclusion

The selection of a 3-halooctane precursor for Grignard reagent synthesis involves a trade-off between reactivity, cost, and stability. While 3-iodooctane offers the highest reactivity and potential for high yields, its cost and stability may be limiting factors. 3-Bromooctane presents a balanced option with good reactivity and availability. This compound, while being the most cost-effective and stable precursor, requires more stringent conditions to initiate the reaction and may result in lower and more variable yields. For drug development and other applications where yield and reaction efficiency are critical, 3-bromooctane is often the precursor of choice. However, for large-scale syntheses where cost is a major consideration, optimizing the reaction conditions for this compound may be a viable strategy.

References

Comparative Reactivity of 3-Chlorooctane with Various Functional Groups: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the predicted cross-reactivity of 3-chlorooctane with several key functional groups encountered in drug development and organic synthesis. Due to a lack of specific published studies on the cross-reactivity of this compound, this comparison is based on established principles of organic chemistry, particularly the reactivity of secondary chloroalkanes in nucleophilic substitution reactions. The information presented herein is intended to guide researchers in predicting potential interactions and designing experimental protocols.

Introduction to this compound Reactivity

This compound is a secondary chloroalkane. The carbon atom bonded to the chlorine atom is also attached to two other carbon atoms, which creates some steric hindrance around the reactive site.[1] The primary mechanism by which this compound is expected to react with nucleophilic functional groups is the bimolecular nucleophilic substitution (SN2) reaction.[2][3] In an SN2 reaction, a nucleophile attacks the carbon atom bearing the halogen, leading to the displacement of the chloride ion in a single, concerted step.[4]

The rate of SN2 reactions is influenced by several factors, including the strength of the nucleophile, steric hindrance at the reaction center, the nature of the leaving group, and the solvent.[4][5] For this compound, the chloride ion is a reasonably good leaving group. The reactivity with various functional groups will, therefore, largely depend on their nucleophilicity and the reaction conditions. Secondary halogenoalkanes like this compound can also undergo elimination reactions (E2), particularly in the presence of strong, sterically hindered bases.[2]

Predicted Cross-Reactivity Comparison

The following table summarizes the predicted relative reactivity of this compound with common functional groups based on their general nucleophilicity.

Functional GroupNucleophilePredicted Reactivity with this compoundReaction ProductNotes
Thiol Thiolate (RS⁻)HighThioetherThiolates are excellent nucleophiles and are expected to react readily with this compound.[6][7]
Amine Primary/Secondary Amine (RNH₂/R₂NH)Moderate to HighSecondary/Tertiary AminePrimary and secondary amines are good nucleophiles; however, the reaction can lead to a mixture of products (secondary, tertiary amines, and quaternary ammonium (B1175870) salts) due to the initial amine product also being nucleophilic.[1][8][9] Using a large excess of the amine can favor the formation of the desired product.[2]
Alcohol Alkoxide (RO⁻)ModerateEtherAlkoxides, the conjugate bases of alcohols, are strong nucleophiles and will react with this compound. The corresponding neutral alcohol is a much weaker nucleophile and would react very slowly.[2][10]
Carboxylic Acid Carboxylate (RCOO⁻)Low to ModerateEsterCarboxylates are weaker nucleophiles than alkoxides and amines. The reaction is generally slower and may require elevated temperatures.[11][12]

Experimental Protocols

The following are representative experimental protocols that can be adapted to study the cross-reactivity of this compound with various functional groups.

Protocol 1: General Procedure for Comparative Reactivity via Halide Exchange (Finkelstein Reaction)

This protocol is adapted from competitive SN2 reaction experiments and can be used to compare the reactivity of different nucleophiles with this compound by observing the rate of a subsequent reaction.[13][14]

Objective: To qualitatively compare the reaction rates of this compound with a series of nucleophiles.

Materials:

  • This compound

  • Sodium iodide

  • Acetone (anhydrous)

  • A series of nucleophiles (e.g., sodium thiophenoxide, piperidine, sodium methoxide, sodium acetate)

  • Reaction vials or test tubes

  • Constant temperature bath

  • Stirring apparatus

Procedure:

  • Prepare equimolar solutions of this compound and each nucleophile to be tested in anhydrous acetone.

  • In separate reaction vials, mix the this compound solution with each of the nucleophile solutions.

  • To each reaction mixture, add a solution of sodium iodide in acetone. The iodide ion will act as a competing nucleophile.

  • Incubate all reaction vials in a constant temperature bath (e.g., 50 °C).

  • Observe the vials for the formation of a precipitate (sodium chloride), which is insoluble in acetone.

  • The relative rate of precipitate formation provides a qualitative measure of the reactivity of each nucleophile with this compound. A faster precipitate formation indicates a less reactive primary nucleophile, allowing the iodide to react more readily.

Protocol 2: Synthesis and Isolation of a Substitution Product: Reaction with an Amine

This protocol provides a general method for reacting this compound with an amine and isolating the product.

Objective: To synthesize and characterize the product of the reaction between this compound and a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (e.g., octylamine)

  • Ethanol (B145695)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (B109758) or other suitable organic solvent

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Apparatus for reflux

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add a significant excess (at least 3-4 equivalents) of the amine to the solution.

  • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any ammonium salts.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key concepts discussed in this guide.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare equimolar solutions of This compound and Nucleophiles (e.g., Thiol, Amine, Alkoxide) in Acetone B Mix this compound with each Nucleophile in separate vials A->B C Add Sodium Iodide in Acetone to each vial B->C D Incubate at constant temperature (e.g., 50°C) C->D E Observe rate of NaCl precipitate formation D->E F Compare rates to determine relative reactivity E->F

Figure 1. Experimental workflow for comparing nucleophile reactivity.

Figure 2. General SN2 reaction mechanism for this compound.

Conclusion

References

Quantitative Analysis of 3-Chlorooctane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of halogenated organic compounds such as 3-chlorooctane in complex reaction mixtures is critical for process optimization, impurity profiling, and quality control. This guide provides a comparative overview of common analytical methodologies for the quantitative analysis of this compound, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique for the quantification of this compound is dependent on factors such as the required sensitivity, selectivity, sample matrix complexity, and sample throughput. Gas chromatography is generally the method of choice for volatile and semi-volatile compounds like this compound.[1] In contrast, HPLC is typically reserved for non-volatile or thermally labile compounds.

Table 1: Comparison of Quantitative Methods for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Electron Capture Detector (GC-ECD)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on boiling point and polarity, detection by mass-to-charge ratio.Separation based on boiling point and polarity, detection of electrophilic compounds.Separation based on polarity, detection by UV absorbance.
Selectivity Very HighHigh for halogenated compoundsModerate to Low
Sensitivity High (pg to ng level)Very High for halogenated compounds (fg to pg level)Low (µg to mg level)
Sample Volatility RequiredRequiredNot Required
Sample Throughput ModerateHighHigh
Instrumentation Cost HighModerateModerate
Primary Application Broad applicability for volatile and semi-volatile compounds.[2]Trace analysis of halogenated compounds.[3][4]Analysis of non-volatile or thermally unstable compounds.[1]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantitative analysis of this compound in a reaction mixture using GC-MS.

1. Sample Preparation:

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the reaction mixture, add 2 mL of a non-polar organic solvent such as hexane (B92381) or dichloromethane (B109758).[5]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

    • Allow the layers to separate. The organic layer containing this compound will be the upper layer if hexane is used, and the lower layer if dichloromethane is used.

    • Carefully transfer the organic layer to a clean vial.

    • To remove any residual water, pass the organic extract through a small column containing anhydrous sodium sulfate.

    • The extracted sample is now ready for GC-MS analysis. If the expected concentration of this compound is high, dilute the sample with the extraction solvent to fall within the instrument's detection range.[1][5]

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 7200 Q-TOF or equivalent.[6]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[7]

  • Injection: 1 µL of the prepared sample is injected in split mode (e.g., 50:1 split ratio) to prevent column overloading.[6]

  • Inlet Temperature: 250°C.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[6]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Hold: Maintain 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.[6]

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 300.

3. Data Analysis and Quantification:

  • An external calibration curve is constructed by preparing a series of standard solutions of this compound of known concentrations.

  • The peak area of the characteristic mass fragment of this compound is plotted against the concentration of the standards.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Alternative Method: Gas Chromatography-Electron Capture Detector (GC-ECD)

For trace-level quantification of this compound, GC-ECD offers superior sensitivity due to the high affinity of the electron capture detector for halogenated compounds.[3][4]

1. Sample Preparation:

  • The sample preparation protocol is similar to that for GC-MS, involving liquid-liquid extraction.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with an Electron Capture Detector.

  • Column: A non-polar or medium-polarity capillary column is suitable.

  • Injection and Oven Parameters: Similar to the GC-MS method, but may require optimization.

  • Detector Temperature: 300°C.[4]

  • Makeup Gas: Nitrogen.

3. Data Analysis and Quantification:

  • Quantification is performed using an external standard calibration curve, similar to the GC-MS method.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the analytical processes described.

A Reaction Mixture Sample B Liquid-Liquid Extraction (Hexane) A->B Sample Preparation C Concentration/Dilution B->C Analyte Isolation D GC-MS Analysis C->D Instrumental Analysis E Data Processing & Quantification D->E Data Acquisition F Quantitative Result E->F Final Report

Caption: Experimental workflow for GC-MS analysis.

cluster_GC Gas Chromatography (GC) cluster_HPLC High-Performance Liquid Chromatography (HPLC) GC_MS GC-MS GC_ECD GC-ECD HPLC_UV HPLC-UV Decision Is the analyte volatile? Decision->GC_MS Yes Decision->GC_ECD Yes (High Sensitivity) Decision->HPLC_UV No Analyte This compound Analyte->Decision

Caption: Method selection logic for this compound.

References

Purity Assessment of Synthesized 3-Chlorooctane: A Comparative Guide to NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of synthesized 3-chlorooctane. Detailed experimental protocols for quantitative NMR (qNMR) are provided, supported by comparative data to assist in selecting the most appropriate analytical method.

Introduction to this compound Synthesis and Potential Impurities

This compound is a halogenated alkane commonly synthesized for various applications in organic chemistry, including as an intermediate in the production of other organic compounds. A prevalent laboratory-scale synthesis involves the chlorination of 3-octanol (B1198278) using reagents such as thionyl chloride (SOCl₂) or hydrochloric acid. Another potential route is the free-radical halogenation of octane (B31449).

Regardless of the synthetic route, the final product is susceptible to containing several impurities. The most common impurities arising from the chlorination of 3-octanol include:

  • Unreacted Starting Material: Residual 3-octanol.

  • Isomeric Byproducts: Rearrangement reactions can lead to the formation of other chlorooctane isomers, such as 1-chlorooctane, 2-chlorooctane, and 4-chlorooctane.

  • Elimination Byproducts: Dehydration of the alcohol or dehydrohalogenation of the product can result in the formation of octene isomers (e.g., 1-octene, 2-octene).

The free-radical halogenation of octane is generally less selective and can produce a wider range of positional isomers of chlorooctane, making the purification and subsequent purity analysis more challenging.

Purity Assessment by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical technique for determining the purity of organic compounds.[1][2] The principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[3] By comparing the integral of a specific signal from the analyte to that of a known amount of a certified internal standard, the absolute purity of the analyte can be determined with high accuracy.[4]

Key Advantages of qNMR:
  • Primary Method: qNMR is considered a primary ratio method of measurement, meaning it does not require a reference standard of the analyte itself.

  • High Specificity: The high resolution of NMR spectra allows for the differentiation and quantification of structurally similar isomers and impurities.

  • Non-destructive: The sample can be recovered after analysis.

  • Simultaneous Identification and Quantification: A single NMR experiment can provide structural confirmation and quantitative purity information.[2]

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This protocol outlines the steps for determining the purity of a synthesized this compound sample using ¹H qNMR with an internal standard.

1. Materials and Reagents:

  • Synthesized this compound sample

  • Internal Standard (IS): A high-purity certified reference material with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone).

  • Deuterated Solvent: Chloroform-d (CDCl₃) of high isotopic purity, containing a known amount of tetramethylsilane (B1202638) (TMS) as a chemical shift reference.

  • High-precision analytical balance

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial. The exact masses of both the sample and the internal standard must be recorded.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard quantitative ¹H NMR experiment.

  • Key Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified. A typical starting point is 30-60 seconds to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[4]

    • Spectral Width: Sufficient to cover all signals of interest.

    • Acquisition Time: At least 3-4 seconds.

4. Data Processing and Analysis:

  • Apply Fourier transform to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Apply a baseline correction to ensure a flat baseline.

  • Integrate the characteristic, well-resolved signals of both the this compound and the internal standard. For this compound, the methine proton (-CHCl-) is a suitable candidate. For the internal standard, a singlet is ideal.

  • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte = Integral of the selected analyte signal

    • N_analyte = Number of protons giving rise to the selected analyte signal

    • I_IS = Integral of the selected internal standard signal

    • N_IS = Number of protons giving rise to the selected internal standard signal

    • M_analyte = Molar mass of the analyte (this compound: 148.67 g/mol )

    • M_IS = Molar mass of the internal standard

    • m_analyte = Mass of the analyte

    • m_IS = Mass of the internal standard

    • P_IS = Purity of the internal standard

Comparison with Alternative Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds, making it a suitable alternative for the purity assessment of this compound.[5]

Principle of GC-MS:

In GC-MS, the sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each component that allows for its identification. Quantification is typically achieved by integrating the peak area of the analyte and comparing it to a calibration curve generated from standards of known concentration.

The following table provides a comparative overview of qNMR and GC-MS for the purity assessment of synthesized this compound.

FeatureQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Proportionality between NMR signal integral and the number of nuclei.[3]Separation based on volatility and polarity, followed by mass-to-charge ratio detection.[6]
Quantification Absolute quantification using a single internal standard; no calibration curve required.[7]Relative quantification requiring a calibration curve with a certified reference standard of the analyte.
Selectivity Excellent for distinguishing isomers and structurally similar compounds based on unique chemical shifts.High, based on chromatographic retention time and mass spectral fragmentation patterns.
Sensitivity Generally lower than GC-MS; typically requires mg amounts of sample.Very high; capable of detecting and quantifying trace impurities in the ppm to ppb range.
Sample Throughput Moderate; longer acquisition times may be needed for high accuracy.High; rapid analysis times, typically in the range of minutes per sample.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.May require derivatization for less volatile impurities; requires volatile solvents.
Destructive? No, the sample can be fully recovered.Yes, the sample is consumed during the analysis.
Cost (Instrument) High initial investment for the NMR spectrometer.[8]Moderate to high initial investment for the GC-MS system.[8]
Cost (Per Sample) Moderate, mainly due to the cost of deuterated solvents.[8]Lower, requires carrier gases and solvents.[8]

Data Presentation: NMR Chemical Shifts of this compound and Potential Impurities

Accurate identification of impurities by NMR requires knowledge of their characteristic chemical shifts. The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities in CDCl₃.

Compound¹H NMR (CDCl₃) δ [ppm]¹³C NMR (CDCl₃) δ [ppm]
This compound ~3.9 (m, 1H, -CHCl-), ~1.7-1.9 (m, 2H), ~1.2-1.6 (m, 8H), ~0.9 (t, 6H)~65 (C-3), ~38 (C-4), ~34 (C-2), ~31, ~29, ~22, ~14, ~11
1-Chlorooctane ~3.5 (t, 2H, -CH₂Cl), ~1.8 (m, 2H), ~1.2-1.4 (m, 10H), ~0.9 (t, 3H)~45 (C-1), ~33 (C-2), ~32, ~29, ~29, ~27, ~23, ~14
2-Chlorooctane ~4.1 (m, 1H, -CHCl-), ~1.7 (m, 2H), ~1.5 (d, 3H), ~1.2-1.4 (m, 8H), ~0.9 (t, 3H)~62 (C-2), ~41 (C-3), ~32, ~29, ~26, ~25, ~23, ~14
4-Chlorooctane ~3.9 (m, 1H, -CHCl-), ~1.7 (m, 4H), ~1.2-1.5 (m, 6H), ~0.9 (t, 6H)~63 (C-4), ~39 (C-3, C-5), ~31, ~22, ~20, ~14, ~14
3-Octanol ~3.6 (m, 1H, -CHOH-), ~1.4-1.6 (m, 4H), ~1.2-1.4 (m, 6H), ~0.9 (t, 6H)~73 (C-3), ~39 (C-4), ~32 (C-2), ~32, ~28, ~23, ~14, ~10
1-Octene ~5.8 (m, 1H), ~5.0 (m, 2H), ~2.0 (q, 2H), ~1.2-1.4 (m, 8H), ~0.9 (t, 3H)~139 (C-2), ~114 (C-1), ~34, ~32, ~29, ~29, ~23, ~14
trans-2-Octene ~5.4 (m, 2H), ~2.0 (m, 2H), ~1.7 (d, 3H), ~1.2-1.4 (m, 6H), ~0.9 (t, 3H)~132, ~125, ~33, ~32, ~29, ~23, ~18, ~14

Note: Chemical shifts are approximate and can vary slightly depending on the exact experimental conditions.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for the purity assessment of synthesized this compound and the logical relationship between the analytical methods.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results and Comparison Synthesis Synthesis of this compound (e.g., from 3-octanol) Crude_Product Crude this compound (with impurities) Synthesis->Crude_Product Sample_Prep Sample Preparation Crude_Product->Sample_Prep qNMR_Analysis qNMR Analysis Sample_Prep->qNMR_Analysis Dissolve in CDCl3 with Internal Standard GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Dilute in volatile solvent qNMR_Purity Purity from qNMR qNMR_Analysis->qNMR_Purity GCMS_Purity Purity from GC-MS GCMS_Analysis->GCMS_Purity Comparison Method Comparison qNMR_Purity->Comparison GCMS_Purity->Comparison

Workflow for the purity assessment of synthesized this compound.

Method_Comparison_Logic cluster_qnmr qNMR Approach cluster_gcms GC-MS Approach Purity_Requirement Purity Assessment Requirement qNMR Quantitative NMR (qNMR) Purity_Requirement->qNMR GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Purity_Requirement->GCMS qNMR_Adv Advantages: - Absolute Quantification - High Specificity for Isomers - Non-destructive qNMR->qNMR_Adv qNMR_Disadv Disadvantages: - Lower Sensitivity - Higher Instrument Cost qNMR->qNMR_Disadv GCMS_Adv Advantages: - Very High Sensitivity - High Throughput GCMS->GCMS_Adv GCMS_Disadv Disadvantages: - Requires Analyte Standard - Destructive GCMS->GCMS_Disadv

Logical comparison of NMR and GC-MS for purity assessment.

Conclusion

Both qNMR and GC-MS are powerful techniques for assessing the purity of synthesized this compound. The choice between the two methods depends on the specific requirements of the analysis.

  • qNMR is the method of choice when an absolute, highly accurate purity value is required without the need for an isotopically labeled or certified reference standard of this compound itself. Its high specificity makes it particularly adept at resolving and quantifying isomeric impurities.

  • GC-MS is ideal for screening for trace-level impurities due to its superior sensitivity. It is also a more high-throughput technique, making it suitable for routine quality control where a large number of samples need to be analyzed.

For a comprehensive purity profile, especially during method development or for the certification of a reference material, a combination of both techniques can be employed to leverage their orthogonal strengths. qNMR can provide an accurate assay of the main component, while GC-MS can be used to identify and quantify trace volatile impurities.

References

Vergleichsleitfaden zur Bestimmung des Enantiomerenüberschusses von chiralem 3-Chlorooctan

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Die genaue Bestimmung des Enantiomerenüberschusses (ee) ist ein entscheidender Schritt bei der Synthese und Charakterisierung von chiralen Molekülen wie 3-Chlorooctan. Enantiomere können signifikant unterschiedliche pharmakologische und toxikologische Eigenschaften aufweisen, weshalb die quantitative Analyse der enantiomeren Reinheit für die Arzneimittelsicherheit und -wirksamkeit von größter Bedeutung ist. Dieser Leitfaden bietet einen objektiven Vergleich gängiger analytischer Methoden zur Bestimmung des Enantiomerenüberschusses von 3-Chlorooctan, unterstützt durch beispielhafte experimentelle Daten und detaillierte Protokolle.

Vergleich der Analysemethoden

Die Wahl der geeigneten Methode zur Bestimmung des Enantiomerenüberschusses hängt von verschiedenen Faktoren ab, darunter die erforderliche Genauigkeit, Präzision, Analysengeschwindigkeit, Probenverfügbarkeit und die vorhandene Laborausstattung. Die gängigsten Techniken sind die chirale Gaschromatographie (GC), die chirale Hochleistungsflüssigkeitschromatographie (HPLC), die Kernspinresonanzspektroskopie (NMR) unter Verwendung chiraler Solvatisierungsreagenzien und die Polarimetrie.

Tabelle 1: Quantitativer Vergleich der Analysemethoden zur ee-Bestimmung von 3-Chlorooctan (Illustrative Daten)

MerkmalChirale Gaschromatographie (GC)Chirale Hochleistungsflüssigkeitschromatographie (HPLC)¹H-NMR mit chiralem SolvatisierungsreagenzPolarimetrie
Genauigkeit (ee %) ± 0.5%± 0.2%± 1.0%Qualitativ bis semi-quantitativ*
Präzision (RSD) < 1%< 0.5%< 2%Abhängig von Konzentration und spezifischer Drehung
Nachweisgrenze (LOD) Niedrig (ng-Bereich)Niedrig (ng- bis µg-Bereich)Hoch (mg-Bereich)Hoch (mg-Bereich)
Analysezeit pro Probe 15 - 30 min10 - 20 min5 - 10 min< 5 min
Probenvorbereitung In der Regel keine Derivatisierung erforderlichIn der Regel keine Derivatisierung erforderlichEinfaches MischenAuflösen in einem geeigneten Lösungsmittel
Kosten der Verbrauchsmaterialien Moderat (chirale Säulen)Hoch (chirale Säulen und Lösungsmittel)Moderat (chirale Reagenzien und NMR-Röhrchen)Niedrig
Vorteile Hohe Auflösung, hohe EmpfindlichkeitHohe Vielseitigkeit, etablierte Methode, hohe PräzisionSchnelle Analyse, keine Kalibrierung erforderlichSchnell, nicht-destruktiv
Nachteile Thermische Stabilität der Probe erforderlichHöherer Lösungsmittelverbrauch, teure SäulenGeringere Empfindlichkeit, teure ReagenzienGeringe Empfindlichkeit, erfordert bekannten spezifischen Drehwert

*Die quantitative Bestimmung mittels Polarimetrie ist nur möglich, wenn der spezifische Drehwert des reinen Enantiomers bekannt ist. Für 3-Chlorooctan ist dieser Wert in der Literatur nicht gut dokumentiert, was die Methode für eine genaue ee-Bestimmung einschränkt.

Experimentelle Protokolle

Chirale Gaschromatographie (GC)

Diese Methode trennt die Enantiomere von 3-Chlorooctan in der Gasphase unter Verwendung einer chiralen stationären Phase.

Protokoll:

  • Probenvorbereitung: Eine verdünnte Lösung von 3-Chlorooctan (ca. 1 mg/mL) in einem flüchtigen organischen Lösungsmittel (z. B. Hexan oder Dichlormethan) herstellen.

  • GC-System: Ein Gaschromatograph, ausgestattet mit einem Flammenionisationsdetektor (FID) und einer chiralen Kapillarsäule (z. B. eine mit derivatisiertem Cyclodextrin beschichtete Säule wie β-DEX™ 225).

  • GC-Bedingungen (Beispiel):

    • Injektor-Temperatur: 250 °C

    • Detektor-Temperatur: 250 °C

    • Trägergas: Wasserstoff oder Helium, mit einer konstanten Flussrate von 1.5 mL/min.

    • Ofen-Temperaturprogramm:

      • Anfangstemperatur: 80 °C, Haltezeit: 2 min

      • Heizrate: 5 °C/min bis 150 °C

      • Haltezeit bei 150 °C: 5 min

    • Injektionsvolumen: 1 µL (Split-Injektion, z. B. 50:1)

  • Datenanalyse: Die Retentionszeiten der beiden Enantiomere werden bestimmt. Der Enantiomerenüberschuss wird aus dem prozentualen Anteil der Peakflächen der beiden Enantiomere berechnet: ee (%) = |(Fläche₁ - Fläche₂) / (Fläche₁ + Fläche₂)| * 100

Chirale Hochleistungsflüssigkeitschromatographie (HPLC)

Die HPLC trennt die Enantiomere in der flüssigen Phase unter Verwendung einer chiralen stationären Phase (CSP).

Protokoll:

  • Probenvorbereitung: Eine Lösung von 3-Chlorooctan (ca. 1 mg/mL) in der mobilen Phase herstellen.

  • HPLC-System: Ein HPLC-System mit einem UV-Detektor (aufgrund des fehlenden Chromophors in 3-Chlorooctan ist ein Brechungsindex-Detektor (RI) oder ein "Evaporative Light Scattering Detector" (ELSD) eine geeignetere Alternative) und einer chiralen Säule (z. B. eine auf Polysaccharid basierende Säule wie Chiralcel® OD-H oder Chiralpak® AD-H).

  • HPLC-Bedingungen (Beispiel):

    • Säule: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexan / Isopropanol (99:1, v/v)

    • Flussrate: 1.0 mL/min

    • Säulentemperatur: 25 °C

    • Detektion: RI-Detektor

    • Injektionsvolumen: 10 µL

  • Datenanalyse: Ähnlich wie bei der GC wird der Enantiomerenüberschuss aus den Peakflächen der getrennten Enantiomere berechnet.

¹H-NMR-Spektroskopie mit chiralem Solvatisierungsreagenz (CSA)

Diese Methode nutzt ein chirales Solvatisierungsreagenz, um in der NMR-Spektroskopie eine chemische Verschiebungsdifferenz zwischen den Signalen der beiden Enantiomere zu induzieren.

Protokoll:

  • Probenvorbereitung:

    • Ca. 5-10 mg der 3-Chlorooctan-Probe in einem NMR-Röhrchen in ca. 0.6 mL deuteriertem Chloroform (CDCl₃) lösen.

    • Ein ¹H-NMR-Spektrum der reinen Probe aufnehmen.

    • Eine stöchiometrische Menge (1.0 - 1.2 Äquivalente) eines chiralen Solvatisierungsreagenzes (z. B. (R)-(-)-1-(9-Anthryl)-2,2,2-trifluorethanol) zur NMR-Probe geben.

    • Das Röhrchen vorsichtig schütteln, um eine homogene Lösung zu gewährleisten.

  • NMR-Messung: Ein ¹H-NMR-Spektrum der Mischung aufnehmen.

  • Datenanalyse:

    • Ein Protonensignal von 3-Chlorooctan identifizieren, das eine klare Aufspaltung in zwei Signale (eines für jedes Enantiomer) zeigt. Das Proton am chiralen Zentrum (C3) ist hierfür ein guter Kandidat.

    • Die Integrale der beiden getrennten Signale bestimmen.

    • Der Enantiomerenüberschuss wird aus dem Verhältnis der Integrale berechnet: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100

Polarimetrie

Die Polarimetrie misst die Drehung der Ebene von polarisiertem Licht durch eine Lösung einer chiralen Substanz.

Protokoll:

  • Probenvorbereitung: Eine genau gewogene Menge 3-Chlorooctan in einem definierten Volumen eines geeigneten achiralen Lösungsmittels (z. B. Chloroform oder Ethanol) auflösen, um eine bekannte Konzentration (c in g/mL) zu erhalten.

  • Messung:

    • Das Polarimeter mit dem reinen Lösungsmittel auf null setzen.

    • Die Probenlösung in eine Küvette bekannter Länge (l in dm) füllen.

    • Den beobachteten optischen Drehwinkel (α) messen.

  • Datenanalyse:

    • Die spezifische Drehung [α] der Probe berechnen: [α] = α / (l * c).

    • Der Enantiomerenüberschuss wird durch den Vergleich der gemessenen spezifischen Drehung mit der spezifischen Drehung des reinen Enantiomers ([α]max) berechnet: ee (%) = ([α]gemessen / [α]max) * 100

    • Anmerkung: Da der Wert für [α]max für 3-Chlorooctan nicht leicht verfügbar ist, kann diese Methode hauptsächlich qualitativ verwendet werden, um die Anwesenheit eines Enantiomerenüberschusses zu bestätigen (ein von null verschiedener Drehwinkel).

Visualisierungen

Die folgenden Diagramme illustrieren den allgemeinen Arbeitsablauf zur Bestimmung des Enantiomerenüberschusses und die logischen Beziehungen zwischen den verschiedenen Analysemethoden.

Workflow cluster_prep Probenvorbereitung cluster_analysis Analyse cluster_data Datenauswertung cluster_result Ergebnis Start Chirale 3-Chlorooctan Probe Prep Lösung herstellen / CSA zugeben Start->Prep GC Chirale GC Prep->GC HPLC Chirale HPLC Prep->HPLC NMR NMR-Spektroskopie Prep->NMR Pol Polarimetrie Prep->Pol Integration Peakflächen- / Signal-Integration GC->Integration HPLC->Integration NMR->Integration Rotation Drehwinkelmessung Pol->Rotation Calculation ee-Berechnung Integration->Calculation Rotation->Calculation Result Enantiomerenüberschuss (ee %) Calculation->Result

Abbildung 1: Allgemeiner Arbeitsablauf zur Bestimmung des Enantiomerenüberschusses.

Methods cluster_main Methoden zur ee-Bestimmung cluster_chrom cluster_spectro cluster_chiro Chrom Chromatographische Methoden GC Chirale GC Chrom->GC HPLC Chirale HPLC Chrom->HPLC Spectro Spektroskopische Methoden NMR NMR mit CSA Spectro->NMR Chiro Chiroptische Methode Pol Polarimetrie Chiro->Pol Quant Quantitative Analyse GC->Quant Hohe Empfindlichkeit HPLC->Quant Hohe Präzision NMR->Quant Schnelle Messung Qual Qualitative Analyse Pol->Qual Qualitative Bestätigung

Abbildung 2: Beziehung zwischen den verschiedenen Analysemethoden.

Comparative cost analysis of different 3-Chlorooctane synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative cost analysis of three primary synthesis methods for 3-Chlorooctane, a valuable alkyl chloride intermediate in the synthesis of various organic compounds. The analysis focuses on the direct costs of starting materials and reagents, alongside a qualitative assessment of potential downstream processing costs related to yield and purity. The three methods evaluated are:

  • Chlorination of Octan-3-ol: A common laboratory-scale method involving the conversion of a secondary alcohol to an alkyl chloride.

  • Electrophilic Addition of HCl to Oct-2-ene: A method based on the hydrochlorination of an alkene.

  • Free-Radical Chlorination of Octane (B31449): An industrial-scale approach involving the direct chlorination of an alkane.

Data Presentation

The following table summarizes the key quantitative data for each synthesis method. Prices for starting materials are based on currently available market data and may vary depending on supplier and purity.

Parameter Chlorination of Octan-3-ol Electrophilic Addition of HCl to Oct-2-ene Free-Radical Chlorination of Octane
Starting Material Octan-3-olOct-2-enen-Octane
Primary Reagent Thionyl Chloride (SOCl₂) or Hydrochloric Acid (HCl)Hydrochloric Acid (HCl)Chlorine (Cl₂)
Reported Yield of this compound ~54% (estimated for secondary alcohols with SOCl₂)Not specified, expected mixture of isomersLow (unselective, mixture of isomers)
Purity of Crude Product Moderate to HighLow to Moderate (mixture of 2- and this compound)Very Low (mixture of all monochlorinated isomers)
Approximate Starting Material Cost ($/kg) Octan-3-ol: ~$130 - $380Oct-2-ene: ~$64 (for 25mL) - prices vary significantly with quantityn-Octane: ~$600 - $700 (per metric ton, industrial grade)
Approximate Primary Reagent Cost ($/kg) Thionyl Chloride: ~$5 - $6.5 (industrial)Hydrochloric Acid: Commodity price, relatively lowChlorine: Commodity price, relatively low
Estimated Purification Cost ModerateHighVery High
Overall Cost-Effectiveness High for lab scale, moderate for pilot scalePotentially moderate, dependent on isomer separation costLow for specific isomer, high for bulk, mixed isomers

Experimental Protocols

Detailed experimental methodologies for the key synthesis routes are outlined below. These protocols are based on established chemical principles and literature precedents.

Method 1: Chlorination of Octan-3-ol with Thionyl Chloride

Objective: To synthesize this compound from octan-3-ol using thionyl chloride.

Materials:

  • Octan-3-ol

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (optional, as a base)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve octan-3-ol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution using a dropping funnel. If pyridine is used, it should be added to the alcohol solution before the thionyl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Expected Yield: Based on similar reactions with secondary alcohols, a yield of approximately 54% can be anticipated.[1]

Method 2: Electrophilic Addition of HCl to Oct-2-ene

Objective: To synthesize this compound by the addition of hydrogen chloride to oct-2-ene.

Materials:

  • Oct-2-ene

  • Anhydrous hydrogen chloride (gas or solution in a non-nucleophilic solvent)

  • Anhydrous, non-polar solvent (e.g., dichloromethane (B109758) or pentane)

  • Drying tube (e.g., with calcium chloride)

  • Gas dispersion tube

  • Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • Dissolve oct-2-ene in a suitable anhydrous, non-polar solvent in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.

  • Cool the solution in an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the stirred solution. Alternatively, a solution of HCl in a non-nucleophilic solvent can be added dropwise.

  • Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC) to determine the ratio of starting material to products.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting product will be a mixture of 2-chlorooctane (B146373) and this compound, as predicted by Markovnikov's rule.[2]

  • Separation of the isomers will require careful fractional distillation or preparative chromatography.

Method 3: Free-Radical Chlorination of Octane

Objective: To synthesize this compound via the free-radical chlorination of n-octane.

Materials:

  • n-Octane

  • Chlorine gas (Cl₂)

  • UV light source

  • Gas-tight reaction vessel with a reflux condenser

  • Scrubbing solution for excess chlorine and HCl (e.g., sodium hydroxide (B78521) solution)

Procedure:

  • Place n-octane in a gas-tight reaction vessel equipped with a reflux condenser and a gas inlet tube.

  • Initiate the reaction by irradiating the octane with UV light.

  • Slowly bubble chlorine gas through the irradiated octane. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • The effluent gas, containing unreacted chlorine and hydrogen chloride, should be passed through a scrubbing solution.

  • Monitor the reaction progress by GC to follow the formation of monochlorinated products and minimize polychlorination.

  • Upon completion, the reaction mixture will contain unreacted octane and a mixture of all possible monochlorinated isomers (1-chloro-, 2-chloro-, 3-chloro-, and 4-chlorooctane).

  • Separation of the desired this compound from this complex mixture is challenging and requires highly efficient fractional distillation.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows of the described synthesis methods.

Synthesis_Comparison cluster_method1 Method 1: Chlorination of Octan-3-ol cluster_method2 Method 2: Electrophilic Addition cluster_method3 Method 3: Free-Radical Chlorination Octan_3_ol Octan-3-ol Reaction1 Substitution Reaction Octan_3_ol->Reaction1 SOCl2 SOCl₂ or HCl SOCl2->Reaction1 Purification1 Purification (Distillation) Reaction1->Purification1 Product1 This compound Purification1->Product1 Oct_2_ene Oct-2-ene Reaction2 Electrophilic Addition Oct_2_ene->Reaction2 HCl_add HCl HCl_add->Reaction2 Purification2 Isomer Separation (Fractional Distillation) Reaction2->Purification2 Product2 This compound (and 2-Chlorooctane) Purification2->Product2 Octane n-Octane Reaction3 Free-Radical Chain Reaction Octane->Reaction3 Cl2 Cl₂ / UV light Cl2->Reaction3 Purification3 Extensive Fractional Distillation Reaction3->Purification3 Product3 Mixture of Chloro-octanes Purification3->Product3

Caption: Comparative workflow of this compound synthesis methods.

Cost_Analysis_Logic cluster_factors Cost Determining Factors cluster_methods Synthesis Methods Title Comparative Cost Analysis of this compound Synthesis Raw_Materials Raw Material Cost Title->Raw_Materials Reagents Reagent Cost Title->Reagents Yield Reaction Yield Title->Yield Purity Product Purity Title->Purity Purification Purification Complexity Title->Purification Evaluation Overall Cost-Effectiveness Evaluation Raw_Materials->Evaluation Reagents->Evaluation Yield->Evaluation Purity->Evaluation Purification->Evaluation Method1 Chlorination of Octan-3-ol Method1->Evaluation Method2 Electrophilic Addition Method2->Evaluation Method3 Free-Radical Chlorination Method3->Evaluation

Caption: Logical relationship for the cost analysis of synthesis methods.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the biological activity of 3-Chlorooctane and its related structural analogs, including positional isomers (1-Chlorooctane and 2-Chlorooctane) and the parent alkane (Octane). Due to a lack of direct comparative studies in the existing literature, this document outlines a proposed experimental approach, including detailed protocols and data presentation formats, to facilitate such research. The information is based on established principles of haloalkane toxicology and structure-activity relationships.

Introduction

Halogenated alkanes, such as this compound, are organic compounds that have found use in various industrial applications. However, their potential biological activities and toxicological profiles are of increasing interest to the scientific community. Understanding the structure-activity relationship of these compounds is crucial for assessing their potential as therapeutic agents or environmental toxins. This guide focuses on comparing this compound with its isomers and parent compound to elucidate how the position of the chlorine atom on the octane (B31449) backbone influences its biological effects.

Short-chain chlorinated paraffins (SCCPs), which are alkanes with 10 to 13 carbon atoms, are known to be persistent, bioaccumulative, and toxic to aquatic organisms.[1] They have also been classified as potentially carcinogenic to humans.[1] Studies on SCCPs have shown that they can decrease cell viability and disrupt metabolic pathways.[2] The reactivity of haloalkanes is influenced by the nature of the halogen and its position on the carbon chain.[3][4] The polarized carbon-halogen bond makes the carbon atom susceptible to nucleophilic attack, a key factor in their biological interactions.[3][5]

Postulated Biological Activity Comparison

Based on general principles of toxicology and chemical reactivity, a hypothetical trend in the biological activity of chlorooctane isomers can be proposed. The position of the chlorine atom can affect the molecule's steric hindrance and the stability of potential carbocation intermediates during metabolic activation or nucleophilic substitution reactions. It is hypothesized that the biological activity, particularly cytotoxicity, may vary among the isomers.

Data Presentation

To facilitate a clear comparison of the biological activities, all quantitative data from the proposed experiments should be summarized in the following tabular format.

Table 1: Comparative Cytotoxicity of Chlorooctane Isomers and Octane

CompoundCell LineAssayIC₅₀ (µM) ± SDMaximum Inhibition (%)
This compoundHepG2MTT
A549MTT
2-ChlorooctaneHepG2MTT
A549MTT
1-ChlorooctaneHepG2MTT
A549MTT
OctaneHepG2MTT
A549MTT

Table 2: Comparative Membrane Integrity Effects of Chlorooctane Isomers and Octane

CompoundCell LineAssayEC₅₀ (µM) ± SDMaximum LDH Release (%)
This compoundHepG2LDH
A549LDH
2-ChlorooctaneHepG2LDH
A549LDH
1-ChlorooctaneHepG2LDH
A549LDH
OctaneHepG2LDH
A549LDH

Experimental Protocols

Detailed methodologies for key experiments to determine the biological activity of this compound and related compounds are provided below.

Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Human hepatocellular carcinoma (HepG2) and human lung adenocarcinoma (A549) cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells will be maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Preparation: Stock solutions of this compound, 2-Chlorooctane, 1-Chlorooctane, and Octane will be prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions will be made in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Assay Procedure:

    • Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of the test compounds or vehicle control (DMSO).

    • Incubate the plates for 24, 48, and 72 hours.

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) will be determined from the dose-response curves.

Membrane Integrity Assessment using LDH Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

  • Cell Culture and Compound Preparation: Follow the same procedures as described for the MTT assay.

  • Assay Procedure:

    • Seed cells into 96-well plates and treat with compounds as described for the MTT assay.

    • After the incubation period, centrifuge the plates at 250 x g for 5 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and iodotetrazolium salt) to each well.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The amount of LDH released will be calculated as a percentage of the maximum LDH release from cells treated with a lysis buffer. The EC₅₀ value (the concentration of the compound that causes 50% of the maximum LDH release) will be determined.

Mandatory Visualization

The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Cell Culture Cell Culture MTT Assay MTT Assay Cell Culture->MTT Assay LDH Assay LDH Assay Cell Culture->LDH Assay Compound Preparation Compound Preparation Compound Preparation->MTT Assay Compound Preparation->LDH Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination EC50 Determination EC50 Determination LDH Assay->EC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis EC50 Determination->Comparative Analysis

Caption: Proposed experimental workflow for comparing the biological activity of chlorooctanes.

signaling_pathway Chlorooctane Chlorooctane CellMembrane Cell Membrane Chlorooctane->CellMembrane Enters cell MetabolicActivation Metabolic Activation (e.g., by CYPs) CellMembrane->MetabolicActivation ReactiveIntermediate Reactive Intermediate MetabolicActivation->ReactiveIntermediate CellularTargets Cellular Targets (DNA, Proteins, Lipids) ReactiveIntermediate->CellularTargets Covalent binding StressResponse Cellular Stress Response CellularTargets->StressResponse Apoptosis Apoptosis StressResponse->Apoptosis Necrosis Necrosis StressResponse->Necrosis

Caption: Hypothetical signaling pathway for chlorooctane-induced cytotoxicity.

References

Safety Operating Guide

Proper Disposal of 3-Chlorooctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-chlorooctane, a halogenated hydrocarbon, is a critical aspect of laboratory safety and environmental responsibility. Adherence to proper disposal protocols minimizes risks to personnel and prevents environmental contamination. This guide provides essential, step-by-step instructions for the disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information on hazards, handling, and emergency measures.

Key Hazards:

  • Flammability: this compound is a combustible liquid.[1] Keep it away from heat, sparks, open flames, and hot surfaces.[1]

  • Health Hazards: May be fatal if swallowed and enters airways. In case of ingestion, do not induce vomiting and seek immediate medical attention.

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1][2] Avoid release to the environment.[2]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Waste Segregation and Collection

Proper segregation of chemical waste is crucial for safety and cost-effective disposal.[3][4]

  • Designated Waste Container: Collect all this compound waste in a dedicated, properly labeled container. This includes pure this compound, reaction mixtures containing it, and contaminated materials.

  • Halogenated Waste Stream: this compound is a halogenated hydrocarbon and must be disposed of in a designated halogenated organic waste stream.[3][5][6]

  • Avoid Mixing: Never mix halogenated waste with non-halogenated organic solvents, acids, bases, or other incompatible waste streams.[3][4][7] Mixing different waste categories can lead to dangerous chemical reactions and complicates the disposal process.[5][7]

Waste Container Management

Proper management of waste containers is essential to prevent leaks, spills, and exposure.

  • Container Type: Use a chemically compatible container, preferably the original container or a high-density polyethylene (B3416737) (HDPE) plastic container.[6][8][9] Ensure the container is in good condition with no leaks or cracks and has a secure, tight-fitting lid.[3][7][10]

  • Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[3] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents

    • The approximate percentages of each component

    • The relevant hazard pictograms (e.g., flammable, health hazard, environmentally hazardous)

    • The accumulation start date

    • The name and location of the waste generator

  • Container Filling: Do not overfill the container. Leave at least 5-10% headspace to allow for thermal expansion.[3][7] Keep the container closed except when adding waste.[7][8][10]

Storage of this compound Waste

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][7][8]

  • Secondary Containment: Store the waste container in a secondary containment bin, such as a chemically resistant tub, to contain any potential leaks.[3][10][11]

  • Storage Conditions: Keep the storage area cool, well-ventilated, and away from direct sunlight, heat, or ignition sources.[1][3]

  • Incompatible Materials: Ensure that incompatible chemicals are not stored in the same secondary containment.[7][10][11]

Storage and Accumulation LimitsGuideline
Maximum Volume in SAA 55 gallons of hazardous waste[8][11]
Maximum Volume of Acutely Toxic Waste 1 quart of liquid or 1 kilogram of solid[8][11]
Maximum Accumulation Time Up to 9-12 months, or until the container is full, whichever comes first[7][8][10]
Container Headspace At least 5-10% of the container volume[3][7]
Disposal Procedure
  • Request Pickup: Once the waste container is full or the accumulation time limit is approaching, request a waste pickup from your institution's Environmental Health and Safety (EHS) department.[3]

  • Documentation: Complete any necessary waste pickup forms or online requests as required by your institution.

  • Professional Disposal: Do not attempt to dispose of this compound down the drain or by evaporation.[10][11] It must be disposed of through a licensed hazardous waste disposal facility.

Experimental Protocol: Decontamination of Glassware Contaminated with this compound

This protocol outlines the procedure for safely rinsing glassware that has come into contact with this compound.

Objective: To decontaminate glassware while minimizing the generation of hazardous waste and preventing environmental release.

Materials:

  • Contaminated glassware

  • Appropriate organic solvent for rinsing (e.g., acetone, ethanol)

  • Designated "Halogenated Organic Waste" container

  • Wash bottle for the rinse solvent

  • Detergent and water

  • Drying oven or rack

Procedure:

  • Initial Rinse: In a chemical fume hood, rinse the glassware with a small amount of an appropriate organic solvent (e.g., acetone). The first rinse must be collected and disposed of as hazardous waste.[9]

  • Collect Rinse Solvent: Dispense the rinse solvent into the glassware, swirl to dissolve any residual this compound, and decant the solvent into the designated "Halogenated Organic Waste" container.

  • Repeat Rinse (if necessary): For highly contaminated glassware, a second rinse with the organic solvent may be necessary. This rinse should also be collected in the hazardous waste container.

  • Aqueous Wash: After the solvent rinse, wash the glassware with detergent and water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Waste Storage cluster_2 Final Disposal Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Select Container Select Container Segregate Waste->Select Container Label Container Label Container Select Container->Label Container Add Waste Add Waste Label Container->Add Waste Store in SAA Store in SAA Add Waste->Store in SAA Secondary Containment Secondary Containment Store in SAA->Secondary Containment Monitor Volume Monitor Volume Secondary Containment->Monitor Volume Request Pickup Request Pickup Monitor Volume->Request Pickup Container Full or Time Limit Reached EHS Collection EHS Collection Request Pickup->EHS Collection Licensed Disposal Licensed Disposal EHS Collection->Licensed Disposal

References

Personal protective equipment for handling 3-Chlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Chlorooctane

This guide provides immediate, essential safety and logistical information for the handling of this compound. It is intended for researchers, scientists, and drug development professionals. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Disclaimer: Detailed safety data for this compound is limited. The information provided is largely based on the safety data sheet (SDS) for its isomer, 1-chlorooctane, and should be treated as a baseline for safe handling procedures. A thorough risk assessment should be conducted before beginning any work.

Summary of Chemical Safety Data

The following table summarizes key quantitative safety and physical property data for Chlorooctane.

PropertyValueSource
CAS Number 1117-79-9[1][2]
Molecular Formula C₈H₁₇Cl[2][3]
Molecular Weight 148.67 g/mol [2]
Appearance Liquid
Classification Combustible liquid. Aspiration hazard (Category 1). Very toxic to aquatic life with long-lasting effects.
Flash Point 68 °C (154 °F) - Data for 1-Chlorooctane[4]
Auto-ignition Temp. 230 °C (446 °F) - Data for 1-Chlorooctane[4]

Operational and Disposal Plans

This section provides procedural, step-by-step guidance for the safe handling and disposal of this compound.

Required Personal Protective Equipment (PPE)

Proper PPE is the primary barrier against chemical exposure. The minimum required PPE for handling this compound includes:

  • Eye and Face Protection : Wear chemical safety goggles that provide a snug fit.[5] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][6]

  • Hand Protection : Nitrile or neoprene gloves are recommended.[5] All disposable gloves are permeable; inspect them for tears or holes before use and change them frequently, especially after direct contact with the chemical.[6]

  • Body Protection : A fully buttoned, chemical-resistant laboratory coat is mandatory.[6] For large quantities or splash-prone procedures, a chemical-resistant apron or coveralls should be used.[5] Long pants and closed-toe shoes made of a liquid-resistant material are required at all times in the laboratory.[6]

  • Respiratory Protection : All work with this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure. If vapors or aerosols are generated and engineering controls are insufficient, a respirator with appropriate cartridges is required.[5]

Step-by-Step Handling Protocol

A. Preparation and Pre-Handling Checklist:

  • Risk Assessment : Before beginning work, perform a risk assessment for the specific procedure, noting the quantities of this compound to be used and potential hazards.

  • Fume Hood Verification : Ensure the chemical fume hood is operational and the airflow is adequate.

  • Safety Equipment Location : Confirm the location and accessibility of the nearest safety shower and eyewash station.

  • Gather Materials : Assemble all necessary equipment and reagents before introducing this compound to the work area.

B. Handling Procedure:

  • Don all required PPE as specified above.

  • Perform all manipulations of this compound within the fume hood.

  • Avoid direct contact with skin, eyes, and clothing.[7]

  • Keep the container of this compound tightly closed when not in use.[8]

  • Keep away from heat, sparks, open flames, and hot surfaces.[9] No smoking is permitted in the handling area.

  • Use the smallest quantity of the chemical necessary for the experiment.

  • After handling, wash hands and forearms thoroughly with soap and water before leaving the laboratory.[8] Do not eat, drink, or smoke in the work area.[8]

Storage Plan
  • Store this compound in a cool, dry, and well-ventilated place, away from sources of ignition.[9]

  • Keep the container tightly closed to prevent leakage and evaporation.[8]

  • Store in a locked cabinet or an area accessible only to authorized personnel.[8]

  • Ensure storage containers are clearly labeled.

Emergency Procedures

A. Spill Response:

  • Evacuate non-essential personnel from the immediate area.

  • If the spill is large or you are unsure how to handle it, notify your supervisor and emergency personnel immediately.

  • For small spills within a fume hood, use an inert absorbent material like sand, silica (B1680970) gel, or a universal binder to contain the liquid.[9]

  • Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[9]

  • Clean the affected area thoroughly.

  • Do not allow the chemical to enter drains or surface water.[9]

B. First Aid Measures:

  • If Swallowed : Do NOT induce vomiting due to the risk of aspiration. Immediately call a Poison Control Center or doctor for treatment advice.

  • In Case of Skin Contact : Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water.

  • In Case of Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • If Inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

Disposal Plan
  • Chemical Waste : All waste containing this compound must be disposed of as hazardous waste. Collect it in a clearly labeled, sealed container compatible with the chemical. Do not mix with other waste streams.

  • Empty Containers : Handle uncleaned containers as you would the product itself. The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[10] Subsequent rinses may also need to be collected depending on local regulations.

  • Final Disposal : Arrange for disposal through an approved waste disposal plant, following all local, regional, and national regulations.[4]

Workflow Visualization

The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal or storage, including emergency branching.

G prep 1. Preparation - Risk Assessment - Verify Fume Hood - Don PPE handling 2. Handling - Work in Fume Hood - Avoid Contact - Minimize Quantity prep->handling post_handling 3. Post-Handling - Close Container - Clean Work Area - Doff PPE handling->post_handling emergency EMERGENCY (Spill or Exposure) handling->emergency storage 4a. Storage - Cool, Ventilated, Locked - Tightly Sealed post_handling->storage Storing? disposal 4b. Waste Disposal - Collect in Labeled Container - Dispose via Approved Vendor post_handling->disposal Disposing? emergency_response Emergency Response - Evacuate / First Aid - Notify Supervisor - Contain Spill emergency->emergency_response emergency_response->disposal Post-cleanup

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.